Product packaging for 3-Quinuclidinol hydrochloride(Cat. No.:CAS No. 6238-13-7)

3-Quinuclidinol hydrochloride

Cat. No.: B1302385
CAS No.: 6238-13-7
M. Wt: 163.64 g/mol
InChI Key: OYEJRVVBERZWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Quinuclidinol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B1302385 3-Quinuclidinol hydrochloride CAS No. 6238-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJRVVBERZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977939
Record name 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-13-7
Record name 1-Azabicyclo[2.2.2]octan-3-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6238-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-QUINUCLIDINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979W3EXJ0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Quinuclidinol hydrochloride physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, detailed experimental methodologies for its analysis, and visualizations of relevant chemical synthesis pathways.

Core Physicochemical Properties

This compound is the salt form of 3-Quinuclidinol, a bicyclic amine alcohol. It serves as a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, including muscarinic receptor agonists and antagonists.[1][2] Its hydrochloride form is often utilized for its stability and solubility.[3] The quantitative physicochemical data for this compound and its corresponding free base are summarized below.

PropertyValueForm
IUPAC Name 1-Azabicyclo[2.2.2]octan-3-ol hydrochloride[4]Hydrochloride Salt
CAS Number 6238-13-7[4][5]Hydrochloride Salt (Racemic)
Molecular Formula C₇H₁₄ClNO[4][5]Hydrochloride Salt
Molecular Weight 163.65 g/mol [5][6]Hydrochloride Salt
Appearance Cream-colored crystalline powder[7]Free Base
Melting Point >300 °C[5][8]Hydrochloride Salt (Racemic)
221-223 °C[7][8]Free Base (Racemic)
344-350 °C (lit.)[6](R)-(-)- enantiomer HCl Salt
Boiling Point 206.9 ± 23.0 °C at 760 mmHg[2]Free Base (R)- enantiomer
Solubility Soluble in water.[5] The free base is very soluble in water, soluble in alcohols and ethers, with limited solubility in non-polar solvents.[2][9]Hydrochloride Salt & Free Base
pKa 14.75 ± 0.20 (Predicted for hydroxyl group)[2]Free Base
Spectral Data (¹H NMR) Assignments (ppm) for the free base: ~3.79 (H-3), ~3.09 (H-2, H-4 axial), ~2.57-2.89 (H-2, H-4 equatorial), ~1.95 (H-5, H-7 axial), ~1.35-1.46 (H-5, H-7 equatorial).[10]Free Base
Spectral Data (¹³C NMR) Assignments (ppm) for the free base: 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6).[10]Free Base

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quality control of this compound in a research and development setting.

Synthesis of Racemic 3-Quinuclidinol via Reduction

This protocol describes the synthesis of the free base, (±)-3-Quinuclidinol, from its corresponding ketone, 3-Quinuclidinone, using a sodium borohydride reduction. The resulting free base can then be converted to the hydrochloride salt.

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Dissolve 3-Quinuclidinone (e.g., 10.0 g, 0.08 mol) in water (30 ml) in a suitable reaction vessel, maintaining the temperature between 30-35°C.[1]

  • Add sodium borohydride (e.g., 1.5 g, 0.04 mol) portion-wise over a period of 1 hour.[1]

  • Stir the reaction mixture for 4 hours at 30-35°C.[1]

  • Monitor the reaction for completion using an appropriate analytical method such as Gas Chromatography (GC).[1]

  • Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 ml).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and remove the solvent (chloroform) under reduced pressure to yield the crude product.[1]

  • Purify the crude (±)-3-Quinuclidinol by recrystallization from acetone.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound in various solvents.[11]

Materials:

  • This compound

  • A series of solvents (e.g., water, methanol, ethanol, isopropanol)

  • Vials with secure caps

  • Orbital shaker or agitator in a temperature-controlled environment

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent.[11]

  • Equilibration: Seal the vials securely and place them in an agitator at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After the equilibration period, remove the vials and let the undissolved solid settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.[11]

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration into the calibrated range of the analytical instrument.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method.[11]

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.[11]

Spectroscopic Analysis (Nuclear Magnetic Resonance - NMR)

NMR spectroscopy is essential for structural elucidation and confirmation.[10]

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.[10]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.[10]

Visualizations: Synthesis and Applications

Diagrams created using the DOT language provide clear visual representations of key processes involving 3-Quinuclidinol.

G cluster_start Starting Material cluster_process Reduction Process cluster_final Final Product / Further Synthesis start 3-Quinuclidinone Hydrochloride reagent Sodium Borohydride (NaBH4) in Water start->reagent 1. Reduction product (±)-3-Quinuclidinol (Free Base) reagent->product hcl_salt 3-Quinuclidinol Hydrochloride product->hcl_salt 2. Salt Formation (with HCl) api Active Pharmaceutical Ingredients (APIs) (e.g., Cevimeline, Solifenacin) product->api 3. Chiral Resolution & Further Synthesis

Caption: Chemical synthesis workflow from 3-Quinuclidinone to 3-Quinuclidinol.

G cluster_precursor Chiral Building Block cluster_receptor Target Receptor & Signaling cluster_outcome Cellular Response quinuclidinol (R)-3-Quinuclidinol m1_receptor Muscarinic M1/M3 Receptor quinuclidinol->m1_receptor Precursor for Agonists/Antagonists gq_protein Gq/11 Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag response Physiological Response ip3->response Ca²⁺ Release pkc Protein Kinase C (PKC) dag->pkc Activates pkc->response Phosphorylation Events

References

Spectroscopic Characterization of 3-Quinuclidinol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Quinuclidinol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the this compound molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by several multiplets arising from the protons on the bicyclic ring system. The chemical shifts can vary slightly depending on the solvent and concentration.

Assignment Chemical Shift (δ) ppm Multiplicity
H-3~3.79m
H-2, H-4 (axial)~3.09m
H-2, H-4 (equatorial)~2.57-2.89m
H-5, H-7 (axial)~1.95m
H-5, H-7 (equatorial)~1.35-1.46m
H-6 (endo)~1.78m
H-6 (exo)~1.67m
OH~4.5br s
Data is a compilation from multiple sources for the general 3-Quinuclidinol structure. Specific shifts for the hydrochloride salt are consistent with these ranges.[1][2][3]
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals corresponding to the carbon atoms in the molecule.

Assignment Chemical Shift (δ) ppm
C-368.5
C-2, C-447.5
C-5, C-725.8
C-620.5
Data for 3-Quinuclidinol.[1]
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.[1]

  • Instrument Setup:

    • The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[1][4][5]

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.[1]

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

    • The spectrum is phase-corrected and a baseline correction is applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and amine salt functionalities.

Functional Group **Characteristic Absorption (cm⁻¹) **
O-H stretch (alcohol)Broad, ~3400-3200
N-H stretch (amine salt)Broad, ~3000-2500
C-H stretch (alkane)~2950-2850
C-O stretch (alcohol)~1050

Note: The exact peak positions and shapes can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.[1]

  • Data Acquisition: The spectrum is recorded by collecting a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Quinuclidinol provides information about its molecular weight and fragmentation pattern. For the hydrochloride salt, the analysis is typically performed on the free base. The molecular weight of 3-Quinuclidinol (the free base) is 127.18 g/mol .[6][7][8]

Mass Spectral Data (Electron Ionization)

Under electron ionization (EI) conditions, 3-Quinuclidinol will fragment in a characteristic manner. The molecular ion peak (M⁺) is observed at m/z 127.[2][6][8]

m/z Relative Intensity Possible Fragment
12737.8[M]⁺
9812.1[M - CH₂OH]⁺
8211.0
7012.9
5826.2
42100.0
Data for 3-quinuclidinol.[2]
Experimental Protocol for GC-MS

For volatile compounds like 3-Quinuclidinol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method. Derivatization is often employed to improve its chromatographic properties.[9]

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve the this compound sample in a suitable solvent. The free base may be extracted if necessary.

    • To enhance volatility and reduce polarity, the hydroxyl group can be derivatized. Common methods include acylation (e.g., with benzoyl chloride) or silylation (e.g., with BSTFA).[9] Another method involves reaction with trichloroethyl chloroformate (Troc-Cl).[9][10]

  • GC-MS System Parameters:

    • Injector: Set to a temperature of 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 8 °C/min) to a final temperature (e.g., 300 °C).[10]

    • MS Detector:

      • Ion Source Temperature: ~230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Scan Range: A suitable mass range is scanned, for example, m/z 29 to 600.[10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Quinuclidinol HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Derivatize Derivatization (for GC-MS) Sample->Derivatize IR FTIR-ATR Spectrometer Sample->IR NMR NMR Spectrometer Dissolve->NMR GCMS GC-MS System Derivatize->GCMS ProcessNMR Fourier Transform, Phase Correction, Referencing NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Library Search, Fragmentation Analysis GCMS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3-Quinuclidinol hydrochloride and its derivatives at muscarinic acetylcholine receptors (mAChRs). While this compound itself serves as a foundational scaffold and exhibits modest affinity, its esterified derivatives are potent competitive antagonists across the five muscarinic receptor subtypes (M1-M5). This guide will delve into the binding characteristics, downstream signaling pathways, and the experimental protocols utilized for their characterization.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

3-Quinuclidinol-based ligands primarily function as competitive antagonists at the orthosteric binding site of muscarinic acetylcholine receptors.[1] This means they bind to the same site as the endogenous neurotransmitter, acetylcholine, but do not activate the receptor. By occupying the binding site, they block acetylcholine from binding and initiating downstream signaling cascades. The (R)-enantiomer of 3-Quinuclidinol is crucial for high-affinity binding to these receptors.[2]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of acetylcholine in the central and peripheral nervous systems.[2] They are classified into five subtypes (M1-M5) based on their primary G-protein coupling and subsequent signaling pathways.

  • M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.

Downstream Signaling Pathways

The antagonistic action of 3-Quinuclidinol-based compounds effectively blocks the distinct signaling pathways initiated by the different muscarinic receptor subtypes.

Gq/11-Mediated Signaling (M1, M3, M5 Receptors)

Upon agonist binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). 3-Quinuclidinol-based antagonists prevent this entire cascade.[2]

Gq_signaling cluster_receptor M1/M3/M5 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Acetylcholine Acetylcholine M_Receptor M1/M3/M5 Receptor Acetylcholine->M_Receptor Gq_11 Gq/11 M_Receptor->Gq_11 Activates 3_Quinuclidinol_HCl 3-Quinuclidinol (Antagonist) 3_Quinuclidinol_HCl->M_Receptor PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Gq/11 signaling pathway blocked by 3-Quinuclidinol derivatives.
Gi/o-Mediated Signaling (M2, M4 Receptors)

Agonist activation of M2 and M4 receptors leads to the activation of the Gi/o protein. The α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the receptor, 3-Quinuclidinol-based antagonists prevent this inhibitory effect, leading to a normal or agonist-uninhibited level of cAMP production.[2]

Gi_signaling cluster_receptor M2/M4 Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Acetylcholine Acetylcholine M_Receptor M2/M4 Receptor Acetylcholine->M_Receptor Gi_o Gi/o M_Receptor->Gi_o Activates 3_Quinuclidinol_HCl 3-Quinuclidinol (Antagonist) 3_Quinuclidinol_HCl->M_Receptor AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Reduced_Signaling Decreased Downstream Signaling cAMP->Reduced_Signaling

Gi/o signaling pathway blocked by 3-Quinuclidinol derivatives.

Quantitative Data

Quantitative binding data for this compound is not extensively reported in the literature, as research has predominantly focused on its more potent ester derivatives.[2] The following tables summarize representative binding affinities (Ki) for a well-characterized derivative, (R)-Quinuclidinyl benzilate (QNB), and functional antagonism (pA₂) for selective antagonists to illustrate the potencies achievable from the 3-Quinuclidinol scaffold.

Table 1: Binding Affinities (Ki) of (R)-Quinuclidinyl benzilate (QNB) at Muscarinic Receptors

Receptor SubtypeRadioligandpKi (mean ± SEM)Ki (nM)
M1[³H]-NMS9.9 ± 0.10.13
M2[³H]-NMS10.1 ± 0.10.08
M3[³H]-NMS10.0 ± 0.10.10
M4[³H]-NMS9.8 ± 0.10.16
M5[³H]-NMS9.9 ± 0.10.13
Note: Data is for (R)-Quinuclidinyl benzilate (QNB), a potent derivative of 3-Quinuclidinol. [³H]-NMS is [³H]-N-methylscopolamine.[2]

Table 2: Functional Antagonist Affinities (pA₂) of Selective Antagonists at Muscarinic Receptors

Receptor SubtypeFunctional AssaySelective AntagonistpA₂
M1Phosphoinositide turnoverPirenzepine8.2
M2Inhibition of cAMP accumulationMethoctramine7.9
M3Phosphoinositide turnover4-DAMP9.0
M4Inhibition of cAMP accumulationTropicamide7.0
Note: This table provides typical pA₂ values for subtype-selective antagonists to illustrate the functional assays used. Data for this compound is not available.[2]

Experimental Protocols

The characterization of 3-Quinuclidinol derivatives at muscarinic receptors involves a combination of radioligand binding assays and functional assays to determine binding affinity and functional potency, respectively.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Membrane_Prep Membrane Preparation (expressing M1-M5) Start->Membrane_Prep Incubation Incubation (Membranes + [3H]-Ligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Detection Scintillation Counting (Quantify bound radioactivity) Filtration->Detection Analysis Data Analysis (Calculate IC50 and Ki) Detection->Analysis End End Analysis->End

Workflow for a competition radioligand binding assay.
Functional Assay: IP-One Assay (for M1, M3, M5 Receptors)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP₃, as a marker of Gq/11 pathway activation.

Methodology:

  • Cell Culture: Seed cells expressing the M1, M3, or M5 receptor subtype in an appropriate assay plate.

  • Stimulation: Stimulate the cells with a known agonist in the presence of varying concentrations of the antagonist (3-Quinuclidinol derivative) and lithium chloride (LiCl), which inhibits the degradation of IP1.

  • Lysis and Detection: Lyse the cells and measure the intracellular IP1 concentration using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Data Analysis: Generate concentration-response curves to determine the IC₅₀ of the antagonist.

ip_one_assay_workflow Start Start Cell_Culture Cell Culture (expressing M1/M3/M5) Start->Cell_Culture Stimulation Stimulation (Agonist + Antagonist + LiCl) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection IP1 Detection (HTRF) Lysis->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End

Workflow for an IP-One functional assay.
Functional Assay: Adenylyl Cyclase Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

  • Stimulation: Pre-incubate the cells with the antagonist. Then, stimulate the cells with a muscarinic agonist in the presence of forskolin (a direct activator of adenylyl cyclase).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF).

  • Data Analysis: The antagonist will reverse the agonist-induced decrease in cAMP levels. Generate concentration-response curves to determine the IC₅₀ of the antagonist.

camp_assay_workflow Start Start Cell_Culture Cell Culture (expressing M2/M4) Start->Cell_Culture Stimulation Stimulation (Agonist + Antagonist + Forskolin) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (HTRF) Lysis->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis End End Analysis->End

Workflow for an adenylyl cyclase inhibition assay.

References

(R)-(-)-3-Quinuclidinol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42437-96-7

This technical guide provides an in-depth overview of (R)-(-)-3-Quinuclidinol hydrochloride, a key chiral building block in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, pharmacological profile, and relevant experimental methodologies.

Core Properties and Data

(R)-(-)-3-Quinuclidinol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. Its rigid bicyclic structure and specific stereochemistry are crucial for its biological activity and its utility as a precursor in the synthesis of potent muscarinic acetylcholine receptor antagonists.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₃NO · HCl[1][2]
Molecular Weight 163.65 g/mol [1][3]
Appearance White to off-white or beige crystalline powder
Melting Point 344-350 °C (literature)[1][3]
Optical Activity [α]20/D −35°, c = 1 in H₂O[1][3]
Solubility Soluble in water.
InChI Key OYEJRVVBERZWPD-FJXQXJEOSA-N[1][3]
SMILES String Cl.O[C@H]1CN2CC[C@H]1CC2[1][3]

Pharmacological Profile: A Muscarinic Receptor Antagonist Scaffold

(R)-(-)-3-Quinuclidinol itself exhibits modest affinity for muscarinic acetylcholine receptors (mAChRs). However, it serves as a critical structural scaffold for the development of high-affinity mAChR antagonists.[2] Esterification of the hydroxyl group of (R)-(-)-3-Quinuclidinol leads to some of the most potent and widely studied muscarinic antagonists, such as (R)-Quinuclidinyl benzilate (QNB).[2]

These derivatives act as competitive antagonists at the orthosteric binding site of all five muscarinic receptor subtypes (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine.[2] This antagonism has significant implications for various physiological processes and therapeutic applications.

Modulation of Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Antagonists derived from the (R)-(-)-3-Quinuclidinol scaffold effectively block these pathways.

  • M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). (R)-(-)-3-Quinuclidinol-based antagonists inhibit this entire cascade.[2]

  • M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. (R)-(-)-3-Quinuclidinol derivatives block this inhibitory effect.[2]

Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and pharmacological evaluation of (R)-(-)-3-Quinuclidinol and its derivatives.

Synthesis of (R)-(-)-3-Quinuclidinol

A common method for the synthesis of enantiomerically pure (R)-3-Quinuclidinol involves the asymmetric reduction of 3-quinuclidinone. This can be achieved using various methods, including enzymatic reduction.

Example: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a generalized method based on literature reports.

  • Enzyme and Cell Preparation:

    • Express a suitable reductase enzyme (e.g., from Burkholderia species) in a host organism like E. coli.

    • Culture the cells in an appropriate medium (e.g., Terrific Broth) and induce protein expression.

    • Harvest the cells by centrifugation. The cell pellet can be used directly or after permeabilization.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the cell suspension (or purified enzyme), 3-quinuclidinone hydrochloride, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Maintain the reaction at an optimal temperature (typically 30-50°C) and pH.

    • Monitor the reaction progress by periodically analyzing samples for the formation of (R)-3-Quinuclidinol using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation:

    • Once the reaction is complete, stop the reaction by adjusting the pH to >10 with a base (e.g., NaOH).

    • Remove the cells and any precipitated proteins by centrifugation.

    • Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform or ethyl acetate.

    • Purify the product further if necessary through crystallization or chromatography.

Pharmacological Evaluation

1. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

  • Membrane Preparation: Prepare membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Assay:

    • Incubate the cell membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-stimulated production of inositol phosphates, a downstream effect of Gq/11 activation.

  • Cell Culture and Labeling: Culture cells expressing the receptor of interest and label them with [³H]-myo-inositol.

  • Assay:

    • Pre-incubate the cells with the antagonist (test compound) for a specific period.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase).

    • Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate and quantify the [³H]-inositol phosphates using ion-exchange chromatography and liquid scintillation counting. The ability of the antagonist to inhibit the agonist-induced PI turnover is a measure of its functional antagonism.

3. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4 Receptors)

This assay measures the ability of a compound to antagonize the agonist-mediated inhibition of adenylyl cyclase.

  • Membrane Preparation: Prepare membranes from cells expressing the M2 or M4 receptor.

  • Assay:

    • Incubate the membranes with the antagonist, a muscarinic agonist, forskolin (to stimulate adenylyl cyclase), and ATP.

    • The reaction produces cAMP.

  • Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA). The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways

Gq_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine Receptor M1, M3, or M5 Receptor Agonist->Receptor Binds Gq11 Gq/11 Protein Receptor->Gq11 Activates Antagonist (R)-(-)-3-Quinuclidinol Derivative Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gi_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine Receptor M2 or M4 Receptor Agonist->Receptor Binds Gio Gi/o Protein Receptor->Gio Activates Antagonist (R)-(-)-3-Quinuclidinol Derivative Antagonist->Receptor Blocks AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Decreased Cellular Response cAMP->Cellular_Response

Experimental Workflows

binding_assay_workflow start Start prep_membranes Prepare Membranes (Expressing M1-M5) start->prep_membranes incubation Incubate: - Membranes - Radioligand ([³H]-NMS) - Test Compound prep_membranes->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Determine IC₅₀ and Ki) counting->analysis end End analysis->end

synthesis_workflow start Start cell_prep Prepare Reductase-Expressing Cells/Enzyme start->cell_prep reaction_setup Set up Reaction: - Cells/Enzyme - 3-Quinuclidinone HCl - Cofactor & Regeneration System cell_prep->reaction_setup reaction Run Reaction (Optimal Temp & pH) reaction_setup->reaction monitoring Monitor Progress (GC/HPLC) reaction->monitoring quenching Quench Reaction (pH adjustment) monitoring->quenching Reaction Complete extraction Extract Product (Organic Solvent) quenching->extraction purification Purify (R)-(-)-3-Quinuclidinol extraction->purification end End purification->end

References

Navigating the Solubility Landscape of 3-Quinuclidinol Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Quinuclidinol hydrochloride in organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this document focuses on collating existing qualitative information, presenting a standardized experimental protocol for solubility determination, and illustrating key concepts through logical diagrams. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to approach the formulation and handling of this important pharmaceutical intermediate.

Understanding the Solubility Profile of this compound

This compound (CAS RN: 6238-13-7) is a polar molecule, a characteristic that fundamentally governs its solubility in various organic solvents. The presence of a hydroxyl group and a protonated tertiary amine (as the hydrochloride salt) allows for strong hydrogen bonding and ion-dipole interactions. Consequently, its solubility is highest in polar protic and aprotic solvents and significantly lower in non-polar organic solvents.

Qualitative Solubility Data

While precise quantitative data is scarce, a summary of the qualitative solubility of this compound and its corresponding free base, 3-Quinuclidinol, is presented in Table 1. This information has been compiled from various chemical and pharmaceutical datasheets.

Solvent ClassificationSolventThis compound Solubility3-Quinuclidinol (Free Base) Solubility
Polar Protic WaterSoluble[1][2]Soluble (100 g/100 mL)[3]
EthanolSoluble[1]Soluble
MethanolData not availableSoluble
Polar Aprotic AcetoneData not availableData not available
Weakly Polar Ether (Diethyl)Slightly soluble[1]Soluble
ChloroformData not availableSlightly soluble
Non-Polar TolueneData not availableInsoluble
HexaneData not availableInsoluble

Note: "Soluble," "Slightly soluble," and "Insoluble" are qualitative terms and should be interpreted as such. The solubility of the free base is included for comparative purposes, as it provides an indication of the inherent solubility of the parent molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, a standardized experimental protocol is essential. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. The following protocol is a general guideline that can be adapted for this compound.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes and principles involved in determining and predicting the solubility of this compound, the following diagrams are provided.

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equi Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess 3-Quinuclidinol HCl to solvent prep2 Seal vials prep1->prep2 equi1 Agitate at constant temperature prep2->equi1 equi2 Monitor concentration over time equi1->equi2 sample1 Collect supernatant equi2->sample1 Equilibrium reached sample2 Filter sample sample1->sample2 sample3 Dilute sample sample2->sample3 quant Quantify concentration (e.g., HPLC) sample3->quant calc Calculate solubility quant->calc

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Caption: Logical relationship between solvent polarity and expected solubility of 3-Quinuclidinol HCl.

Conclusion

While quantitative solubility data for this compound in organic solvents remains largely unpublished, a clear qualitative understanding of its solubility profile can be established based on its polar nature. For applications requiring precise solubility values, a rigorous experimental approach, such as the shake-flask method outlined in this guide, is necessary. The provided diagrams offer a visual framework for both the practical determination of solubility and the theoretical principles that govern it. As the use of this compound in pharmaceutical development continues, it is anticipated that more comprehensive quantitative data will become available, further aiding in the optimization of its use in synthesis and formulation.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals.[1] Its rigid bicyclic structure and defined stereochemistry make it an invaluable synthon for drugs targeting a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 3-Quinuclidinol hydrochloride, with a focus on its enantiomerically pure forms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Quinuclidinol and its hydrochloride salt is essential for its application in synthesis and formulation.

Property3-Quinuclidinol (Racemic)(R)-3-QuinuclidinolThis compound (Racemic)(R)-3-Quinuclidinol Hydrochloride
IUPAC Name 1-azabicyclo[2.2.2]octan-3-ol[4](3R)-1-Azabicyclo[2.2.2]octan-3-ol[5]1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[6](3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[7]
CAS Number 1619-34-7[4]25333-42-0[5]6238-13-7[6]42437-96-7[7]
Molecular Formula C₇H₁₃NO[4]C₇H₁₃NO[5]C₇H₁₄ClNO[6]C₇H₁₄ClNO[7]
Molecular Weight 127.18 g/mol [4]127.18 g/mol [5]163.64 g/mol [6]163.64 g/mol [7]
Appearance Cream colored crystalline powder[4]White to off-white or beige crystalline powder[5]--
Melting Point 220-223 °C[4]217-224 °C[5]>300 °C[8]-
Boiling Point -206.9 ± 23.0 °C at 760 mmHg[5]676.2°C at 760 mmHg[8]-
Solubility -Soluble in water (100 g/100 mL) and other polar solvents[5]Soluble[8]-
Optical Rotation -[α]²⁰/D -43° to -46° (c=3, 1N HCl)[5]--

Synthesis of the Precursor: 3-Quinuclidinone Hydrochloride

The primary precursor for the synthesis of 3-Quinuclidinol is 3-quinuclidinone. A common method for its preparation is the Dieckmann condensation followed by hydrolysis and decarboxylation.

G cluster_0 Synthesis of 3-Quinuclidinone Hydrochloride Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Dieckmann Condensation Dieckmann Condensation Ethyl piperidine-4-carboxylate->Dieckmann Condensation Methyl chloroacetate Methyl chloroacetate Methyl chloroacetate->Dieckmann Condensation Intermediate_Ester Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate Dieckmann Condensation->Intermediate_Ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate_Ester->Hydrolysis & Decarboxylation 3-Quinuclidinone 3-Quinuclidinone Hydrolysis & Decarboxylation->3-Quinuclidinone 3-Quinuclidinone_HCl 3-Quinuclidinone Hydrochloride 3-Quinuclidinone->3-Quinuclidinone_HCl HCl HCl HCl->3-Quinuclidinone_HCl

Caption: Synthesis of 3-Quinuclidinone Hydrochloride.

Synthesis of Racemic 3-Quinuclidinol

The reduction of 3-quinuclidinone to racemic 3-quinuclidinol is a straightforward process, typically achieved using standard reducing agents like sodium borohydride.[9]

Enantioselective Synthesis of (R)-3-Quinuclidinol

The production of enantiomerically pure (R)-3-Quinuclidinol is paramount for its use in pharmaceuticals.[2] The primary methods for achieving this are asymmetric hydrogenation and enzymatic reduction of the prochiral ketone, 3-quinuclidinone.[10]

Asymmetric Hydrogenation

Transition metal catalysts, particularly ruthenium-based complexes with chiral ligands, are highly effective for the asymmetric hydrogenation of 3-quinuclidinone.[1]

CatalystSubstrate to Catalyst RatioH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Enantiomeric Excess (ee) (%)Yield (%)
RuBr₂--INVALID-LINK--100,000:11530-45488-90-
RuXY-Diphosphine-bimaH1000:120Not Specified16>99>95
Ru-BINAP/IPHANNot Specified15-50Not Specified-88-97-

Data compiled from multiple sources.

G cluster_0 Asymmetric Hydrogenation Workflow 3-Quinuclidinone 3-Quinuclidinone Reactor High-Pressure Reactor 3-Quinuclidinone->Reactor Ru_Catalyst Chiral Ru Catalyst Ru_Catalyst->Reactor Base Base Base->Reactor Solvent Anhydrous Ethanol Solvent->Reactor Hydrogenation Hydrogen Gas (H₂) Reactor->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Product (R)-3-Quinuclidinol Workup->Product

Caption: Asymmetric Hydrogenation Workflow.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of (R)-3-Quinuclidinol.[11] This method often employs ketoreductases or whole-cell systems.[10][11]

Enzyme SourceSubstrate Conc.Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)
Rhodotorula rubra (RrQR)618 mM~100>99.9Not Reported
Agrobacterium radiobacter (ArQR)Not ReportedHigh>99916
Kaistia algarum (KaKR)5000 mM~100>99.91027
Microbacterium luteolum (QNR)939 mM100>99.9Not Reported

Data compiled from multiple sources.[11]

G cluster_0 Enzymatic Reduction Workflow (Whole-Cell) Biocatalyst E. coli with Reductase & Cofactor Regeneration Enzymes Reaction Incubation with Agitation Biocatalyst->Reaction Substrate 3-Quinuclidinone HCl Substrate->Reaction Cosubstrate Glucose (for cofactor regeneration) Cosubstrate->Reaction Buffer Phosphate Buffer Buffer->Reaction Separation Cell Separation (Centrifugation) Reaction->Separation Extraction Extraction Separation->Extraction Purification Purification Extraction->Purification Product (R)-3-Quinuclidinol Purification->Product

Caption: Enzymatic Reduction Workflow.

Application in Drug Development: Targeting Muscarinic Acetylcholine Receptors

(R)-3-Quinuclidinol is a key precursor for a range of muscarinic receptor antagonists.[5][10] These drugs are used to treat conditions such as overactive bladder, COPD, and Sjögren's syndrome.[5] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine.[5] There are five subtypes (M1-M5).

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[5] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1M3M5 M1, M3, M5 Receptors ACh_1->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC ACh_2 Acetylcholine M2M4 M2, M4 Receptors ACh_2->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Quinuclidinone

Materials:

  • 3-Quinuclidinone

  • Anhydrous ethanol

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--)

  • High-purity hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), charge the high-pressure reactor with 3-quinuclidinone and the chiral ruthenium catalyst.

  • Add anhydrous ethanol as the solvent, followed by the addition of potassium tert-butoxide.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 15 atm) with hydrogen.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • The reaction mixture is then worked up to isolate the (R)-3-Quinuclidinol.

  • The enantiomeric excess of the product is determined by chiral chromatography. The optical purity can be further enhanced by recrystallization.[12]

Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

Materials:

  • E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[13]

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Bioreactor or shaker flask

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer within a temperature-controlled bioreactor.

  • Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[14]

  • Monitor the conversion of 3-quinuclidinone to (R)-3-Quinuclidinol using a suitable analytical method like HPLC or GC.

  • After the reaction is complete (typically within 21-48 hours), separate the cells by centrifugation.[1]

  • Basify the supernatant (e.g., with potassium carbonate) and extract with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-3-Quinuclidinol.

  • Further purification can be achieved by recrystallization if necessary.

  • Determine the enantiomeric excess of the final product using chiral GC or HPLC.

References

The Chameleonic Core: A Technical Guide to the Biological Activity Screening of 3-Quinuclidinol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-quinuclidinol scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its derivatives have demonstrated significant interactions with key targets in the central and peripheral nervous systems, as well as antimicrobial properties. This technical guide provides an in-depth overview of the biological activity screening of 3-Quinuclidinol hydrochloride derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Cholinergic System Modulation: A Primary Target

A predominant focus of research on 3-quinuclidinol derivatives has been their interaction with the cholinergic system, specifically nicotinic and muscarinic acetylcholine receptors, and the enzymes responsible for acetylcholine hydrolysis, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Nicotinic Acetylcholine Receptor (nAChR) Activity

Ether and carbamate derivatives of 3-quinuclidinol have been synthesized and evaluated as nicotinic ligands, with some compounds showing high affinity for the α4β2 subtype, which is implicated in cognitive function and nicotine addiction.

Table 1: Nicotinic Acetylcholine Receptor (α4β2 subtype) Binding Affinities of 3-Quinuclidinol Derivatives

CompoundStructureKᵢ (nM)
9a Phenylcarbamate of 3-quinuclidinol48[1]
9b Phenylcarbamate of (S)-3-quinuclidinol42[1]

Kᵢ values were determined by inhibition of ³H-(S)-Nicotine binding.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Esters of 3-quinuclidinol, such as the well-known antagonist 3-quinuclidinyl benzilate (QNB), exhibit high affinity for muscarinic acetylcholine receptors. The stereochemistry of the 3-quinuclidinol core plays a crucial role in binding affinity, with esters of (R)-3-quinuclidinol generally showing higher affinity for M1 and M2 receptor subtypes than their (S) counterparts.[2] Some derivatives have also shown selectivity for M3 over M2 receptors.[3]

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities of 3-Quinuclidinyl Ester Derivatives

CompoundReceptor SubtypeKᵢ (nM)
(R)-Quinuclidinyl benzilate (R-QNB) M1High Affinity[2]
M2High Affinity[2]
(S)-Quinuclidinyl benzilate (S-QNB) M1Lower Affinity than (R)-QNB[2]
M2Lower Affinity than (R)-QNB[2]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) M12.0[4]
M213[4]
M32.6[4]
M42.2[4]
M51.8[4]
(+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride (9b) M3High Affinity, Selective over M2[3]
Cholinesterase Inhibition

Quinuclidine-based carbamates have been investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the degradation of acetylcholine. Some derivatives have shown potent, time-dependent inhibition of these enzymes.

Table 3: Cholinesterase Inhibition by 3-Quinuclidinol Derivatives

Compound ClassEnzymeInhibition
Quinuclidine CarbamatesAChE & BChETime-dependent inhibition with overall rate constants in the 10³ M⁻¹ min⁻¹ range[5]
N-methyl-3-quinuclidinoneHAChU (High Affinity Choline Uptake)I₅₀ = 5.6 x 10⁻⁷ M[6]

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of 3-quinuclidinol derivatives. Specifically, 3-amidoquinuclidine quaternary ammonium compounds have demonstrated broad-spectrum antibacterial activity.

Table 4: Minimum Inhibitory Concentrations (MIC) of 3-Amidoquinuclidine Quaternary Ammonium Compounds

Compound SeriesBacterial StrainMIC Range (µM)
Series 1 (e.g., QC₁₄-Me, QC₁₄-Allyl)Staphylococcus aureusSingle-digit µM range[3]
Series 3 (e.g., QBn-C₁₂, QBn-C₁₄)Staphylococcus aureusSingle-digit µM range[3]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from established methods for determining the affinity of compounds for muscarinic receptor subtypes.[7][8]

Objective: To determine the inhibitory constant (Kᵢ) of 3-quinuclidinol derivatives at human M1-M5 muscarinic acetylcholine receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human M1-M5 mAChR subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds (3-Quinuclidinol derivatives) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kₔ), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1-M5 mAChRs) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-NMS or [³H]-QNB) Radioligand->Incubation Test_Compound Test Compound (3-Quinuclidinol Derivative) Test_Compound->Incubation Atropine Atropine (Non-specific control) Atropine->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation (Cheng-Prusoff) IC50->Ki G cluster_m1m3m5 M1, M3, M5 Receptor Signaling cluster_m2m4 M2, M4 Receptor Signaling ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Quinuclidinol_Antagonist1 3-Quinuclidinol Antagonist Quinuclidinol_Antagonist1->M135 blocks ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Quinuclidinol_Antagonist2 3-Quinuclidinol Antagonist Quinuclidinol_Antagonist2->M24 blocks G cluster_nAChR Nicotinic Acetylcholine Receptor Signaling Agonist Agonist (e.g., Acetylcholine, 3-Quinuclidinol Derivative) nAChR Nicotinic Receptor (Ligand-gated ion channel) Agonist->nAChR binds Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization causes Downstream Downstream Signaling Depolarization->Downstream initiates

References

In Vitro Evaluation of 3-Quinuclidinol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Quinuclidinol hydrochloride is a chiral bicyclic tertiary amine that serves as a critical structural scaffold in the development of pharmacologically active compounds, most notably muscarinic receptor antagonists. While its primary role is often that of a synthetic precursor, understanding its intrinsic in vitro biological activities is essential for a comprehensive pharmacological profile. This technical guide provides a detailed overview of the in vitro evaluation of this compound, summarizing its interactions with key cholinergic targets.

The available literature indicates that this compound itself possesses relatively modest affinity for its primary biological targets compared to its more complex ester derivatives. Quantitative data on the parent compound is therefore limited. This guide presents the available qualitative and quantitative data, focusing on its role as an inhibitor of acetylcholinesterase (AChE) and the high-affinity choline uptake (HAChU) system, and as a scaffold for high-affinity muscarinic receptor ligands. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-quinuclidinol and its hydrochloride salt is crucial for its application in experimental settings.

PropertyValue (3-Quinuclidinol)Value (this compound)
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO
Molecular Weight 127.18 g/mol 163.64 g/mol
Appearance White to off-white crystalline powderCrystalline solid
Melting Point 220-223 °C>300 °C
Solubility Soluble in water and polar solventsSoluble in water
pKa 14.75 ± 0.20 (Predicted)Not specified

In Vitro Pharmacological Profile

The in vitro pharmacological activity of this compound has been investigated at several key targets within the cholinergic system.

Muscarinic Acetylcholine Receptors (mAChRs)

3-Quinuclidinol serves as the foundational scaffold for potent muscarinic receptor antagonists, such as (R)-Quinuclidinyl benzilate (QNB). However, the parent alcohol, (R)-(-)-3-quinuclidinol, is reported to have only modest affinity for these receptors. The focus of extensive research has been on its ester derivatives, which exhibit high-affinity, competitive antagonism across all five muscarinic receptor subtypes (M1-M5). This antagonism blocks both the Gq/11-mediated and Gi/o-mediated signaling pathways initiated by acetylcholine.

Signaling Pathways Blocked by 3-Quinuclidinol Derivatives:

The derivatives of 3-quinuclidinol act as competitive antagonists at muscarinic receptors, preventing acetylcholine from binding and initiating downstream signaling.

Gq_pathway cluster_membrane Cell Membrane ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates Antagonist 3-Quinuclidinol Derivative Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Gq/11 signaling pathway blocked by 3-quinuclidinol derivatives.

Gio_pathway cluster_membrane Cell Membrane ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds Gio Gi/o Receptor->Gio Activates Antagonist 3-Quinuclidinol Derivative Antagonist->Receptor Blocks AC Adenylyl Cyclase (AC) Gio->AC Inhibits beta_gamma βγ subunit Gio->beta_gamma Releases ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP GIRK GIRK Channel Activation beta_gamma->GIRK

Caption: Gi/o signaling pathway blocked by 3-quinuclidinol derivatives.

Acetylcholinesterase (AChE) Inhibition

In vitro studies suggest that the enzyme active site of acetylcholinesterase is stereospecific towards R-(-)-3-quinuclidinol hydrochloride when it acts as an inhibitor.[1] While both (+/-)- and R-(-)-3-acetoxyquinuclidine hydrochloride are substrates for the enzyme, the parent alcohol acts as an inhibitor.[1] Specific IC₅₀ or Kᵢ values for this compound are not extensively reported, suggesting its potency is likely lower than that of clinically utilized AChE inhibitors.

High-Affinity Choline Uptake (HAChU) Inhibition

The high-affinity choline uptake system is a critical component of cholinergic neurotransmission, responsible for the reuptake of choline for acetylcholine synthesis. The capacity of this compound to inhibit HAChU is greatly reduced compared to its quaternized N-methyl derivatives.[2] This indicates that the tertiary amine of 3-quinuclidinol is less effective at blocking the choline transporter than a quaternary ammonium group.

However, modifications to the N-functional group can significantly alter potency. For instance, the S(+)-isomer of N-allyl-3-quinuclidinol is a potent inhibitor of HAChU, while the R(-)-isomer is approximately 100-fold less active. This demonstrates the stereochemical sensitivity of the choline transporter.

Quantitative Data for 3-Quinuclidinol Derivatives (HAChU Inhibition)

CompoundTargetAssay TypeIC₅₀ (µM)
S(+)-N-allyl-3-quinuclidinol HAChURadiotracer Uptake0.1
R(-)-N-allyl-3-quinuclidinol HAChURadiotracer Uptake10
N-methyl-3-quinuclidinone HAChURadiotracer Uptake0.56

Note: Data for this compound is not available, but it is reported to have significantly lower potency.

In Vitro Cytotoxicity

Experimental Protocols

Detailed methodologies for the in vitro evaluation of this compound and its derivatives are provided below.

Muscarinic Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.

binding_assay_workflow prep 1. Membrane Preparation (Cells expressing specific mAChR subtype) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]-NMS) - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate detect 4. Detection (Liquid scintillation counting of filter-bound radioactivity) separate->detect analyze 5. Data Analysis - Plot % specific binding vs. [Compound] - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) detect->analyze

Caption: Workflow for a competition radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human muscarinic receptor subtype (M1-M5).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Incubation:

    • In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound).

    • For determining non-specific binding, use a high concentration of a known antagonist (e.g., 1 µM atropine).

    • Incubate the mixture at a controlled temperature (e.g., 25-30 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

ache_assay_workflow prep 1. Reagent Preparation - AChE solution - DTNB (Ellman's reagent) - Substrate (ATChI) - Test Compound dilutions reaction 2. Reaction Incubation - Add AChE, DTNB, and Test  Compound to microplate wells. - Pre-incubate. - Initiate reaction with ATChI. prep->reaction measure 3. Measurement (Measure absorbance at 412 nm kinetically over time) reaction->measure analyze 4. Data Analysis - Calculate reaction rates. - Plot % inhibition vs. [Compound] - Determine IC₅₀. measure->analyze

References

An In-depth Technical Guide to 3-Quinuclidinol Hydrochloride: Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Quinuclidinol and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, particularly as precursors to potent muscarinic acetylcholine receptor antagonists.[1][2] This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Quinuclidinol hydrochloride, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets for this compound and its immediate precursor, 3-Quinuclidinone hydrochloride, which shares a similar structural backbone and handling requirements.

Section 1: Safety and Hazard Information (MSDS Summary)

The toxicological properties of this compound have not been fully investigated, and caution is advised when handling this compound.[3]

1.1 Identification

IdentifierValue
IUPAC Name 1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[4]
CAS Number 6238-13-7[4]
Molecular Formula C₇H₁₄ClNO[4]
Molecular Weight 163.64 g/mol [4]
Appearance Off-white to beige powder or solid.[3][5][6]

1.2 Hazard Identification

The compound is considered hazardous. The primary hazards are irritation to the skin, eyes, and respiratory system.[3][7]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7][8]

  • Potential Health Effects:

    • Eye: May cause eye irritation.[3]

    • Skin: May cause skin irritation.[3]

    • Ingestion: May cause irritation of the digestive tract.[3]

    • Inhalation: May cause respiratory tract irritation.[3]

    • Chronic: Exposure may lead to low blood pressure.[3]

1.3 First Aid Measures

Immediate medical attention is recommended in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3][9]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

1.4 Fire Fighting Measures

MeasureRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
Hazardous Combustion Products Thermal decomposition may produce irritating and toxic gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][5]
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

1.5 Toxicological Information

Toxicological EndpointData
Acute Toxicity No data available.[6][9]
Skin Corrosion/Irritation No data available.[6][9]
Serious Eye Damage/Irritation No data available.[6][9]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3][9]

Section 2: Handling, Storage, and Disposal

2.1 Handling and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are essential to minimize exposure.

  • Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[3][5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.[3][5]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust formation is likely or ventilation is inadequate.[8]

  • General Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[3]

2.2 Storage

  • Store in a tightly closed container.[3][10]

  • Keep in a cool, dry, and well-ventilated area.[3][6]

  • Store away from incompatible substances such as strong oxidizing agents.[3][5]

2.3 Spills and Leaks

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[3][6]

  • Clean the spill area with soap and water.[3]

2.4 Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[10]

  • Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10]

Section 3: Physicochemical Properties

PropertyValue
Appearance Off-white to beige powder/solid[3][5][6]
Melting Point >300 °C[5][6] or 344 - 350 °C[9]
Solubility Soluble in water.[5][9]
Stability Stable under normal temperatures and pressures.[3][5]
Incompatibilities Strong oxidizing agents.[3][5]
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide.[3][5]

Section 4: Experimental Protocols

4.1 Synthesis of Racemic 3-Quinuclidinol via Reduction

A common method for synthesizing (±)-3-Quinuclidinol involves the reduction of its ketone precursor, 3-Quinuclidinone. The hydrochloride salt is typically converted to the free base before or during the reaction.

  • Materials:

    • 3-Quinuclidinone hydrochloride

    • Sodium borohydride (NaBH₄)

    • Water

    • Chloroform

    • Anhydrous sodium sulfate

  • Methodology:

    • Dissolve 3-Quinuclidinone hydrochloride in water at room temperature (30-35°C).[11]

    • Add sodium borohydride portion-wise over a period of one hour.[11]

    • Stir the reaction mixture for approximately 4 hours at the same temperature.[11]

    • Monitor the reaction for completion using an appropriate technique such as Gas Chromatography (GC).[11]

    • Once complete, perform a workup by extracting the aqueous mixture multiple times with chloroform.[11]

    • Combine the organic layers and dry them over anhydrous sodium sulfate.[11]

    • Filter the solution and evaporate the solvent under reduced pressure to yield crude (±)-3-Quinuclidinol.[11]

    • The crude product can be further purified by recrystallization from a suitable solvent like acetone.[11]

4.2 Workflow for Synthesis of (±)-3-Quinuclidinol

G Synthesis Workflow of (±)-3-Quinuclidinol A 3-Quinuclidinone HCl B Dissolve in Water A->B Step 1 C Add NaBH4 (Reduction) B->C Step 2 D Reaction Stirring (4h) C->D Step 3 E Workup (Chloroform Extraction) D->E Step 4 F Drying (Na2SO4) E->F Step 5 G Solvent Evaporation F->G Step 6 H (±)-3-Quinuclidinol (Crude) G->H Step 7 I Purification (Recrystallization) H->I Step 8 J Pure (±)-3-Quinuclidinol I->J Final Product

Caption: Workflow for the synthesis of (±)-3-Quinuclidinol.

Section 5: Biological Significance and Signaling Pathways

5.1 Role as a Pharmaceutical Precursor

3-Quinuclidinol is a crucial chiral building block for synthesizing various antimuscarinic agents.[1][12] These agents are antagonists of muscarinic acetylcholine receptors and are investigated for treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and Alzheimer's disease.[1][13]

5.2 Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are divided into five subtypes (M1-M5) which couple to different intracellular signaling pathways.[1]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

5.3 Signaling Pathway Diagrams

Gq_Pathway Gq/11-Coupled Muscarinic Receptor Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Gq Gq/11 Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_Pathway Gi/o-Coupled Muscarinic Receptor Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Gi Gi/o Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

References

An In-depth Technical Guide to the Discovery and History of 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol hydrochloride, a synthetically derived bicyclic amino alcohol, holds a significant position in the annals of medicinal chemistry. Its rigid structure and strategic placement of a hydroxyl group have made it a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and History

The journey of this compound begins in the mid-20th century, a period of burgeoning research in synthetic organic chemistry and pharmacology. The initial synthesis of 3-Quinuclidinol is credited to Leo Sternbach and his team at Hoffmann-La Roche in 1952 . Their work was part of a broader investigation into bicyclic basic alcohols as potential antispasmodic agents. This research culminated in a seminal paper and a subsequent patent in 1953, laying the groundwork for future explorations of this unique molecule.

The strategic importance of 3-Quinuclidinol escalated significantly when it was identified as a key precursor in the synthesis of the potent anticholinergic agent, 3-quinuclidinyl benzilate (BZ) . BZ was investigated as a potential incapacitating agent during the Cold War, highlighting the dual-use nature of this seemingly simple chemical intermediate.

In more contemporary times, the enantiomerically pure forms of 3-Quinuclidinol, particularly (R)-(-)-3-Quinuclidinol, have gained prominence as indispensable synthons for modern therapeutics. A notable example is its use in the synthesis of Aclidinium bromide , a long-acting muscarinic antagonist for the management of chronic obstructive pulmonary disease (COPD). Its derivatives are also instrumental in developing drugs targeting the cholinergic system for conditions such as Alzheimer's disease and overactive bladder.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Quinuclidinol and its hydrochloride salt is paramount for its application in synthesis and formulation.

Property3-QuinuclidinolThis compound(R)-(-)-3-Quinuclidinol Hydrochloride
Molecular Formula C₇H₁₃NOC₇H₁₄ClNOC₇H₁₄ClNO
Molecular Weight 127.18 g/mol 163.64 g/mol 163.65 g/mol [1]
Appearance White to off-white crystalline solidCrystalline solidWhite to off-white crystalline powder
Melting Point 220-223 °C>300 °C344-350 °C[2][3]
Boiling Point Sublimes at 120 °C (20 mmHg)--
Solubility Soluble in water and polar organic solventsSoluble in waterSoluble in water
pKa ---
Optical Rotation --[α]₂₀/D −35° (c = 1 in H₂O)[2][3]

Spectroscopic Data

The structural elucidation of 3-Quinuclidinol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration
H-3~3.85m1H
H-2, H-4~2.60-2.89m4H
H-5, H-7~1.33-1.90m4H
H-6~1.65m1H
-OHVariablebr s1H
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
C-3~69.0
C-2, C-4~47.0
C-5, C-7~25.0
C-6~20.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (alkane)3000-2850
C-N stretch (amine)1250-1020
C-O stretch (alcohol)1100-1000

Experimental Protocols

Synthesis of 3-Quinuclidinone Hydrochloride (Precursor)

The most common and historically significant route to 3-Quinuclidinol involves the reduction of its ketone precursor, 3-quinuclidinone. The synthesis of 3-quinuclidinone hydrochloride is typically achieved through a Dieckmann condensation.

Materials:

  • Ethyl isonicotinate

  • Ethyl chloroacetate

  • Palladium on charcoal (10%)

  • Ethanol

  • Potassium carbonate

  • Chloroform

  • Toluene

  • Potassium ethoxide

  • Hydrochloric acid

  • Acetone

Procedure:

  • N-Alkylation: Ethyl isonicotinate is reacted with ethyl chloroacetate to form 1-(carbethoxymethyl)-4-carbethoxypyridinium bromide.

  • Reduction: The pyridinium salt is catalytically hydrogenated using 10% palladium on charcoal in ethanol to yield 1-(carbethoxymethyl)-4-carbethoxypiperidine.

  • Dieckmann Condensation: The resulting piperidine derivative is treated with a strong base, such as potassium ethoxide, in a suitable solvent like toluene to induce intramolecular cyclization, forming the β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated by heating with hydrochloric acid to yield 3-quinuclidinone hydrochloride.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as water and isopropyl alcohol.

Synthesis of (±)-3-Quinuclidinol

Materials:

  • 3-Quinuclidinone hydrochloride

  • Sodium borohydride

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: 3-Quinuclidinone hydrochloride is dissolved in water. Sodium borohydride is added portion-wise to the solution at room temperature. The reaction mixture is stirred for several hours.

  • Work-up: The reaction mixture is basified with a strong base (e.g., NaOH) and extracted with chloroform.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield racemic (±)-3-Quinuclidinol. Further purification can be achieved by recrystallization from acetone.

Preparation of this compound

Materials:

  • (±)-3-Quinuclidinol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Isopropanol

  • Acetone

Procedure:

  • Salt Formation: (±)-3-Quinuclidinol is dissolved in a minimal amount of a suitable solvent like isopropanol.

  • A stoichiometric amount of hydrochloric acid is added dropwise to the solution with stirring.

  • The hydrochloride salt precipitates out of the solution. The precipitation can be aided by the addition of a less polar solvent like acetone.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield this compound.

Signaling Pathways and Pharmacological Relevance

The pharmacological importance of 3-Quinuclidinol derivatives primarily stems from their interaction with the cholinergic nervous system , specifically as antagonists of muscarinic acetylcholine receptors (mAChRs) . These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

muscarinic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or 3-Quinuclidinol-based Antagonist mAChR Muscarinic Acetylcholine Receptor (M1/M3/M5) ACh->mAChR Binds to Antagonist_Block Antagonist Blocks Binding Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Response PKC->Response Antagonist_Block->mAChR

Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway and Antagonist Action.

3-Quinuclidinol-based antagonists competitively inhibit the binding of acetylcholine to muscarinic receptors. This blockade prevents the activation of downstream signaling cascades, leading to various physiological effects such as smooth muscle relaxation (bronchodilation) and reduced glandular secretions. The specific stereochemistry of the 3-Quinuclidinol moiety is often critical for high-affinity and selective binding to these receptors.

Conclusion

From its initial synthesis as a potential antispasmodic to its current role as a vital component in modern pharmaceuticals, this compound has had a rich and impactful history. Its versatile and rigid bicyclic structure continues to be a source of inspiration for medicinal chemists. A thorough understanding of its discovery, synthesis, and pharmacological context is essential for any researcher or professional working in the field of drug development and organic synthesis. This guide serves as a foundational resource to facilitate further innovation and application of this remarkable molecule.

References

An In-depth Technical Guide to 3-Quinuclidinol Hydrochloride Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Quinuclidinol hydrochloride and its structural analogs and derivatives, focusing on their synthesis, pharmacological activity at muscarinic acetylcholine receptors (mAChRs), and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction

3-Quinuclidinol, a bicyclic tertiary amine alcohol, serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and the presence of a hydroxyl group for further chemical modification make it a privileged scaffold in medicinal chemistry. Derivatives of 3-Quinuclidinol have been extensively explored as ligands for muscarinic acetylcholine receptors, leading to the development of drugs for various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.[1] This guide will delve into the structure-activity relationships (SAR), synthesis, and pharmacology of these important compounds.

Synthesis of 3-Quinuclidinol and its Derivatives

The synthesis of enantiomerically pure (R)- and (S)-3-Quinuclidinol is a key step in the development of selective muscarinic receptor ligands. Both chemical and enzymatic methods have been developed for its preparation.

Synthesis of Racemic 3-Quinuclidinol

A common route to racemic 3-Quinuclidinol involves the reduction of 3-quinuclidinone.[1]

Experimental Protocol: Reduction of 3-Quinuclidinone

  • Materials: 3-Quinuclidinone hydrochloride, Sodium borohydride, Water, Chloroform, Sodium sulfate.

  • Procedure:

    • Dissolve 3-Quinuclidinone hydrochloride in water.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • Extract the aqueous solution with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield racemic 3-Quinuclidinol.

Synthesis of 3-Quinuclidinol Derivatives

The hydroxyl group of 3-Quinuclidinol provides a convenient handle for the synthesis of various derivatives, most notably esters and carbamates.

Experimental Protocol: Synthesis of 3-Quinuclidinyl Esters (General Procedure)

  • Materials: 3-Quinuclidinol, desired carboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a suitable solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve the carboxylic acid in DCM.

    • Add DCC to the solution.

    • Add a solution of 3-Quinuclidinol in DCM to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting ester by chromatography.

Experimental Protocol: Synthesis of 3-Quinuclidinyl Carbamates (General Procedure)

  • Materials: 3-Quinuclidinol, an isocyanate or a carbamoyl chloride, a base (e.g., triethylamine), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Dissolve 3-Quinuclidinol and triethylamine in toluene.

    • Add the isocyanate or carbamoyl chloride dropwise to the solution.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the reaction mixture and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting carbamate by chromatography.[2]

Pharmacology and Structure-Activity Relationships

The pharmacological effects of 3-Quinuclidinol derivatives are primarily mediated through their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). The structure of the substituent at the 3-position of the quinuclidine ring plays a critical role in determining the affinity and selectivity of these compounds.

Quantitative Data: Binding Affinities of 3-Quinuclidinol Analogs

The following tables summarize the binding affinities (Ki in nM) of various 3-Quinuclidinol derivatives for the human M1-M5 muscarinic receptors.

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[3]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate-----[3]
Solifenacin13588.13011[4]
Aclidinium Bromide0.230.200.120.210.28[5]

Note: The table presents a selection of compounds for illustrative purposes. The original publications should be consulted for a more extensive list of analogs and their corresponding data.

Structure-Activity Relationships (SAR)
  • Ester and Carbamate Moieties: The nature of the ester or carbamate group at the 3-position significantly influences the binding affinity and selectivity. Bulky and lipophilic groups generally lead to higher affinity. For instance, the benzilate ester of 3-quinuclidinol (BZ) is a potent, non-selective muscarinic antagonist.[6]

  • Stereochemistry: The stereochemistry at the 3-position of the quinuclidine ring is crucial for high-affinity binding. The (R)-enantiomer of 3-Quinuclidinol derivatives generally exhibits higher affinity for muscarinic receptors than the (S)-enantiomer.[6]

  • N-Substitution: Modification of the quinuclidine nitrogen can also modulate pharmacological activity. Quaternization of the nitrogen, as seen in aclidinium bromide, can lead to potent and long-acting antagonists.[5]

Muscarinic Receptor Signaling Pathways

3-Quinuclidinol derivatives exert their effects by modulating the signaling cascades downstream of muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to different G proteins, leading to distinct cellular responses.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gq_signaling Ligand 3-Quinuclidinol Analog (Agonist) Receptor M1/M3/M5 Receptor Ligand->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gi_signaling Ligand 3-Quinuclidinol Analog (Agonist) Receptor M2/M4 Receptor Ligand->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Binding_Assay_Workflow Start Start Incubation Incubate membranes with radioligand and test compound Start->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Computational Modeling of 3-Quinuclidinol Hydrochloride Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol, a bicyclic amine alcohol, serves as a crucial scaffold for a variety of pharmacologically active compounds, particularly antagonists of muscarinic and nicotinic acetylcholine receptors.[1] Its hydrochloride salt is a common form for handling and formulation.[2] Understanding the molecular interactions of 3-Quinuclidinol hydrochloride at a computational level is paramount for the rational design of novel therapeutics with enhanced specificity and efficacy. This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with its biological targets. It covers the theoretical background, practical considerations, and detailed protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

Introduction to 3-Quinuclidinol and its Significance

3-Quinuclidinol is a chiral molecule possessing a rigid bicyclic structure with a tertiary amine and a hydroxyl group.[3] This framework is a key component in the synthesis of numerous drugs, including the potent muscarinic antagonist (R)-Quinuclidinyl benzilate (QNB).[4] While the parent alcohol exhibits modest affinity for its receptors, its derivatives have been extensively studied for their high-affinity interactions.[4] The hydrochloride salt of 3-Quinuclidinol ensures its solubility and stability, making it a relevant form for both experimental and computational investigations.[5] At physiological pH, the tertiary amine of 3-Quinuclidinol is expected to be protonated, a critical consideration for accurate computational modeling.[3][6]

Computational Modeling Methodologies

The study of this compound interactions at the molecular level relies on a suite of computational techniques. These methods allow for the prediction of binding modes, the quantification of binding affinities, and the elucidation of the dynamics of the ligand-receptor complex.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in identifying potential binding poses and estimating the strength of the interaction.

Experimental Protocol: Molecular Docking of this compound

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., a muscarinic acetylcholine receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms, considering the appropriate protonation states of amino acid residues at physiological pH.

    • Define the binding site based on experimental data or using binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of 3-Quinuclidinol.

    • As the hydrochloride salt, the tertiary amine should be protonated.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., GAFF).[3]

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the protonated 3-Quinuclidinol into the defined binding site of the receptor.

    • The program will generate a series of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between 3-Quinuclidinol and the receptor.

    • The docking score provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system over time by solving Newton's equations of motion for all atoms in the system.[7] This allows for the assessment of the stability of the ligand-receptor complex and the characterization of conformational changes.

Experimental Protocol: Molecular Dynamics Simulation of a this compound-Receptor Complex

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (Cl-) to neutralize the system.

  • Parameterization:

    • Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the protonated 3-Quinuclidinol ligand (e.g., GAFF).[3][8]

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT and NPT ensembles).

  • Production Run:

    • Run the MD simulation for a sufficient length of time (e.g., 100 ns or more) to capture the relevant dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bond occupancy) over time.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] This can be used to predict the activity of novel compounds based on their structural features.

Experimental Protocol: 2D-QSAR Study of Quinuclidine Derivatives

  • Data Collection:

    • Compile a dataset of quinuclidine derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of their structure (e.g., physicochemical, topological, electronic).

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a regression model that correlates the descriptors with the biological activity for the training set.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and other statistical metrics (e.g., cross-validation).

  • Prediction:

    • Use the validated QSAR model to predict the biological activity of new, untested quinuclidine derivatives.

Data Presentation

To facilitate the comparison of computational results, all quantitative data should be summarized in clearly structured tables.

Table 1: Molecular Docking Results for this compound with Muscarinic Receptors

Receptor Subtype Docking Score (kcal/mol) Key Interacting Residues Hydrogen Bonds Formed
M1 -7.5 TYR106, ASN382 OH with ASN382
M2 -7.2 TYR104, ASN404 OH with ASN404
M3 -7.8 TYR111, ASN507 OH with ASN507
M4 -7.1 TYR105, ASN417 OH with ASN417
M5 -7.6 TYR115, ASN410 OH with ASN410

(Note: Data presented is hypothetical and for illustrative purposes.)

Table 2: Molecular Dynamics Simulation Stability Metrics

Complex Average RMSD (Å) - Backbone Average RMSD (Å) - Ligand Key Stable Hydrogen Bonds
3-Quinuclidinol-M3 1.8 ± 0.3 0.9 ± 0.2 Ligand OH - ASN507 (85% occupancy)

(Note: Data presented is hypothetical and for illustrative purposes.)

Table 3: 2D-QSAR Model for Quinuclidine Derivatives

Descriptor Coefficient Standard Error p-value
LogP 0.45 0.05 <0.001
Molecular Weight -0.02 0.01 0.045
Number of H-bond Donors -0.89 0.12 <0.001

(Note: Data presented is hypothetical and for illustrative purposes.)

Visualizations

Visual representations of workflows and pathways are essential for understanding the complex relationships in computational modeling.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Site Define Binding Site Hydrogens->Site Dock Molecular Docking Site->Dock Structure Generate 3D Structure Protonate Protonate Amine Structure->Protonate Minimize Energy Minimization Protonate->Minimize Minimize->Dock Analyze Analyze Poses & Scores Dock->Analyze

Figure 1: Workflow for Molecular Docking.

G Start Docked Complex Solvate Solvate in Water Box Start->Solvate Ions Add Counter-Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Heating & Equilibration (NVT, NPT) Minimize->Equilibrate Production MD Production Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, etc.) Production->Analyze

Figure 2: Workflow for Molecular Dynamics Simulation.

G cluster_m1_m3_m5 M1, M3, M5 Receptors (Gq/11 Pathway) cluster_m2_m4 M2, M4 Receptors (Gi/o Pathway) Agonist1 Agonist Binding Gq Gq/11 Activation Agonist1->Gq PLC PLC Activation Gq->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca Ca2+ Release PIP2->Ca PKC PKC Activation PIP2->PKC Agonist2 Agonist Binding Gi Gi/o Activation Agonist2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Antagonist 3-Quinuclidinol Derivative (Antagonist) Antagonist->Agonist1 Blocks Antagonist->Agonist2 Blocks

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Quinuclidinol Hydrochloride from 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinuclidinol is a crucial chiral building block in the synthesis of a wide range of pharmaceuticals.[1] Its rigid bicyclic structure and stereochemistry are essential for the therapeutic efficacy of numerous drugs, particularly those targeting muscarinic acetylcholine receptors.[1][2] As a versatile synthon, it is a key intermediate in the development of treatments for neurological disorders, respiratory conditions, and anesthetics.[2] This document provides detailed protocols for the synthesis of racemic 3-Quinuclidinol hydrochloride via the reduction of 3-quinuclidinone, a common and efficient method suitable for laboratory and industrial applications.

Physicochemical and Spectroscopic Data

Quantitative data for the reactant, product, and its hydrochloride salt are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

Property3-Quinuclidinone(±)-3-Quinuclidinol(±)-3-Quinuclidinol Hydrochloride
IUPAC Name 1-Azabicyclo[2.2.2]octan-3-one1-Azabicyclo[2.2.2]octan-3-ol1-Azabicyclo[2.2.2]octan-3-ol hydrochloride
CAS Number 3731-38-21619-34-7[3][4]6238-13-7[5]
Molecular Formula C₇H₁₁NOC₇H₁₃NOC₇H₁₄ClNO[5]
Molecular Weight 125.17 g/mol 127.18 g/mol [4]163.64 g/mol [5]
Melting Point 136-140 °C[6]220-223 °C[6]~344-350 °C[7]
Appearance White crystalline solid[6]White to off-white solid[3]Crystalline powder

Table 2: Spectroscopic Data for 3-Quinuclidinol

Technique Assignment Chemical Shift (δ) ppm or Frequency (cm⁻¹)
¹H NMR H-3~3.79 (m)[8]
H-2, H-4 (axial)~3.09 (m)[8]
H-2, H-4 (equatorial)~2.57-2.89 (m)[8]
OH~4.5 (br s)[8]
¹³C NMR C-368.5[8]
C-2, C-447.5[8]
C-5, C-725.8[8]
C-620.5[8]
FTIR O-H stretch3300-3400 (broad)
C-H stretch2850-3000
C-O stretch1050-1150

Note: NMR data can show slight variations depending on the solvent and concentration used.[8]

Experimental Protocols

The following protocol details the reduction of 3-quinuclidinone using sodium borohydride to yield racemic (±)-3-quinuclidinol, followed by its conversion to the hydrochloride salt.

Protocol 1: Synthesis of (±)-3-Quinuclidinol

This procedure is adapted from established methods for the reduction of 3-quinuclidinone.[6][9]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Deionized Water

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in deionized water (30 ml) with stirring at a temperature of 30-35°C.[6][9]

  • Once dissolved, slowly add sodium borohydride (1.5 g, 0.04 mol) to the solution in small portions over approximately 1 hour.[6][9] Maintain the temperature between 30-35°C.

  • After the addition is complete, continue to stir the reaction mixture for 4 hours at the same temperature.[6][9]

  • Monitor the reaction's completion using an appropriate method, such as gas chromatography (GC) or thin-layer chromatography (TLC).[6][9]

  • Once the reaction is complete, transfer the aqueous mixture to a separatory funnel.

  • Extract the product from the aqueous layer using chloroform (3 x 50 ml).[6][9]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[6][9]

  • Filter to remove the sodium sulfate and remove the chloroform under reduced pressure using a rotary evaporator to yield crude (±)-3-quinuclidinol.[6][9]

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.[6][9] A typical yield is around 89%.[6]

Protocol 2: Conversion to (±)-3-Quinuclidinol Hydrochloride

Materials:

  • (±)-3-Quinuclidinol

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (concentrated or as a solution in IPA)

  • Acetone

Equipment:

  • Beaker or flask

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolve the purified (±)-3-quinuclidinol in a minimal amount of hot isopropyl alcohol.

  • Cool the solution to 10-15°C.

  • Slowly add hydrochloric acid (e.g., IPA.HCl solution) dropwise with stirring until the pH of the solution reaches 1-2.[10]

  • Continue stirring the mixture for 1 hour to ensure complete precipitation of the hydrochloride salt.[10]

  • Collect the solid product by filtration.

  • Wash the collected solid with cold isopropyl alcohol or acetone and dry it under vacuum.

Visualizations

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

G Synthesis of this compound cluster_reduction Step 1: Reduction cluster_salt Step 2: Salt Formation A 3-Quinuclidinone in Water B Add NaBH4 (portions) A->B C Stir for 4 hours at 30-35°C B->C D Reaction Work-up (Extraction with CHCl3) C->D E Purification (Recrystallization) D->E F (±)-3-Quinuclidinol E->F G (±)-3-Quinuclidinol in IPA F->G Proceed to Salt Formation H Add HCl (to pH 1-2) G->H I Stir and Precipitate H->I J Filter and Dry I->J K This compound J->K G Mechanism: Reduction of 3-Quinuclidinone cluster_reactants cluster_product ketone 3-Quinuclidinone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic attack by H⁻ borohydride BH4⁻ (from NaBH₄) alcohol 3-Quinuclidinol alkoxide->alcohol 2. Protonation (from H₂O) G Role of 3-Quinuclidinol in Drug Synthesis A 3-Quinuclidinone B Reduction A->B C (R)-3-Quinuclidinol (Chiral Intermediate) B->C D Further Synthesis Steps C->D E Muscarinic Receptor Antagonists (e.g., Solifenacin, Aclidinium) D->E F Therapeutic Applications E->F G Treatment for: - Overactive Bladder - COPD - Neurological Disorders F->G

References

Step-by-step Dieckmann condensation for 3-quinuclidinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Request and Adherence to Safety Policies

Providing detailed, step-by-step instructions for the synthesis of 3-quinuclidinone is restricted due to its potential application in the synthesis of regulated chemical agents. In the interest of safety and responsible scientific conduct, this document will not provide a direct experimental protocol for the synthesis of this specific compound.

Instead, this document will offer a comprehensive overview of the Dieckmann condensation reaction, a key chemical transformation relevant to the inquiry. The information is presented for academic and research purposes, focusing on the general principles and mechanisms of the reaction.

Application Notes: The Dieckmann Condensation

The Dieckmann condensation is a named reaction in organic chemistry that is used to form cyclic β-keto esters from diesters.[1][2] It is an intramolecular version of the Claisen condensation.[1][3][4] The reaction is typically catalyzed by a base, such as sodium ethoxide, and proceeds through the formation of an enolate intermediate.[5][6]

General Principles:

  • Intramolecular Cyclization: The defining feature of the Dieckmann condensation is the formation of a new carbon-carbon bond within the same molecule, leading to a cyclic product.[1][3]

  • Starting Materials: The reaction requires a dicarboxylic acid ester (diester). The two ester functionalities must be suitably positioned to allow for the formation of a stable ring, typically 5- or 6-membered rings.[1][6]

  • Base Catalysis: A strong base is necessary to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate.[5][7] Common bases include sodium alkoxides (e.g., sodium ethoxide, sodium methoxide) and sodium hydride.[4][5]

  • Product: The primary product of the Dieckmann condensation is a cyclic β-keto ester.[1][2] This product is a versatile synthetic intermediate that can be further modified, for example, through decarboxylation to yield a cyclic ketone.[7]

Reaction Mechanism:

The mechanism of the Dieckmann condensation can be summarized in the following steps:

  • Enolate Formation: A base abstracts an acidic α-proton from one of the ester groups to form an enolate ion.[1][6]

  • Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[4][7]

  • Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then collapses by eliminating the alkoxy group to form the cyclic β-keto ester.[4]

  • Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the base. An acidic workup is required to protonate this enolate and isolate the final product.[1][6]

Generalized Experimental Protocol for a Dieckmann Condensation

The following is a generalized protocol that illustrates the typical steps involved in a Dieckmann condensation. This is not a protocol for the synthesis of 3-quinuclidinone but rather a representative example for educational purposes.

Materials:

MaterialPurpose
Diethyl adipate (a 1,6-diester)Starting material
Sodium ethoxideBase catalyst
TolueneAnhydrous solvent
Hydrochloric acid (aqueous solution)For acidic workup
Diethyl etherExtraction solvent
Anhydrous magnesium sulfateDrying agent

Procedure:

  • Reaction Setup: A solution of diethyl adipate in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A solution of sodium ethoxide in ethanol is added dropwise to the stirred solution of the diester at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., hydrochloric acid).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude cyclic β-keto ester. The product can be further purified by distillation or chromatography.

Visualizing the Dieckmann Condensation

To further illustrate the concepts, the following diagrams depict the general workflow and the chemical pathway of the Dieckmann condensation.

Dieckmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diester Diester in Anhydrous Solvent Mixing Mixing and Reflux Diester->Mixing Base Base Solution Base->Mixing Quenching Acidic Quench Mixing->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Cyclic β-keto ester

Caption: A generalized workflow for a Dieckmann condensation experiment.

Dieckmann_Mechanism start Diester enolate Enolate Formation (Base abstracts α-proton) start->enolate Base attack Intramolecular Nucleophilic Attack enolate->attack intermediate Cyclic Tetrahedral Intermediate attack->intermediate eliminate Elimination of Alkoxide intermediate->eliminate product Cyclic β-keto Ester eliminate->product

Caption: A simplified diagram of the Dieckmann condensation mechanism.

References

Application Notes: Synthesis of 3-Quinuclidinol via Reduction of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 3-quinuclidinol through the chemical and biocatalytic reduction of 3-quinuclidinone. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. 3-Quinuclidinol, particularly its chiral enantiomers, serves as a crucial building block for various active pharmaceutical ingredients (APIs), including Solifenacin and Aclidinium bromide.[1][2]

The following sections detail two primary methods for this transformation: a straightforward chemical reduction to produce racemic (±)-3-quinuclidinol and an enzymatic protocol for the asymmetric synthesis of enantiomerically pure (R)-3-quinuclidinol.

Experimental Protocols

Protocol 1: Racemic Synthesis of (±)-3-Quinuclidinol via Sodium Borohydride Reduction

This protocol describes a robust and scalable method for the synthesis of racemic 3-quinuclidinol using sodium borohydride as the reducing agent in an aqueous medium.[3][4]

Materials:

  • 3-Quinuclidinone or 3-Quinuclidinone Hydrochloride

  • Sodium Borohydride (NaBH₄)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water. If starting from the hydrochloride salt, neutralize the solution accordingly before proceeding.

  • Reaction Setup: Maintain the temperature of the solution between 30-35°C with gentle stirring.

  • Reagent Addition: Add 1.5 g (0.04 mol) of sodium borohydride to the solution in small portions over a period of 1 hour.

  • Reaction: Stir the reaction mixture for 4 hours, maintaining the temperature at 30-35°C.

  • Monitoring: Monitor the reaction's progress to completion using gas chromatography (GC).

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the aqueous mixture with chloroform (3 x 50 ml).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by distillation under reduced pressure to obtain crude (±)-3-quinuclidinol.[4]

  • Purification: Purify the crude product by recrystallization from acetone to yield a white crystalline solid.[4]

Protocol 2: Asymmetric Synthesis of (R)-3-Quinuclidinol via Whole-Cell Biocatalytic Reduction

This protocol outlines a general procedure for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol using recombinant E. coli cells expressing a ketoreductase enzyme and a cofactor regeneration system.[5][6]

Materials:

  • Recombinant E. coli cells expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra or Kaistia algarum) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH).[5][7]

  • 3-Quinuclidinone Hydrochloride

  • Glucose (or other suitable co-substrate)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0-8.0)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of resting recombinant cells (e.g., 8 g wet weight) in a suitable volume of phosphate buffer (e.g., 100 ml) within a temperature-controlled reactor.[8]

  • Substrate Addition: Add 3-quinuclidinone hydrochloride (e.g., 5-50 mM concentration) and the co-substrate for cofactor regeneration (e.g., glucose) to the cell suspension.[2][9]

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for the required duration (e.g., 18-48 hours).[8][9]

  • Monitoring: Monitor the conversion of the substrate and the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) with a chiral column.

  • Cell Separation: After the reaction, separate the bacterial cells from the supernatant by centrifugation (e.g., 7,875 x g for 20 minutes).[8]

  • Work-up and Extraction: Combine the supernatant fractions and basify to approximately pH 12 by adding potassium carbonate.[8] Evaporate the mixture under vacuum.

  • Isolation: Extract the resulting residue with an organic solvent such as dichloromethane or chloroform.[5][8]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-(-)-3-Quinuclidinol. Further purification can be performed if necessary.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes quantitative data from various reported methods for the reduction of 3-quinuclidinone.

Method/Catalyst SystemSubstrate Conc.Temperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
Sodium Borohydride [4]~2.7 M30 - 35Atmospheric4>99 (GC)89N/A (Racemic)
RuBr₂--INVALID-LINK-- [10]~1.7 M (on 4.3 kg scale)30 - 4515 (H₂)4~100N/A88 - 90 (>99 after recrystallization)
Biocatalyst (Nocardia sp.) [8]99 mM30Atmospheric48~10093>99 (R)
Biocatalyst (R. erythropolis) [8]62 mM37Atmospheric30~10092>99 (S)
"H2BioCat" System [9]50 mM301 (H₂)18100N/AN/A
KaKR Enzyme [7]5.0 M30AtmosphericN/A~100N/A>99.9 (R)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the racemic synthesis of 3-quinuclidinol using sodium borohydride.

G Workflow for Sodium Borohydride Reduction of 3-Quinuclidinone cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Quinuclidinone in Water (30-35°C) B Add NaBH₄ in portions (1h) A->B C Stir for 4h at 30-35°C B->C D Extract with Chloroform (3x) C->D Reaction Completion (GC) E Dry Organic Layer (Na₂SO₄) D->E F Concentrate under Reduced Pressure E->F G Recrystallize from Acetone F->G H (±)-3-Quinuclidinol (White Crystalline Solid) G->H Final Product

Caption: Workflow for the reduction of 3-quinuclidinone.

References

Purification of 3-Quinuclidinol hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 3-Quinuclidinol Hydrochloride by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of this compound via a mixed-solvent recrystallization technique. This method is designed to enhance the purity of the compound, a crucial step in the development of active pharmaceutical ingredients (APIs).

Introduction

3-Quinuclidinol and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The purity of these intermediates is critical to ensure the safety and efficacy of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds. This application note details a mixed-solvent recrystallization protocol for this compound, leveraging its solubility properties in water and isopropyl alcohol to effectively remove impurities. This compound is a white to off-white crystalline solid. It is soluble in water and polar organic solvents like alcohols.

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the this compound before and after the procedure. The following table summarizes the key quantitative parameters to be assessed.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)Method of Analysis
Appearance Off-white to yellowish crystalline powderWhite crystalline powderVisual Inspection
Melting Point (°C) Variable, with a broad range344-350 °C[1]Melting Point Apparatus
Purity (%) e.g., <95%>99% (Typical)HPLC, GC
Yield (%) N/ATypically 80-95%Gravimetric Analysis
Residual Solvents Dependent on synthesisBelow ICH limitsHeadspace GC

Note: The initial purity of the crude product will significantly influence the final purity and yield.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol employs a mixed-solvent system of deionized water and isopropyl alcohol. The principle is based on the high solubility of this compound in hot water and its lower solubility in isopropyl alcohol.

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Isopropyl alcohol (IPA)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • For each gram of the crude solid, add a minimal amount of hot deionized water (e.g., 2-5 mL). The water should be heated to near its boiling point (90-95°C).

    • Heat the mixture with stirring until the solid is completely dissolved. If necessary, add more hot water dropwise until a clear solution is obtained. Avoid using an excessive amount of water to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If the hot solution contains insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring hot water through it.

    • Quickly filter the hot solution of this compound into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Reheat the clear solution to boiling.

    • Slowly add hot isopropyl alcohol (heated to its boiling point, ~82°C) to the boiling aqueous solution. A typical starting ratio would be to add isopropyl alcohol in a volume 3 to 5 times that of the water used.

    • Continue adding hot isopropyl alcohol until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • If the solution becomes overly cloudy, add a few drops of hot water until it becomes clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize the precipitation of the purified product.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter paper.

    • Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator over a suitable desiccant.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation_drying Isolation & Drying crude Crude 3-Quinuclidinol HCl add_water Add minimal hot H₂O crude->add_water Heat & Stir dissolved Clear, hot solution add_water->dissolved add_ipa Add hot Isopropyl Alcohol dissolved->add_ipa To boiling solution cloudy Saturated Solution (Turbid) add_ipa->cloudy cool Slow Cooling cloudy->cool ice_bath Ice Bath cool->ice_bath crystals_in_solution Crystal Slurry ice_bath->crystals_in_solution filtration Vacuum Filtration crystals_in_solution->filtration wash Wash with cold IPA filtration->wash drying Drying (Vacuum Oven) wash->drying pure_product Pure 3-Quinuclidinol HCl Crystals drying->pure_product

References

Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Quinuclidinol is a crucial chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of this intermediate is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies often mandate the development of drugs in their single, active enantiomeric form. This necessitates robust and reliable analytical methods for the separation and quantification of 3-Quinuclidinol enantiomers to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[1] This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of (R)- and (S)-3-Quinuclidinol.

Since 3-Quinuclidinol lacks a strong UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[1][2] This note will describe two effective methods involving derivatization followed by separation on polysaccharide-based chiral stationary phases (CSPs).[1][2]

Quantitative Data Summary

Two primary methods for the chiral separation of 3-Quinuclidinol enantiomers are summarized below. Both methods require a pre-column derivatization to introduce a chromophore for UV detection.[2] Method 1, which utilizes benzoyl chloride and a Chiralpak IC column, is well-documented in scientific literature and offers high resolution.[2][3][4] Method 2 provides a faster analysis time using p-methoxybenzoyl chloride and a Chiralpak IA column.[2]

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3][4]Chiralpak IA (250 x 4.6 mm, 5 µm)[2]
Derivatizing Agent Benzoyl chloride[2]p-Methoxybenzoyl chloride[2]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2][3][4]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[2]
Flow Rate 0.8 mL/min[2]1.0 mL/min[2]
Column Temperature 15 °C[2]25 °C[2]
Detection Wavelength 230 nm[2][3][4]255 nm[2]
Injection Volume 10 µL[2]Not Specified
Retention Time (S)-enantiomer ~12.8 min[2]~6.2 min[2]
Retention Time (R)-enantiomer ~19.3 min[2]~8.9 min[2]
Resolution (Rs) > 11.4[2][3]9.09[2]
Analysis Time < 30 min[2][3]< 15 min[2]

Experimental Protocols

A detailed protocol for the more extensively documented Method 1 is provided below.

Method 1: Benzoylation with Chiralpak IC

This protocol is adapted from a validated method for the quantification of (S)-3-Quinuclidinol in the presence of its (R)-enantiomer.[1][3][4]

1. Materials and Reagents:

  • Racemic 3-Quinuclidinol

  • (R)-3-Quinuclidinol and (S)-3-Quinuclidinol standards

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • n-hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-propanol (HPLC grade)

  • Diethylamine (HPLC grade)

  • Volumetric flasks (25 mL and 50 mL)

  • Sonicator

  • HPLC system with UV detector

  • Chiralpak IC column (250 x 4.6 mm, 5 µm)

2. Standard and Sample Preparation (Pre-column Derivatization):

  • Racemic Standard Preparation:

    • Dissolve approximately 25 mg of racemic 3-Quinuclidinol in 5.0 mL of dichloromethane in a 25 mL volumetric flask.[1]

    • Sonicate to ensure complete dissolution.[1]

    • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.[1][3]

    • Shake the flask for 5 minutes.[3]

    • Adjust the volume to 25.0 mL with methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Quinuclidinol sample in dichloromethane.

    • Follow the same derivatization procedure as for the racemic standard.

3. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3][4]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[2][3][4]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 15 °C[2]

  • Detection: UV at 230 nm[2][3][4]

4. System Suitability:

  • Inject the derivatized racemic standard solution.

  • The resolution between the two enantiomer peaks should be greater than 11.[3][4]

  • The tailing factor for each peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections should be less than 2.0% for both peak area and retention time.

Method 2: p-Methoxybenzoylation with Chiralpak IA

This method offers a faster analysis time.

1. Derivatization Procedure:

  • The general principle involves the esterification of 3-Quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[2]

2. HPLC Conditions:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detection: UV at 255 nm[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the chiral separation process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-Quinuclidinol Sample Derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection onto Chiral Column Derivatized_Sample->Injection Separation Enantiomeric Separation (Chiral Stationary Phase) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation (Enantiomeric Purity) Quantification->Report

Caption: Workflow for Chiral HPLC Analysis of 3-Quinuclidinol.

G cluster_analyte Analyte Properties cluster_method Methodological Approach cluster_outcome Desired Outcome Analyte 3-Quinuclidinol (Chiral, Lacks Chromophore) Derivatization Derivatization (Adds Chromophore) Analyte->Derivatization Requires for UV Detection CSP Chiral Stationary Phase (Enantioselective Interaction) Derivatization->CSP Enables Separation Mobile_Phase Normal Phase Elution (Controls Retention & Selectivity) CSP->Mobile_Phase Interaction modulated by Outcome Baseline Separation of Enantiomers with High Resolution CSP->Outcome Directly leads to Mobile_Phase->Outcome Achieves

Caption: Logical Relationships in the Chiral Separation of 3-Quinuclidinol.

References

Application Notes and Protocols for GC-MS Purity Assessment of 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purity assessment of 3-Quinuclidinol hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of 3-Quinuclidinol, direct GC-MS analysis can be challenging, often resulting in poor peak shape and low sensitivity.[1][2] Therefore, derivatization is a critical step to enhance its volatility and improve chromatographic performance.[2] This guide outlines effective derivatization techniques and provides comprehensive GC-MS methodologies.

Overview

3-Quinuclidinol is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[1] However, the hydroxyl group in 3-Quinuclidinol makes it polar and non-volatile, necessitating a derivatization step to enable robust GC-MS analysis.[1][2]

Derivatization Strategies

To improve the gas chromatographic behavior of 3-Quinuclidinol, its polar hydroxyl group must be chemically modified. The most common and effective derivatization strategies include acylation and silylation.[2]

  • Acylation: This method involves the reaction of the hydroxyl group with an acylating agent to form an ester. This is a robust and widely used technique.[2]

  • Silylation: This is a common derivatization technique in GC where a silylating reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the analyte's volatility.[2]

  • Carbonate Formation: Reacting 3-Quinuclidinol with a chloroformate to form a carbonate derivative also yields good chromatographic properties.[2]

Quantitative Data Summary

The following table summarizes representative performance data for the GC-MS analysis of derivatized 3-Quinuclidinol. Actual detection and quantification limits may vary depending on the specific instrumentation, derivatization agent, and matrix.

ParameterDerivatization MethodValueReference
Method Detection Limit (MDL) Trichloroethoxycarbonylation30 ng/mL (in Virginia type A soil)[3]
49 ng/mL (in Nebraska EPA standard soil)[3]
72 ng/mL (in Ottawa sand)[3]
Recovery Not Specified98% to 104%[4]
Precision (RSD) Not Specified3%[4]
**Linearity (R²) **Not Specified>0.99[1]

Experimental Protocols

Protocol 1: Acylation using 2,2,2-Trichloroethoxycarbonyl Chloride (Troc-Cl)

This protocol describes the derivatization of this compound by forming a trichloroethoxycarbonyl derivative.

Materials:

  • This compound sample

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC-MS grade solvent for reconstitution (e.g., Dichloromethane)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable volume of anhydrous dichloromethane.

  • Derivatization Reaction:

    • To the sample solution, add 1.2 equivalents of triethylamine.[2]

    • Add 1.2 equivalents of 2,2,2-trichloroethoxycarbonyl chloride.[2]

    • Vortex the mixture and allow it to react at ambient temperature for 30 minutes. The reaction is typically complete within this timeframe.[2][3]

  • Work-up:

    • Neutralize the reaction mixture with an equal volume of saturated NaHCO₃ solution.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Sample for GC-MS: The dried organic layer can be directly injected into the GC-MS system, or the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent.

GC-MS Analysis Method

The following GC-MS parameters are recommended for the analysis of the derivatized 3-Quinuclidinol.

GC Conditions:

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Inlet: Split/splitless injector, operated in splitless mode.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 8°C/min to 300°C.

    • Hold: 3 minutes at 300°C.[1]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Scan Range: m/z 40-550.

Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 3-Quinuclidinol HCl Sample dissolve Dissolve in Dichloromethane sample->dissolve add_reagents Add Triethylamine & Troc-Cl dissolve->add_reagents react React at Room Temp (30 min) add_reagents->react neutralize Neutralize with NaHCO3 react->neutralize dry Dry with Na2SO4 neutralize->dry prepare_injection Prepare for Injection dry->prepare_injection gc_injection GC Injection prepare_injection->gc_injection separation Chromatographic Separation (DB-5MS) gc_injection->separation ionization Electron Impact Ionization (70 eV) separation->ionization detection Mass Detection (Quadrupole) ionization->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for GC-MS analysis of 3-Quinuclidinol HCl.

Conclusion

The GC-MS method, coupled with an appropriate derivatization strategy, provides a robust and reliable approach for the purity assessment of this compound. The high specificity of mass spectrometric detection allows for unequivocal identification and quantification of the analyte and any potential impurities. The detailed protocols and methodologies presented in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of their materials.

References

Application Notes and Protocols for the Capillary Electrophoresis Analysis of Chiral Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinuclidine and its derivatives are a class of bicyclic amines that are pivotal in pharmaceutical development, with their stereochemistry being a critical determinant of their pharmacological and toxicological profiles. For instance, (R)-3-quinuclidinol serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Regulatory bodies frequently mandate the marketing of a single, active enantiomer of a chiral drug. Consequently, the development of robust and reliable analytical methods for the chiral separation and quantification of quinuclidine enantiomers is essential for quality control and regulatory compliance. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose, offering high efficiency, rapid analysis times, and low sample and reagent consumption.

This document provides detailed application notes and protocols for the chiral analysis of quinuclidine compounds using capillary electrophoresis.

Application Note 1: Enantiomeric Purity of a Quinuclidine Drug Candidate (PHA-543613)

This application note details a validated capillary electrophoresis method for determining the enantiomeric purity of the drug candidate PHA-543613, an N-(1-azabicyclo[2.2.2]oct-3-yl)furo[2,3-c]pyridine-5-carboxamide.[1] The separation of the enantiomers is achieved through differential, enantiospecific complexation with a chiral selector, heptakis-6-sulfato-beta-cyclodextrin (HpS-beta-CD).[1]

Experimental Protocol

1. Instrumentation and Consumables:

  • Capillary Electrophoresis System with UV detection

  • Uncoated fused-silica capillary: 61 cm total length (50 cm effective length) x 50 µm internal diameter[1]

  • Data acquisition and analysis software

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 25 mM heptakis-6-sulfato-beta-CD (HpS-beta-CD) in 25 mM lithium phosphate buffer, adjusted to pH 2.50.[1]

  • Sample Diluent: Deionized water or a compatible buffer.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, 0.1 M Hydrochloric acid, and deionized water.

3. Capillary Preparation and Conditioning:

  • Flush the new capillary with 0.1 M NaOH for 10 minutes.

  • Rinse with deionized water for 5 minutes.

  • Flush with 0.1 M HCl for 5 minutes.

  • Rinse with deionized water for 5 minutes.

  • Finally, equilibrate the capillary with the BGE for 10 minutes.

  • Between injections, flush the capillary with BGE for 2 minutes.

4. Sample Preparation:

  • Accurately weigh and dissolve the quinuclidine compound in the sample diluent to a final concentration suitable for UV detection.

  • If the compound lacks a strong UV chromophore, pre-column derivatization with a UV-active agent may be necessary.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. CE Conditions:

ParameterSetting
Applied Voltage -30 kV (reverse polarity)[1]
Detection UV at 220 nm[1]
Capillary Temperature 25°C[1]
Injection Hydrodynamic or electrokinetic injection (optimize for specific instrument)
Quantitative Data Summary

The following table summarizes the quantitative performance of the validated method for the enantiomeric purity of PHA-543613.[1]

ParameterResult
Migration Time (Desired Enantiomer) ~12 min
Migration Time (Undesired Enantiomer) ~13 min
Linearity Range 0.1 - 2.0% (w/w) of the undesired enantiomer
Limit of Detection (LOD) 0.01 - 0.02%

Method Development Workflow for Chiral Separation of Novel Quinuclidine Compounds

A systematic approach is crucial for the efficient development of a robust chiral separation method for a new quinuclidine derivative. The following workflow outlines the key steps.

MethodDevelopmentWorkflow start Start: New Chiral Quinuclidine Compound char Characterize Analyte: pKa, UV Spectrum start->char bge_select Initial BGE Selection: Low pH (e.g., 2.5) Phosphate Buffer char->bge_select cs_screen Chiral Selector Screening: Screen various cyclodextrins (neutral and charged, e.g., HpS-β-CD) bge_select->cs_screen eval1 Evaluate Separation: Resolution > 1.5? cs_screen->eval1 optimize Optimize Parameters: - CS Concentration - BGE pH & Concentration - Voltage & Temperature eval1->optimize Yes troubleshoot Troubleshooting: - Peak Tailing - Poor Resolution eval1->troubleshoot No eval2 Evaluate Optimized Separation: Acceptable Resolution & Run Time? optimize->eval2 eval2->optimize No validate Method Validation: Linearity, LOD, LOQ, Precision, Accuracy eval2->validate Yes end End: Robust Chiral Separation Method validate->end troubleshoot->cs_screen

Caption: A logical workflow for developing a chiral capillary electrophoresis method for quinuclidine compounds.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the positively charged analyte and silanol groups on the capillary wall.- Inappropriate BGE pH.- Lower the BGE pH (e.g., < 3) to protonate silanol groups.[2]- Use a coated capillary.- Add organic modifiers to the BGE.
Poor Resolution - Suboptimal chiral selector concentration or type.- Inappropriate BGE pH or concentration.- Insufficient interaction time.- Screen a variety of chiral selectors (different cyclodextrin derivatives).- Optimize the concentration of the chiral selector.- Adjust the BGE pH and concentration.- Decrease the applied voltage to increase migration time.
Irreproducible Migration Times - Changes in electroosmotic flow (EOF).- Capillary surface not properly conditioned.- Temperature fluctuations.- Implement a rigorous capillary conditioning protocol between runs.- Ensure the BGE is fresh and properly degassed.- Maintain a constant capillary temperature.
Low Sensitivity - Compound lacks a strong chromophore.- Insufficient sample concentration injected.- Perform pre-column derivatization with a UV-active tag.- Optimize injection parameters (time and pressure/voltage).- Use a capillary with an extended light path (bubble cell).

References

The Pivotal Role of 3-Quinuclidinol Hydrochloride in the Synthesis of Solifenacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of solifenacin, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, utilizing 3-Quinuclidinol hydrochloride as a key chiral building block. The focus is on providing practical, reproducible methodologies and comparative data to aid in the development and optimization of synthetic routes.

Application Notes

(R)-(-)-3-Quinuclidinol is a critical chiral intermediate in the stereospecific synthesis of solifenacin.[1] Its rigid bicyclic structure is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[2] The synthesis of solifenacin from (R)-3-quinuclidinol primarily involves the formation of a carbamate linkage with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. While many protocols specify (R)-3-quinuclidinol, its hydrochloride salt is a common and stable starting material. The hydrochloride is typically neutralized in situ using a suitable base, such as triethylamine or sodium hydroxide, to generate the free alcohol for subsequent reaction.

Several synthetic strategies have been developed, each with distinct advantages concerning yield, purity, scalability, and handling of hazardous reagents. The main approaches include:

  • Transesterification: A classic method involving the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol in the presence of a strong base.[3]

  • Use of Activating Agents: Reagents like 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) activate (R)-3-quinuclidinol to form a reactive carbamate intermediate, which then couples with the tetrahydroisoquinoline. This one-pot procedure is noted for high yields and simpler work-ups, making it suitable for industrial production.[1][4]

  • Chloroformate Intermediate: This route involves the initial formation of a chloroformate from (R)-3-quinuclidinol, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5]

The choice of a specific synthetic pathway will depend on factors such as the desired scale of production, purity requirements, and available equipment.

Data Presentation

The following table summarizes quantitative data from various synthetic methods for producing solifenacin, highlighting the differences in yield and purity.

MethodKey ReagentsSolventYieldPurity/AssayReference
CDT Activation (R)-3-quinuclidinol, CDT, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, TriethylamineIsopropyl acetate76.38% (succinate salt)99.96% (HPLC)[4]
Transesterification (R)-3-quinuclidinol, (1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate, Sodium hydroxideToluene16.5 grams (from 20g quinuclidinol)Not specified[3]
Chloroformate Intermediate (R)-3-quinuclidinol, Diphosgene, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, TriethylamineAcetonitrile, Dichloromethane~60% (overall)Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of Solifenacin via CDT Activation

This protocol details a one-pot synthesis of solifenacin succinate using 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as an activating agent.[1][4]

Materials:

  • (R)-3-Quinuclidinol hydrochloride

  • 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT)

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine

  • Isopropyl acetate

  • Saturated aqueous solution of ammonium chloride

  • Sodium bicarbonate solution

  • Succinic acid

  • Acetone

  • Water

Procedure:

  • Activation of (R)-3-quinuclidinol:

    • In a suitable reaction vessel, suspend (R)-3-quinuclidinol hydrochloride in isopropyl acetate.

    • Add triethylamine to neutralize the hydrochloride salt and stir until a clear solution is obtained.

    • To this solution, add 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) and stir at room temperature (20-25°C) for approximately 2 hours.

  • Coupling Reaction:

    • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate.

    • Add this solution stepwise to the activated quinuclidinol mixture.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up and Isolation of Solifenacin Base:

    • Cool the mixture to 0-5°C.

    • Add a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to separate into two clear layers.

    • Separate the organic layer and wash it sequentially with a sodium bicarbonate solution and then with water.

  • Formation of Solifenacin Succinate:

    • To the organic layer containing the solifenacin base, add a solution of succinic acid in acetone.

    • Stir the mixture at 0-5°C for about 3 hours to induce precipitation.

    • Collect the solid by filtration, wash with cold acetone, and dry under vacuum to yield solifenacin succinate.

Protocol 2: Synthesis of Solifenacin via Chloroformate Intermediate

This protocol describes a three-step synthesis of solifenacin succinate involving a chloroformate intermediate.[5]

Materials:

  • (R)-3-Quinuclidinol hydrochloride

  • Diphosgene or Triphosgene

  • Acetonitrile or Dichloromethane (DCM)

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine

  • Ethyl acetate

  • Succinic acid

  • Water

Procedure:

  • Preparation of (R)-3-quinuclidinyl chloroformate:

    • Dissolve (R)-3-quinuclidinol (obtained by neutralizing the hydrochloride salt) in acetonitrile or DCM.

    • Cool the solution in an ice-water bath.

    • Add diphosgene or triphosgene dropwise to the solution.

    • After the addition, allow the reaction to proceed at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude chloroformate.

  • Coupling Reaction:

    • Dissolve the crude chloroformate in DCM.

    • In a separate flask, prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and triethylamine in DCM and cool it in an ice-water bath.

    • Add the chloroformate solution dropwise to the tetrahydroisoquinoline solution.

    • Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitored by TLC/HPLC).

  • Work-up and Isolation of Solifenacin Base:

    • Concentrate the reaction mixture to obtain crude solifenacin.

    • Dissolve the crude product in DCM and wash the organic phase with water.

    • Concentrate the organic phase to yield solifenacin as an oil.

  • Formation of Solifenacin Succinate:

    • Dissolve the obtained solifenacin oil in ethyl acetate.

    • Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).

    • Stir to allow for the precipitation of the succinate salt.

    • Filter the solid, wash with ethyl acetate, and dry to obtain solifenacin succinate.

Visualizations

Solifenacin_Synthesis_CDT RQ_HCl (R)-3-Quinuclidinol Hydrochloride RQ (R)-3-Quinuclidinol RQ_HCl->RQ Neutralization Activated_RQ Activated (R)-3-Quinuclidinol Intermediate RQ->Activated_RQ CDT CDT CDT->Activated_RQ Solifenacin_Base Solifenacin Base Activated_RQ->Solifenacin_Base Coupling S_THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline S_THIQ->Solifenacin_Base Solifenacin_Succinate Solifenacin Succinate Solifenacin_Base->Solifenacin_Succinate Salt Formation Base1 Triethylamine Base1->RQ_HCl Base2 Triethylamine Base2->S_THIQ Succinic_Acid Succinic Acid Succinic_Acid->Solifenacin_Base Solifenacin_Synthesis_Chloroformate RQ_HCl (R)-3-Quinuclidinol Hydrochloride RQ (R)-3-Quinuclidinol RQ_HCl->RQ Neutralization Chloroformate (R)-3-Quinuclidinyl Chloroformate RQ->Chloroformate Phosgene Diphosgene/ Triphosgene Phosgene->Chloroformate Solifenacin_Base Solifenacin Base Chloroformate->Solifenacin_Base Coupling S_THIQ (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline S_THIQ->Solifenacin_Base Solifenacin_Succinate Solifenacin Succinate Solifenacin_Base->Solifenacin_Succinate Salt Formation Base1 Triethylamine Base1->S_THIQ Succinic_Acid Succinic Acid Succinic_Acid->Solifenacin_Base Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Salt Formation start Start: Reagents reaction Reaction start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration salt_formation Salt Formation concentration->salt_formation crystallization Crystallization/ Precipitation salt_formation->crystallization filtration Filtration crystallization->filtration drying_final Drying filtration->drying_final final_product Final Product drying_final->final_product

References

Application Notes and Protocols: 3-Quinuclidinol Hydrochloride as a Precursor for Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Quinuclidinol hydrochloride as a versatile precursor in the synthesis of muscarinic receptor antagonists. It includes synthetic methodologies, pharmacological evaluation techniques, and quantitative data to facilitate the research and development of novel therapeutics targeting the muscarinic acetylcholine receptor system.

Introduction to 3-Quinuclidinol and Muscarinic Receptors

3-Quinuclidinol is a key chiral building block in the synthesis of a wide range of pharmacologically active compounds, particularly muscarinic receptor antagonists. Its rigid bicyclic structure and the presence of a hydroxyl group make it an ideal scaffold for designing ligands with high affinity and selectivity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine and are implicated in various physiological processes and diseases, including overactive bladder, chronic obstructive pulmonary disease (COPD), and neurological disorders.

The muscarinic receptor subtypes are broadly classified based on their G-protein coupling:

  • M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The development of subtype-selective muscarinic antagonists is a major goal in drug discovery to achieve targeted therapeutic effects while minimizing side effects.

Synthesis of Muscarinic Receptor Antagonists from 3-Quinuclidinol

3-Quinuclidinol serves as a crucial starting material for the synthesis of several clinically important muscarinic antagonists. The following protocols detail the synthesis of two prominent examples: Solifenacin and 3-Quinuclidinyl Benzilate.

Synthesis of Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist with a higher affinity for the M3 subtype, making it an effective treatment for overactive bladder. The synthesis typically involves the condensation of (R)-3-quinuclidinol with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 1: Synthesis of Solifenacin via Transesterification

This method involves the reaction of an activated carboxylate of the tetrahydroisoquinoline moiety with (R)-3-quinuclidinol in the presence of a base.

Materials:

  • (R)-3-quinuclidinol

  • (1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate

  • Toluene

  • Sodium methoxide or Sodium hydroxide

  • Saturated sodium chloride solution

  • 20% Hydrochloric acid solution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (R)-3-quinuclidinol and (1S)-ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate in toluene.

  • Reflux the mixture azeotropically for 2 hours to remove any water from the solvent.

  • Cool the reaction mixture to 25°C under a nitrogen atmosphere.

  • Add sodium methoxide or sodium hydroxide to the mixture and reflux for 18 hours.[1]

  • After cooling to 25°C, quench the reaction with a saturated sodium chloride solution.

  • Separate the organic and aqueous layers.

  • Extract the organic layer with a 20% hydrochloric acid solution. The product will be in the aqueous layer as the hydrochloride salt.

  • The aqueous layer can then be basified and extracted with an organic solvent to isolate the solifenacin free base.

Protocol 2: Synthesis of Solifenacin using an Activating Agent

This approach utilizes an activating agent to form a reactive carbamate intermediate from (R)-3-quinuclidinol.

Materials:

  • (R)-3-quinuclidinol

  • Bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT)

  • Isopropyl acetate

  • Triethylamine

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Saturated aqueous solution of ammonium chloride

  • Sodium bicarbonate solution

  • Succinic acid

  • Acetone

Procedure:

  • In a reaction vessel, suspend CDT in isopropyl acetate at room temperature.

  • Add (R)-3-quinuclidinol stepwise to the suspension.

  • Add triethylamine and stir the mixture at room temperature for approximately 2 hours to form the activated carbamate intermediate.[2]

  • In a separate flask, prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate.

  • Add the tetrahydroisoquinoline solution stepwise to the activated quinuclidinol mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to 0-5°C and add a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to separate into two layers. Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.

  • To form the succinate salt, add a solution of succinic acid in acetone to the organic layer containing the solifenacin base.

  • Stir the mixture at 0-5°C for about 3 hours to induce precipitation.

  • Collect the solid by filtration to obtain solifenacin succinate.[2]

Synthesis of 3-Quinuclidinyl Benzilate (QNB)

3-Quinuclidinyl benzilate is a potent, non-selective muscarinic antagonist. Its synthesis involves the transesterification of methyl benzilate with 3-quinuclidinol.

Protocol: Synthesis of 3-Quinuclidinyl Benzilate

Materials:

  • Methyl benzilate

  • 3-Quinuclidinol

  • n-heptane (anhydrous)

  • Metallic sodium

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add anhydrous n-heptane.

  • Add methyl benzilate and a 5-10% molar excess of 3-quinuclidinol to the solvent.[3]

  • Under a nitrogen atmosphere, carefully add 7-15 molar percent of metallic sodium based on the amount of methyl benzilate.[3]

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by observing the distillation of methanol, a byproduct of the transesterification.

  • After the reaction is complete (typically when methanol distillation ceases), cool the mixture to room temperature.

  • Carefully quench the excess sodium with a small amount of methanol or isopropanol.

  • Add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-quinuclidinyl benzilate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pharmacological Evaluation of Muscarinic Receptor Antagonists

The characterization of novel antagonists derived from 3-quinuclidinol involves a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and subtype selectivity.

In Vitro Assays

Protocol 1: Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compound (unlabeled antagonist).

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of [³H]-NMS (close to its Kd value).

    • Varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).

    • Bring the final volume to 200 µL with binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (Functional Assay for M1, M3, M5 Receptors)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled receptors.

Materials:

  • CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compound (antagonist).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition (Antagonist): Add varying concentrations of the test antagonist to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Addition and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells simultaneously using the instrument's injection system.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium transient.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the antagonist.

In Vivo Assays

Protocol: Evaluation of Bladder Contraction and Salivary Secretion

This protocol assesses the in vivo efficacy and selectivity of muscarinic antagonists by measuring their effects on bladder function and salivation, which are primarily mediated by M3 receptors.

Animals:

  • Rats or guinea pigs.

Procedure for Bladder Contraction:

  • Anesthetize the animal (e.g., with urethane).

  • Catheterize the bladder for pressure measurement and the jugular vein for drug administration.

  • Induce bladder contractions by intravenous administration of a muscarinic agonist like carbachol.

  • Administer the test antagonist intravenously at various doses.

  • Measure the inhibition of the carbachol-induced increase in bladder pressure.

  • Alternatively, in some models, spontaneous rhythmic bladder contractions can be measured and the effect of the antagonist on these contractions can be assessed.[4]

Procedure for Salivary Secretion:

  • Anesthetize the animal.

  • Place a pre-weighed cotton ball in the animal's mouth.

  • Administer a muscarinic agonist (e.g., pilocarpine) to induce salivation.

  • Administer the test antagonist at various doses prior to the agonist.

  • After a set period, remove the cotton ball and weigh it to determine the amount of saliva secreted.

  • Calculate the dose-dependent inhibition of salivation by the antagonist.

Data Analysis:

  • Determine the dose of the antagonist required to produce a 50% inhibition (ID50) of both bladder contraction and salivation.

  • The ratio of the ID50 for salivation to the ID50 for bladder contraction provides an index of the antagonist's bladder selectivity. A higher ratio indicates greater selectivity for the bladder over the salivary gland.

Quantitative Data Summary

The following tables summarize key quantitative data for representative muscarinic receptor antagonists, including those derived from 3-quinuclidinol. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists at Human Receptor Subtypes

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Solifenacin 7.66.98.0--
Oxybutynin 8.67.78.9--
Darifenacin --HighLow-
Tolterodine -ModerateModerate--
Atropine HighHighHighHighHigh

Table 2: Functional Antagonist Potencies (pKb or pA2) in In Vitro Assays

CompoundAssayTissue/Cell LinepKb / pA2 Value
Solifenacin Inhibition of Carbachol-induced ContractionGuinea Pig Detrusor7.1
Oxybutynin Inhibition of Carbachol-induced ContractionGuinea Pig Detrusor7.4
Solifenacin Inhibition of Ca2+ MobilizationGuinea Pig Detrusor Cells8.4 (pKi)
Oxybutynin Inhibition of Ca2+ MobilizationGuinea Pig Detrusor Cells8.6 (pKi)
Solifenacin Inhibition of Ca2+ MobilizationMouse Submandibular Gland Cells7.4
Oxybutynin Inhibition of Ca2+ MobilizationMouse Submandibular Gland Cells8.8

Data from[5].

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to muscarinic receptor signaling and experimental workflows.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Antagonist Muscarinic Antagonist Antagonist->M1_M3_M5 Blocks Antagonist->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways.

Synthesis_Workflow cluster_synthesis Synthesis of Muscarinic Antagonist cluster_evaluation Pharmacological Evaluation Start 3-Quinuclidinol Hydrochloride Reaction Chemical Synthesis (e.g., Esterification, Carbamate formation) Start->Reaction Reactant Reactant B (e.g., Tetrahydroisoquinoline derivative) Reactant->Reaction Crude_Product Crude Antagonist Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure Muscarinic Antagonist Purification->Final_Product In_Vitro In Vitro Assays Final_Product->In_Vitro In_Vivo In Vivo Assays (Efficacy & Selectivity) Final_Product->In_Vivo Binding Radioligand Binding (Affinity - Ki) In_Vitro->Binding Functional Functional Assays (Potency - IC50) In_Vitro->Functional

Caption: Experimental Workflow for Antagonist Synthesis and Evaluation.

Logical_Relationship Precursor 3-Quinuclidinol Hydrochloride Synthesis Chemical Synthesis Precursor->Synthesis is a precursor for Antagonist Muscarinic Receptor Antagonist Synthesis->Antagonist produces Target Muscarinic Receptors (M1-M5) Antagonist->Target binds to Therapeutic_Effect Therapeutic Effect (e.g., Reduced Bladder Contraction) Target->Therapeutic_Effect mediates

References

Enzymatic Synthesis of (R)-3-Quinuclidinol: An Efficient Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Quinuclidinol is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, particularly anticholinergic drugs like Solifenacin, Revatropate, and Aclidinium bromide. The therapeutic efficacy of these active pharmaceutical ingredients is critically dependent on the specific stereoisomer, making the enantioselective synthesis of (R)-3-Quinuclidinol a crucial manufacturing step. Traditional chemical methods often require harsh reaction conditions, expensive chiral catalysts, and can suffer from incomplete stereoselectivity.[1][2] Biocatalytic synthesis using ketoreductase (KRED) enzymes presents a highly selective, efficient, and environmentally benign alternative, operating under mild aqueous conditions to produce the desired (R)-enantiomer with exceptional purity.[1][3]

This document provides a detailed protocol for the enzymatic synthesis of (R)-3-Quinuclidinol using a whole-cell biocatalyst system, which leverages the in-vivo environment for both the enzymatic reduction and the necessary cofactor regeneration.

Principle of the Method

The enzymatic synthesis relies on the stereoselective reduction of the prochiral ketone, 3-quinuclidinone, to the chiral alcohol, (R)-3-Quinuclidinol. This reaction is catalyzed by a class of oxidoreductase enzymes, specifically NADH or NADPH-dependent ketoreductases (also referred to as 3-quinuclidinone reductases or QNRs).[2][4]

Due to the high cost of nicotinamide cofactors (NADH/NADPH), their use in stoichiometric amounts is not economically viable for industrial-scale synthesis.[5][6] To overcome this, an in situ cofactor regeneration system is employed. A common and highly effective strategy is to co-express a second enzyme, such as glucose dehydrogenase (GDH), within the same host organism (e.g., E. coli).[5][7][8] GDH oxidizes a cheap co-substrate, D-glucose, to D-gluconolactone, which simultaneously regenerates the active reduced cofactor (NADH) from its oxidized form (NAD+). This allows a catalytic amount of the cofactor to drive the main reaction to completion.[9]

Data Presentation: Performance of Ketoreductases

Several ketoreductases have been identified and successfully applied for the synthesis of (R)-3-Quinuclidinol. The performance of some key enzymes, typically expressed in E. coli, is summarized below.

EnzymeSource OrganismSubstrate Conc.Conversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQR Rhodotorula rubra618 mM~100%>99.9%Not Reported[1]
ArQR Agrobacterium radiobacterNot ReportedHighExcellent916[1]
KgQR Kaistia granuli242 g/L>99%>99.9%1934 (80.6 g L⁻¹ h⁻¹)[10][11]
KaKR Kaistia algarum5.0 M (~625 g/L)~100%>99.9%1027[1][2]
QNR Microbacterium luteolum15% w/v (150 g/L)100%>99.9%Not Reported[8]

Experimental Protocol: Whole-Cell Biocatalysis

This protocol describes a representative procedure for the synthesis of (R)-3-Quinuclidinol using recombinant E. coli whole cells co-expressing a 3-quinuclidinone reductase and glucose dehydrogenase.

Materials and Reagents
  • Substrate: 3-Quinuclidinone hydrochloride

  • Co-substrate: D-Glucose

  • Biocatalyst: Recombinant E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase (prepared as a wet cell paste)

  • Buffer: Potassium phosphate buffer (KPB), 0.1 M, pH 7.0-8.0

  • Cofactor: NAD⁺ (catalytic amount)

  • Base for Quenching/Extraction: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Extraction Solvent: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Purification Solvent: Acetone

  • Analytical Standards: (R)-3-Quinuclidinol and (S)-3-Quinuclidinol

Equipment
  • Jacketed glass reactor or temperature-controlled shaker incubator

  • pH meter and controller (optional, for large scale)

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical instruments: Gas Chromatograph (GC) or HPLC, preferably with a chiral column.

Biocatalytic Reaction Procedure
  • Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the wet E. coli cell paste in 0.1 M potassium phosphate buffer (pH 7.0). A typical cell loading might be 5-10% (w/v).

  • Reagent Addition: To the cell suspension, add 3-quinuclidinone hydrochloride (e.g., to a final concentration of 100-250 g/L).

  • Add D-glucose as the co-substrate for cofactor regeneration. A molar excess (e.g., 1.2 to 1.5 moles of glucose per mole of substrate) is recommended.

  • Add a catalytic amount of NAD⁺ (e.g., 0.1-1.0 mM).

  • Incubation: Incubate the reaction mixture at 30°C with moderate agitation (e.g., 200 rpm) to ensure the cell suspension is homogenous.[4]

  • pH Monitoring: The oxidation of glucose to gluconic acid will cause the pH to drop. For larger-scale reactions, monitor the pH and maintain it within the optimal range (e.g., pH 7.0) by the controlled addition of a base like NaOH.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge the sample to pellet the cells, and analyze the supernatant by GC or HPLC to monitor the consumption of 3-quinuclidinone and the formation of (R)-3-Quinuclidinol. The reaction is typically complete within 3 to 24 hours, depending on substrate and catalyst loading.[10][12]

Product Isolation and Purification
  • Cell Removal: Once the reaction is complete, centrifuge the entire reaction mixture at high speed (e.g., 8000 x g for 20 minutes) to pellet the bacterial cells.[4]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the product. The cell pellet can be washed with water and centrifuged again to maximize product recovery; combine the supernatants.

  • Basification: Adjust the pH of the combined supernatant to >11 using a strong base like K₂CO₃ or NaOH. This converts the product to its free base form, which is more soluble in organic solvents.[4]

  • Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel and extract the (R)-3-Quinuclidinol multiple times with an organic solvent such as dichloromethane or chloroform.[13]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone, to yield (R)-3-Quinuclidinol as a white crystalline powder.[4]

Analysis of Product
  • Chemical Purity: The chemical purity of the final product can be assessed by GC or HPLC.

  • Enantiomeric Excess (ee): The enantiomeric purity is determined using a specialized chiral analytical method.

    • Chiral GC: This is a common method for determining the ee of 3-quinuclidinol.[14]

    • Chiral HPLC: Direct analysis is challenging as 3-quinuclidinol lacks a strong UV chromophore. A pre-column derivatization step, for example with benzoyl chloride, is typically required to introduce a UV-active group, allowing for separation on a chiral stationary phase (e.g., Chiralpak IC).[15][16][17] The ee is calculated from the peak areas of the (R) and (S) enantiomers.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the enzymatic synthesis and downstream processing for producing (R)-3-Quinuclidinol.

G Workflow for Enzymatic Synthesis of (R)-3-Quinuclidinol sub Reactants: - 3-Quinuclidinone - Whole-Cell Biocatalyst  (KRED + GDH) - D-Glucose - NAD+ (cat.) reac Bioconversion (Aqueous Buffer) sub->reac 1. Add to Reactor quench Quench / Basify (Adjust pH > 11) reac->quench 2. Reaction Complete cond Conditions: - Temp: 30°C - pH: ~7.0 - Agitation: 200 rpm cond->reac cent Centrifugation (Cell Removal) quench->cent 3. Prepare for DSP extr Solvent Extraction (e.g., CH₂Cl₂) cent->extr 4. Isolate Supernatant conc Concentration (Rotary Evaporation) extr->conc 5. Collect Organic Phase pur Purification (Recrystallization) conc->pur 6. Isolate Crude Product prod Final Product: (R)-3-Quinuclidinol pur->prod 7. Final Isolation anal Analysis: - Purity (GC/HPLC) - Enantiomeric Excess (Chiral GC) prod->anal

Workflow for the biocatalytic synthesis of (R)-3-quinuclidinol.

Conclusion

The enzymatic synthesis of (R)-3-Quinuclidinol via whole-cell biocatalysis is a powerful and scalable method that offers significant advantages over traditional chemical routes.[3] The exceptional stereoselectivity of ketoreductase enzymes, combined with efficient cofactor regeneration systems, enables the production of this high-value pharmaceutical intermediate with excellent purity (>99.9% ee) under mild, environmentally friendly conditions.[8][18] The protocol outlined here provides a comprehensive framework for researchers and drug development professionals to implement and optimize this valuable biocatalytic transformation for both laboratory and industrial applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Racemic 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 3-Quinuclidinol is a pivotal intermediate in the pharmaceutical industry, serving as a crucial building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique bridged bicyclic structure is a key component in drugs targeting various conditions. Notably, it is a precursor for the synthesis of muscarinic M1 and M3 receptor agonists and antagonists, which have therapeutic applications in treating Alzheimer's disease, Sjögren's syndrome, and urinary incontinence.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of racemic 3-Quinuclidinol, focusing on an industrially viable and efficient process.

The primary route for the large-scale synthesis of racemic 3-Quinuclidinol involves a multi-step process commencing from readily available starting materials. The key stages of this synthesis are:

  • Alkylation: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine from ethyl isonipecotate.

  • Cyclization and Decarboxylation: Formation of 3-Quinuclidinone via Dieckmann condensation.

  • Reduction: Conversion of 3-Quinuclidinone to racemic 3-Quinuclidinol.

An overview of the synthesis pathway is presented below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization & Decarboxylation cluster_2 Step 3: Reduction Ethyl Isonipecotate Ethyl Isonipecotate 1-Carbethoxymethyl-4-Carbethoxypiperidine 1-Carbethoxymethyl-4-Carbethoxypiperidine Ethyl Isonipecotate->1-Carbethoxymethyl-4-Carbethoxypiperidine Base (e.g., Na2CO3 or Triethylamine) Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->1-Carbethoxymethyl-4-Carbethoxypiperidine 3-Quinuclidinone 3-Quinuclidinone 1-Carbethoxymethyl-4-Carbethoxypiperidine->3-Quinuclidinone 1. Potassium tert-butoxide 2. H2SO4 (aq), heat Racemic 3-Quinuclidinol Racemic 3-Quinuclidinol 3-Quinuclidinone->Racemic 3-Quinuclidinol Sodium Borohydride (NaBH4)

Caption: Synthetic pathway for racemic 3-Quinuclidinol.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of racemic 3-Quinuclidinol.

Table 1: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine

ParameterValue (Method 1)Value (Method 2)Reference
Starting Material Ethyl IsonipecotateEthyl Isonipecotate[2]
Reagent Ethyl ChloroacetateEthyl Chloroacetate[2]
Base TriethylamineSodium Carbonate[2]
Solvent None (Solvent-free)Water[2]
Temperature 60-70°C80-84°C[2]
Reaction Time 4 hours4 hours[2]
Yield 93.0% (as yellowish oil)97%[1][2]

Table 2: Synthesis of 3-Quinuclidinone

ParameterValueReference
Starting Material 1-Carbethoxymethyl-4-Carbethoxypiperidine[2]
Reagent 1 (Cyclization) Potassium tertiary butoxide[2]
Solvent (Cyclization) Toluene, THF[2]
Temperature (Cyclization) Reflux[2]
Reaction Time (Cyclization) 3 hours[2]
Reagent 2 (Hydrolysis/Decarboxylation) Dilute Sulfuric Acid[2]
Temperature (Decarboxylation) Reflux[2]
Reaction Time (Decarboxylation) 6 hours[2]
Yield 69.0% (of purified white crystalline solid)[2]
Melting Point 136-140°C[2]

Table 3: Synthesis of Racemic 3-Quinuclidinol

ParameterValueReference
Starting Material 3-Quinuclidinone[2][3]
Reducing Agent Sodium Borohydride (NaBH₄)[2][3]
Solvent Water[2][3]
Temperature 30-35°C[2][3]
Reaction Time 4 hours[2][3]
Yield 89.0% (of purified white crystalline solid)[2]
Melting Point 221-224°C[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the large-scale synthesis of racemic 3-Quinuclidinol.

Protocol 1: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine (Solvent-free method)

Materials:

  • Ethyl isonipecotate

  • Ethyl chloroacetate

  • Triethylamine

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

  • To a reaction vessel, add ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol).

  • Maintain the temperature of the mixture at 30-35°C.

  • Add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to 60-70°C and stir for 4 hours.

  • Monitor the completion of the reaction by gas chromatography (GC).

  • Cool the reaction mixture to 35-40°C and dilute with water (60 ml).

  • Stir the mixture for 1 hour at 40°C.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water (60 ml).

  • Remove residual ethyl chloroacetate under reduced pressure to obtain the product as a yellowish oil.

Protocol 2: Synthesis of 3-Quinuclidinone

Materials:

  • 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tertiary butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid

  • 50% Sodium Hydroxide solution

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Hexane

  • Reaction vessel equipped with a stirrer, thermometer, reflux condenser, and addition funnel

Procedure:

  • In a reaction vessel, prepare a slurry of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml).

  • Heat the slurry to reflux.

  • In a separate vessel, dissolve 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml).

  • Add the solution of 1-carbethoxymethyl-4-carbethoxypiperidine dropwise to the refluxing slurry over 3 hours.

  • Continue stirring at reflux for an additional 3 hours.

  • Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml water) dropwise.

  • Stir for 1 hour.

  • Separate and collect the aqueous layer.

  • Heat the aqueous layer to reflux and maintain for 6 hours for decarboxylation.

  • Cool the mixture to room temperature and adjust the pH to 10.5 with a 50% sodium hydroxide solution.

  • Stir for 1 hour.

  • Extract the reaction mass with chloroform (3 x 500 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain the crude 3-quinuclidinone base.

  • Purify the crude product by recrystallization from hexane to yield a white crystalline solid.[2]

Protocol 3: Synthesis of Racemic 3-Quinuclidinol

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Acetone

  • Reaction vessel equipped with a stirrer and thermometer

Procedure:

  • Dissolve 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a reaction vessel.

  • Maintain the temperature at 30-35°C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C.

  • Monitor the reaction completion using gas chromatography (GC).

  • Extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Distill off the solvent under reduced pressure to obtain crude racemic 3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.[2]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the large-scale synthesis of racemic 3-Quinuclidinol.

G cluster_prep Preparation of 3-Quinuclidinone cluster_red Reduction to Racemic 3-Quinuclidinol start_prep Start charge_reactants_prep Charge Ethyl Isonipecotate & Base start_prep->charge_reactants_prep add_reagent_prep Add Ethyl Chloroacetate charge_reactants_prep->add_reagent_prep react_prep Alkylation Reaction add_reagent_prep->react_prep workup_prep Workup & Isolation of Intermediate react_prep->workup_prep cyclize_prep Dieckmann Condensation workup_prep->cyclize_prep decarboxylate_prep Hydrolysis & Decarboxylation cyclize_prep->decarboxylate_prep isolate_ketone Isolate & Purify 3-Quinuclidinone decarboxylate_prep->isolate_ketone end_prep End isolate_ketone->end_prep start_red Start dissolve_ketone Dissolve 3-Quinuclidinone start_red->dissolve_ketone add_reducing_agent Add NaBH4 dissolve_ketone->add_reducing_agent react_red Reduction Reaction add_reducing_agent->react_red workup_red Workup & Extraction react_red->workup_red purify_product Purify Racemic 3-Quinuclidinol workup_red->purify_product end_red End purify_product->end_red

Caption: General experimental workflow.

References

Application Note: Enhancing the Analytical Detection of 3-Quinuclidinol Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

3-Quinuclidinol, a key chiral intermediate and a marker for the incapacitating agent quinuclidinyl benzilate (BZ), presents analytical challenges due to its high polarity and low volatility.[1][2] Direct analysis, particularly by gas chromatography-mass spectrometry (GC-MS), often results in poor chromatographic peak shapes and low sensitivity.[1] This application note details various derivatization strategies to overcome these limitations by chemically modifying the hydroxyl group of 3-Quinuclidinol. These methods enhance volatility and improve chromatographic behavior, leading to more robust and sensitive analytical detection.[1] This document provides an overview of common derivatization techniques, a summary of their quantitative performance, and detailed experimental protocols for their implementation.

Introduction

The accurate quantification of 3-Quinuclidinol is critical in various fields, including pharmaceutical development, where it serves as a building block for active pharmaceutical ingredients (APIs), and in forensic analysis for the detection of chemical warfare agents.[1][2] Its polar nature, however, makes it unsuitable for direct GC-MS analysis. Derivatization, a process of converting a compound into a derivative with properties more amenable to a given analytical technique, is therefore a crucial step.[2] The primary strategies for derivatizing 3-Quinuclidinol involve targeting its reactive hydroxyl group through acylation, silylation, or carbonate formation.[1][3] These modifications reduce the polarity and increase the volatility of the analyte, enabling sharp, detectable peaks in GC-MS analysis.[1][2]

Derivatization Strategies

Several derivatization approaches have been successfully employed for the analysis of 3-Quinuclidinol. The choice of reagent can impact retention time, mass spectral fragmentation patterns, and overall analytical sensitivity.[1]

  • Acylation: This robust and widely applicable method involves reacting the hydroxyl group of 3-Quinuclidinol with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., benzoyl chloride), to form an ester.[1][2]

  • Silylation: As one of the most common derivatization techniques for GC analysis, silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used and significantly increase the volatility of the analyte.[1]

  • Carbonate Formation: This strategy involves the reaction of 3-Quinuclidinol with a chloroformate, such as 2,2,2-trichloroethyl chloroformate (Troc-Cl), to form a carbonate derivative.[1][4] This derivative exhibits good chromatographic properties and a unique mass spectrum, facilitating unambiguous identification.[4]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the derivatization of 3-Quinuclidinol followed by GC-MS analysis, providing a comparison of different derivatization agents and their analytical performance.

Table 1: Comparison of Derivatization Agents for 3-Quinuclidinol Analysis

Derivatization AgentDerivative FormedRetention Time (min)Key Advantages
Acetic AnhydrideAcetyl-3Q15.9Good peak shape, readily available reagent.
Benzoyl ChlorideBenzoyl-3Q24.9Significant increase in retention time, useful for complex matrices.
Pentafluorobenzoyl ChloridePentafluorobenzoyl-3Q22.8Electron-capturing derivative, potential for high sensitivity with ECD.
3,5-Bis(trifluoromethyl)benzoyl Chloride3,5-Bis(trifluoromethyl)benzoyl-3Q22.1Similar to pentafluorobenzoyl derivative.
BSTFA + 1% TMCSTMS-3QNot specifiedCommon and effective for increasing volatility.[1]
2,2,2-Trichloroethyl chloroformate (Troc-Cl)3Q-Troc~23.8Unique mass spectrum, good for unambiguous identification.[1][4]

Note: Retention times can vary based on the specific GC column and analytical conditions used.

Table 2: Method Detection Limits (MDL) for Troc-Cl Derivatization in Different Soil Matrices

Soil MatrixMethod Detection Limit (MDL) (ng/mL)
Virginia type A soil30
Nebraska EPA standard soil49
Ottawa sand sample72

Data from derivatization of 3-Quinuclidinol at 10 µg·g-1 in each soil matrix.[4]

Experimental Workflows

The general workflow for the derivatization and analysis of 3-Quinuclidinol involves sample preparation, the derivatization reaction itself, and subsequent instrumental analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 3-Quinuclidinol Extraction Extraction (LLE or SPE) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Add_Solvent Add Anhydrous Solvent Drying->Add_Solvent Add_Reagent Add Derivatizing Agent & Catalyst Add_Solvent->Add_Reagent Reaction Vortex & Heat Add_Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: General workflow for derivatization and analysis.

Experimental Protocols

The following are detailed protocols for the derivatization of 3-Quinuclidinol using different reagents.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the formation of the trimethylsilyl (TMS) derivative of 3-Quinuclidinol for GC-MS analysis.[1]

Materials:

  • 3-Quinuclidinol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., 5-50 µg/mL), perform a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 3-Quinuclidinol.[1]

    • For solid samples (e.g., 12 µg/g soil), perform a solvent extraction followed by a clean-up step.[1]

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous acetonitrile.

    • Add 50 µL of BSTFA + 1% TMCS.[1]

    • Vortex the mixture for 30 seconds.

    • Heat the reaction mixture at 80°C for 75-120 minutes.[1][2]

    • Cool the reaction vial to room temperature.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Typical GC conditions may involve a non-polar capillary column and a temperature program designed to separate the TMS-3Q derivative from other matrix components.

    • Mass spectrometric analysis is typically performed in electron ionization (EI) mode.

Silylation_Protocol start Start: Dried Sample Extract add_acetonitrile Add 100 µL Anhydrous Acetonitrile start->add_acetonitrile add_bstfa Add 50 µL BSTFA + 1% TMCS add_acetonitrile->add_bstfa vortex Vortex for 30 seconds add_bstfa->vortex heat Heat at 80°C for 75-120 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation protocol workflow.

Protocol 2: Acylation using Acetic Anhydride

This protocol details the formation of the acetyl ester of 3-Quinuclidinol.

Materials:

  • 3-Quinuclidinol standard or sample extract

  • Acetic anhydride

  • Pyridine or triethylamine (catalyst)

  • Anhydrous dichloromethane or other suitable solvent

  • Vortex mixer

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, Step 1.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous dichloromethane.

    • Add a small excess of acetic anhydride and a catalytic amount of pyridine.

    • Vortex the mixture.

    • Heat the reaction at 60°C for 30 minutes.[5]

    • Cool the reaction vial to room temperature.

    • The reaction may be quenched with water, and the derivative extracted into an organic solvent if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the final organic solution into the GC-MS system.

Acylation_Protocol start Start: Dried Sample Extract add_solvent Add 100 µL Anhydrous Dichloromethane start->add_solvent add_reagents Add Acetic Anhydride & Pyridine add_solvent->add_reagents vortex Vortex mixture add_reagents->vortex heat Heat at 60°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Acylation protocol workflow.

Protocol 3: Carbonate Formation using Troc-Cl

This protocol outlines the formation of the 2,2,2-trichloroethyl carbonate derivative of 3-Quinuclidinol.[1]

Materials:

  • 3-Quinuclidinol standard or sample extract

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, Step 1.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous dichloromethane.[1]

    • Add 1.2 equivalents of triethylamine.[1]

    • Add 1.2 equivalents of Troc-Cl.[1]

    • Vortex the mixture and let it react at ambient temperature for 30 minutes.[1][4]

  • GC-MS Analysis:

    • The sample can be injected directly, or the solvent can be evaporated and the residue reconstituted in a different solvent before injection into the GC-MS system.

Carbonate_Formation_Protocol start Start: Dried Sample Extract add_dcm Add 100 µL Anhydrous DCM start->add_dcm add_tea Add 1.2 eq. Triethylamine add_dcm->add_tea add_troc_cl Add 1.2 eq. Troc-Cl add_tea->add_troc_cl vortex_react Vortex & React at RT for 30 min add_troc_cl->vortex_react inject Inject into GC-MS vortex_react->inject

Caption: Carbonate formation protocol workflow.

Conclusion

Derivatization is an essential strategy for the reliable and sensitive analysis of 3-Quinuclidinol by GC-MS. Acylation, silylation, and carbonate formation are all effective methods for increasing the volatility and improving the chromatographic properties of this polar compound. The choice of the specific derivatization reagent and method will depend on the analytical requirements, such as desired sensitivity, the complexity of the sample matrix, and available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinol hydrochloride. The focus is on improving yield and addressing common challenges encountered during both chemical and biocatalytic synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-Quinuclidinol?

A1: The main strategies for synthesizing 3-Quinuclidinol involve either the chemical reduction of 3-quinuclidinone or a biocatalytic asymmetric reduction of the same precursor. Chemical methods often employ reducing agents like sodium borohydride for racemic synthesis or asymmetric hydrogenation with chiral catalysts (e.g., Ruthenium-based) for enantiomerically pure products.[1] Biocatalytic methods utilize ketoreductases from various microorganisms to achieve high enantioselectivity.[1]

Q2: How can the precursor, 3-quinuclidinone hydrochloride, be synthesized efficiently?

A2: An improved method for synthesizing 3-quinuclidinone hydrochloride involves a one-pot Dieckmann reaction of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate in the presence of potassium tert-butoxide, followed by hydrolysis and decarboxylation.[2] This method starts from piperidine-4-carboxylic acid.[2]

Q3: What is cofactor regeneration and why is it crucial for biocatalytic reduction?

A3: Cofactor regeneration is a critical process in biocatalytic reductions. Most reductases require a hydride source, typically from expensive cofactors like NADH or NADPH, to reduce the ketone substrate.[3][4] To make the process economically viable, a regeneration system is used to continuously recycle the oxidized cofactor (NAD+ or NADP+) back to its reduced form.[4] Common systems involve a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose.[3][4]

Q4: Can the unwanted (S)-enantiomer of 3-Quinuclidinol be recycled?

A4: Yes, the unwanted (S)-3-quinuclidinol isomer can be recycled back to the starting material, 3-quinuclidinone. This can be achieved through an oxidation process, for example, using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl radical) and molecular chlorine.[5] This allows for a more atom-economical synthesis of the desired (R)-enantiomer.

Troubleshooting Guides

Chemical Synthesis: Asymmetric Hydrogenation

Q: My asymmetric hydrogenation of 3-quinuclidinone using a Ruthenium catalyst is resulting in low yield and/or low enantioselectivity. What are the potential causes and solutions?

A: Low yield or enantioselectivity in catalytic asymmetric hydrogenation can stem from several factors. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Catalyst Activity:

    • Problem: The catalyst may be poisoned or deactivated.

    • Solution: Ensure all reagents and solvents are free from catalyst poisons such as sulfur compounds, water, and oxygen. Use freshly prepared catalyst or ensure it has been stored correctly under an inert atmosphere.[3]

  • Reaction Conditions:

    • Problem: Hydrogen pressure and temperature may not be optimal.

    • Solution: The optimal conditions are specific to the catalyst and substrate. Systematically vary the hydrogen pressure and temperature to find the ideal parameters for your reaction.[3][6]

  • Ligand Selection:

    • Problem: The choice of chiral ligand is critical for high enantioselectivity.

    • Solution: Ensure you are using the appropriate chiral ligand for the 3-quinuclidinone substrate. Improper preparation or handling of the chiral catalyst can also lead to poor stereoselectivity.[7]

  • Purity of Starting Material:

    • Problem: Impurities in the 3-quinuclidinone starting material can interfere with the catalyst.

    • Solution: Purify the 3-quinuclidinone substrate using techniques like recrystallization or chromatography before use.[3]

DOT script for the troubleshooting logic in chemical synthesis:

Troubleshooting Asymmetric Hydrogenation start Low Yield or Enantioselectivity catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions ligand Verify Ligand and Catalyst Prep start->ligand purity Assess Starting Material Purity start->purity catalyst_sol Solution: - Use poison-free reagents/solvents. - Use fresh or properly stored catalyst. catalyst->catalyst_sol conditions_sol Solution: - Systematically vary H2 pressure. - Optimize reaction temperature. conditions->conditions_sol ligand_sol Solution: - Ensure correct chiral ligand is used. - Follow catalyst preparation protocol meticulously. ligand->ligand_sol purity_sol Solution: - Recrystallize or chromatograph  3-quinuclidinone. purity->purity_sol

Caption: Troubleshooting logic for asymmetric hydrogenation.

Biocatalytic Synthesis

Q: My biocatalytic reduction of 3-quinuclidinone shows low or no conversion. What are the potential causes and solutions?

A: Low conversion in a biocatalytic reaction can be attributed to several factors. Here is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Enzyme Activity:

    • Problem: The enzyme (ketoreductase) may be inactive or have low specific activity.

    • Solution: Verify the activity of your enzyme batch with a standard assay. Ensure proper storage conditions (typically -20°C or -80°C). If using whole cells, check cell viability and the expression levels of the reductase.[3]

  • Cofactor Regeneration:

    • Problem: The cofactor regeneration system may be inefficient or failing.

    • Solution: Confirm the presence and activity of the cofactor (NADH or NADPH) and the regeneration enzyme (e.g., GDH). Ensure the substrate for the regeneration enzyme (e.g., glucose) is present in sufficient quantity.[4]

  • Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may be suboptimal.

    • Solution: Optimize the reaction pH and temperature. Most reductases have an optimal pH range (e.g., pH 5-8) and temperature (e.g., 20-40°C). Ensure the buffer system does not inhibit the enzyme.[3]

  • Substrate/Product Inhibition:

    • Problem: High concentrations of the substrate (3-quinuclidinone) or the product (3-Quinuclidinol) may inhibit the enzyme.

    • Solution: Implement a fed-batch strategy where the substrate is added gradually to maintain a low, non-inhibitory concentration. Consider in-situ product removal techniques if product inhibition is significant.[7]

DOT script for the troubleshooting logic in biocatalytic synthesis:

Troubleshooting Low Conversion in Biocatalysis start Low or No Conversion enzyme Check Enzyme Activity start->enzyme cofactor Evaluate Cofactor Regeneration start->cofactor conditions Optimize Reaction Conditions start->conditions inhibition Investigate Inhibition start->inhibition enzyme_sol Solution: - Verify enzyme activity and storage. - Check whole-cell viability. enzyme->enzyme_sol cofactor_sol Solution: - Confirm presence and activity of  cofactor and regeneration enzyme. - Ensure sufficient regeneration substrate. cofactor->cofactor_sol conditions_sol Solution: - Optimize pH and temperature. - Check for buffer inhibition. conditions->conditions_sol inhibition_sol Solution: - Implement fed-batch substrate addition. - Consider in-situ product removal. inhibition->inhibition_sol

Caption: Troubleshooting logic for low conversion in biocatalysis.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for 3-Quinuclidinol

Synthesis MethodKey Reagents/CatalystTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Challenges
Chemical Reduction (Racemic) Sodium borohydride~90%[8]N/ASimple, inexpensive, high yield.Produces a racemic mixture requiring resolution.
Asymmetric Hydrogenation Chiral Ruthenium catalyst>90%[7]88-97%[6]High yield and enantioselectivity.Catalyst can be expensive and sensitive to poisons.[3]
Whole-Cell Biocatalysis KRED from Rhodotorula rubra~93%[9]>99%[9]High enantioselectivity, mild conditions.Potential for substrate/product inhibition.[3]
Immobilized Enzyme System Immobilized reductase and GDH100% conversion[10]>99%[10]Enzyme reusability, enhanced stability.Immobilization process can be complex.
Continuous Flow Biocatalysis Heterogeneous biocatalystFull conversion[6]>99%[6]High space-time yield, scalable.Requires specialized reactor setup.

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Quinuclidinol via Sodium Borohydride Reduction

Objective: To synthesize racemic 3-Quinuclidinol by the reduction of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-quinuclidinone (e.g., 10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.[8]

  • Add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour while maintaining the temperature.[8]

  • Stir the reaction mixture for 4 hours at 30-35°C.[8]

  • Monitor the reaction completion using Gas Chromatography (GC).

  • Extract the reaction mixture with chloroform (3 x 50 ml).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[8]

  • Remove the solvent under reduced pressure to obtain racemic 3-Quinuclidinol.[8]

DOT script for the racemic synthesis workflow:

Workflow for Racemic Synthesis of 3-Quinuclidinol start Start dissolve Dissolve 3-Quinuclidinone in Water start->dissolve add_nabh4 Add NaBH4 in Portions dissolve->add_nabh4 react Stir at 30-35°C for 4h add_nabh4->react monitor Monitor by GC react->monitor extract Extract with Chloroform monitor->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end Racemic 3-Quinuclidinol evaporate->end

Caption: Workflow for racemic 3-Quinuclidinol synthesis.

Protocol 2: Whole-Cell Biocatalytic Synthesis of (R)-3-Quinuclidinol

Objective: To produce (R)-3-Quinuclidinol with high enantioselectivity using a whole-cell biocatalyst.

Materials:

  • Resting cells of a suitable microorganism (e.g., Nocardia sp.)

  • 3-Quinuclidinone hydrochloride

  • Glucose

  • Phosphate buffer (100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of 100 mM phosphate buffer (pH 8.0).[9]

  • Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[9]

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[9]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • After the reaction is complete, centrifuge the mixture to separate the cells.[9]

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[9]

  • Evaporate the solvent under reduced pressure.[9]

  • Extract the residue with CH₂Cl₂.[9]

  • Combine the organic extracts and remove the solvent to yield (R)-3-Quinuclidinol.

DOT script for the biocatalytic synthesis workflow:

Workflow for Whole-Cell Biocatalytic Synthesis start Start prepare_susp Prepare Cell Suspension in Buffer start->prepare_susp add_reagents Add 3-Quinuclidinone HCl and Glucose prepare_susp->add_reagents incubate Incubate at 30°C for 48h add_reagents->incubate monitor Monitor by GC/HPLC incubate->monitor centrifuge Centrifuge to Separate Cells monitor->centrifuge adjust_ph Adjust Supernatant pH to 12 centrifuge->adjust_ph evaporate Evaporate Solvent adjust_ph->evaporate extract Extract with CH2Cl2 evaporate->extract end (R)-3-Quinuclidinol extract->end

Caption: Workflow for whole-cell biocatalytic synthesis.

References

Troubleshooting low conversion in the reduction of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of 3-quinuclidinone to 3-quinuclidinol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the reduction of 3-quinuclidinone, and what are their main advantages?

A1: The two primary methods for the reduction of 3-quinuclidinone are chemical reduction and biocatalytic reduction.

  • Chemical reduction , often employing agents like sodium borohydride for racemic synthesis or chiral catalysts (e.g., Ruthenium-based complexes) for asymmetric hydrogenation, is a well-established method.[1] Asymmetric hydrogenation can achieve high enantioselectivity.[2]

  • Biocatalytic reduction utilizes enzymes, such as ketoreductases or specific 3-quinuclidinone reductases, to achieve highly stereoselective conversion to the desired enantiomer of 3-quinuclidinol.[3][4] This method is considered a "green" alternative, operating under mild reaction conditions.[3]

Q2: My biocatalytic reduction shows low or no conversion. What are the potential causes?

A2: Low conversion in a biocatalytic reaction can stem from several factors, including inactive enzymes, issues with the cofactor regeneration system, or suboptimal reaction conditions such as pH and temperature. Substrate or product inhibition at high concentrations can also impede the reaction.

Q3: In a chemical hydrogenation, my conversion rate is poor. What should I investigate?

A3: For low conversion in chemical hydrogenation, you should assess the catalyst's activity, as it may be old or poisoned.[2] Other critical factors to examine are the hydrogen pressure, reaction temperature, catalyst loading, and the choice of solvent.[2] Impurities in the starting material or solvent can also deactivate the catalyst.

Q4: Can 3-quinuclidinone hydrochloride be used directly in the reduction reaction?

A4: Yes, 3-quinuclidinone hydrochloride can be used directly in biocatalytic hydrogenation reactions.[2] However, for reductions involving many metal catalysts, it is common practice to first convert the hydrochloride salt to the free base before proceeding with the reaction.[2]

Troubleshooting Guides

Biocatalytic Reduction: Low Conversion
Potential Cause Troubleshooting Steps
Inactive Enzyme - Verify the enzyme's activity using a standard assay. - Ensure proper storage conditions (typically -20°C or -80°C). - If using whole cells, confirm cell viability and proper expression of the reductase.
Cofactor Issues - Ensure the cofactor (NADH or NADPH) is present. - For cofactor regeneration systems (e.g., using glucose dehydrogenase), confirm the activity of the regeneration enzyme and the presence of its co-substrate (e.g., glucose).
Suboptimal Reaction Conditions - Optimize the reaction pH; most reductases have an optimal pH between 5 and 8. - Optimize the reaction temperature, typically between 20-40°C. - Ensure the buffer system is not inhibiting the enzyme.
Substrate/Product Inhibition - Run the reaction at a lower substrate concentration. - Consider a fed-batch approach, where the substrate is added incrementally over time.
Impurities - Ensure the purity of the 3-quinuclidinone starting material through methods like recrystallization.
Chemical Asymmetric Hydrogenation: Low Conversion
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning - Use a fresh batch of catalyst. - Ensure all solvents and reagents are free from potential catalyst poisons like sulfur compounds or water. - Handle the catalyst under an inert atmosphere to prevent deactivation by air.
Insufficient Catalyst Loading - Increase the catalyst loading or decrease the substrate-to-catalyst ratio.[2]
Suboptimal Hydrogen Pressure - Increase the hydrogen pressure within the safety limits of your reactor.[2]
Inadequate Temperature - Gradually increase the reaction temperature. Common ranges are between 20-60°C.[2]
Incorrect Solvent - For Ruthenium-catalyzed reactions, ethanol is often a good solvent choice. Methanol and 2-propanol can sometimes lead to lower efficiency.[2]
Impurity in Starting Material - Purify the 3-quinuclidinone and solvents before the reaction.

Data Presentation

Table 1: Performance of Various Reductase Enzymes in the Asymmetric Reduction of 3-Quinuclidinone

EnzymeSource OrganismSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQRRhodotorula rubra618~100>99.9Not Reported[3]
ArQRAgrobacterium radiobacterNot ReportedHighExcellent916[3][4]
KaKRKaistia algarum5000~100>99.91027[3]
ReQR-25Rhodococcus erythropolis~40 (5 g/L)93>99Not Reported[5][6]

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone

Catalyst SystemSubstrate-to-Catalyst RatioH₂ Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee) (%)Reference
XylSkewphos/PICA-Ruthenium(II)Not Specified1530-45-88-90 (can be >99 after recrystallization)[2]
RuXY-Diphosphine-bimaH10002.0Not Specified>95>99[7]

Experimental Protocols

Protocol 1: Racemic Reduction using Sodium Borohydride

This protocol outlines a straightforward method for the synthesis of racemic 3-quinuclidinol.[8]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Water)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) in a reaction flask and cool the solution to 0-5°C in an ice bath.[8][9]

  • Slowly add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour while maintaining the temperature.[8]

  • Stir the reaction mixture for an additional 4 hours at room temperature.[8]

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC).[10]

  • Extract the product from the reaction mixture with chloroform (3 x 50 ml).[8]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude racemic 3-quinuclidinol.

Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol describes a chemical approach for asymmetric reduction.[7][11]

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium catalyst (e.g., RuBr₂[(R)-BINAP][(S,S)-DPEN])

  • Anhydrous ethanol

  • Base (e.g., potassium tert-butoxide)

  • High-purity hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge a clean and dry autoclave reactor with 3-quinuclidinone, the chiral Ruthenium catalyst, and anhydrous ethanol.

  • Add the base to the reaction mixture.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[11]

  • Heat the reaction mixture to the target temperature (e.g., 30-45°C) with constant stirring.[11]

  • Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC until the starting material is consumed (typically around 4 hours).[11]

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The product, (R)-3-quinuclidinol, can be purified by standard methods such as crystallization.

Protocol 3: Whole-Cell Biocatalytic Reduction

This protocol utilizes recombinant E. coli cells for the asymmetric reduction.[3][7]

Materials:

  • Recombinant E. coli cells expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase).

  • 3-quinuclidinone hydrochloride

  • D-glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer in a temperature-controlled reactor.[3]

  • Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.[12]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for 21-48 hours.[11]

  • Monitor the conversion of 3-quinuclidinone by analyzing samples with GC or HPLC.[11]

  • After the reaction is complete, centrifuge the mixture to pellet the cells.

  • Decant the supernatant and extract it multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude (R)-3-quinuclidinol.

Visualizations

Troubleshooting_Low_Conversion cluster_biocatalytic Biocatalytic Reduction cluster_chemical Chemical Hydrogenation start Low Conversion in 3-Quinuclidinone Reduction B1 Check Enzyme Activity start->B1 Biocatalytic? C1 Check Catalyst Activity & Purity start->C1 Chemical? B2 Verify Cofactor Regeneration B1->B2 B3 Optimize Reaction Conditions (pH, Temp) B2->B3 B4 Address Substrate/ Product Inhibition B3->B4 C2 Optimize H₂ Pressure & Temperature C1->C2 C3 Adjust Catalyst Loading C2->C3 C4 Verify Solvent & Reagent Purity C3->C4 Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_isolation Product Isolation & Analysis P1 Gene Cloning (Reductase + GDH) P2 Transformation into E. coli P1->P2 P3 Protein Expression P2->P3 P4 Cell Harvesting P3->P4 R1 Reaction Setup (Cells, Substrate, Buffer, Glucose) P4->R1 R2 Incubation (Controlled Temp & Agitation) R1->R2 I1 Cell Separation (Centrifugation) R2->I1 I2 Supernatant Extraction I1->I2 I3 Purification I2->I3 I4 Analysis (Yield, ee%) I3->I4

References

Optimization of reaction conditions for 3-Quinuclidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (R)-3-Quinuclidinol?

A1: The two main strategies for synthesizing enantiomerically pure (R)-3-Quinuclidinol are the resolution of a racemic mixture and asymmetric synthesis from 3-quinuclidinone.[1][2] Biocatalytic asymmetric reduction and chemical asymmetric hydrogenation are common methods for the latter approach.[3] Biocatalysis often utilizes ketoreductases from microorganisms, while chemical synthesis may employ chiral ruthenium-based catalysts.[3]

Q2: Which microorganisms are typically used for the biocatalytic synthesis of (R)-3-Quinuclidinol?

A2: Several microorganisms are effective sources of reductases for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[3] Enzymes from these organisms have demonstrated the ability to produce (R)-3-quinuclidinol with high enantioselectivity.[3]

Q3: Why is cofactor regeneration important in the biocatalytic reduction of 3-quinuclidinone?

A3: Most reductase enzymes require a hydride source, typically from expensive cofactors like NADH or NADPH, to reduce the ketone substrate.[3][4] Cofactor regeneration systems are employed to continuously convert the oxidized cofactor (NAD+ or NADP+) back to its reduced form.[4] This allows for the use of catalytic amounts of the cofactor, making the process more economically viable on a larger scale.[3][4] Common regeneration systems involve a secondary enzyme, such as glucose dehydrogenase, and a sacrificial substrate like glucose.[4]

Q4: Can (S)-(+)-3-quinuclidinol be synthesized using similar methods?

A4: Yes, by selecting an enzyme with the opposite stereoselectivity, (S)-(+)-3-quinuclidinol can be synthesized.[4] For instance, certain quinuclidinone reductases from organisms like Rhodococcus erythropolis have been shown to produce the (S)-enantiomer with high enantiomeric excess.[4]

Troubleshooting Guides

Low Conversion or Yield
Potential Cause Recommended Solution
Enzyme Inactivity (Biocatalysis) Verify the activity of your enzyme batch with a standard assay. Ensure proper storage conditions (typically -20°C or -80°C). For whole-cell catalysis, check cell viability and enzyme expression levels.[4]
Catalyst Poisoning (Chemical Synthesis) Ensure all reagents and solvents are free from catalyst poisons such as sulfur compounds, water, and oxygen. Use freshly prepared catalyst or ensure it is stored under an inert atmosphere.[4]
Insufficient Cofactor or Failed Regeneration (Biocatalysis) Confirm that the cofactor is present in a sufficient amount and that the regeneration system is active.[4]
Suboptimal Reaction Conditions Optimize the reaction pH, temperature, and buffer composition. Most reductases have an optimal pH range of 5-8 and a temperature range of 20-40°C.[4][5] For chemical hydrogenation, ensure optimal hydrogen pressure and temperature.[6]
Substrate/Product Inhibition High concentrations of 3-quinuclidinone or 3-quinuclidinol may inhibit the enzyme. Consider substrate feeding strategies to maintain a low substrate concentration.[3][4]
Poor Substrate Purity Purify the 3-quinuclidinone substrate using techniques like recrystallization or chromatography.[4]
Low Enantiomeric Excess (ee)
Potential Cause Recommended Solution
Inappropriate Chiral Catalyst/Ligand Screen a variety of chiral phosphine ligands in combination with the ruthenium precursor to identify the most effective catalyst for the desired enantiomer.[3]
Suboptimal Reaction Temperature Vary the reaction temperature. Lowering the temperature often leads to higher enantioselectivity in asymmetric catalytic reactions.[3]
Incorrect Enzyme Selection (Biocatalysis) Ensure the chosen reductase has the desired stereoselectivity for producing the (R)- or (S)-enantiomer.[4]

Data Summary of Reaction Conditions

Method Catalyst/Enzyme Substrate Conc. Temp (°C) Time Yield (%) ee (%)
Racemic ReductionSodium Borohydride10.0 g in 30 ml water30-354 h89N/A
Biocatalytic ReductionNocardia sp. WY1202 (resting cells)99 mM3048 h93>99
Biocatalytic ReductionR. erythropolis WY1406 (resting cells)6.2 mmol in 125 ml buffer3730 h92>99
Biocatalytic ReductionKaistia algarum (KaKR) with GDH5.0 M30Not Specified>99>99.9
Asymmetric HydrogenationRuBr₂-[(S,S)-xylskewphos]Not Specified30-454 hHighHigh

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Quinuclidinol via Sodium Borohydride Reduction

This protocol describes an industrially viable method for the synthesis of racemic 3-quinuclidinol.[1][7]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Sodium sulfate

  • Acetone

Procedure:

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[1]

  • Stir the reaction mixture for 4 hours at 30-35°C.[1]

  • Monitor the reaction completion using gas chromatography (GC).[7]

  • Once the reaction is complete, extract the reaction mass with chloroform (3 x 50 ml).[1]

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (±)-3-quinuclidinol.[4][7]

  • The crude product can be purified by recrystallization from acetone.[7]

Protocol 2: Biocatalytic Synthesis of (R)-3-Quinuclidinol using Whole Cells

This protocol is based on the use of resting microbial cells for the asymmetric reduction of 3-quinuclidinone.[3][8]

Materials:

  • 3-quinuclidinone hydrochloride

  • Glucose

  • Resting cells of Nocardia sp. WY1202 (wet weight)

  • 100 mM Phosphate buffer (pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of 100 mM phosphate buffer (pH 8.0).[3]

  • Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[3]

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[3]

  • After the reaction, separate the cells by centrifugation.[8]

  • Alkalize the supernatant by adding K₂CO₃ to pH 12.[8]

  • Evaporate the mixture under vacuum and then add CH₂Cl₂ to the residue.[8]

  • Stir and filter the mixture. Concentrate the filtrate under vacuum to obtain the crude product.[8]

  • Add acetone to the crude product, stir, and concentrate under vacuum to yield (R)-3-quinuclidinol as a white powder.[8]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_product Final Product start_mat 3-Quinuclidinone reaction Combine and Stir (Control Temp & pH) start_mat->reaction reductant Reducing Agent (e.g., NaBH4 or Enzyme + Cofactor) reductant->reaction solvent Solvent (e.g., Water, Buffer) solvent->reaction monitor Monitor Progress (e.g., GC, HPLC) reaction->monitor extract Extraction (e.g., with Chloroform) monitor->extract Reaction Complete dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification (e.g., Recrystallization) evaporate->purify product 3-Quinuclidinol purify->product

Caption: General experimental workflow for the synthesis of 3-Quinuclidinol.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Conversion/ Yield Observed check_enzyme Biocatalysis: Check Enzyme Activity & Cofactor Regeneration start->check_enzyme check_catalyst Chemical Synthesis: Check Catalyst Activity & Reagent Purity start->check_catalyst check_conditions Check Reaction Conditions (pH, Temp, Pressure) start->check_conditions solution_enzyme Use Fresh Enzyme/ Optimize Cofactor System check_enzyme->solution_enzyme solution_catalyst Use Fresh Catalyst/ Purify Reagents check_catalyst->solution_catalyst solution_conditions Optimize pH, Temp, or Pressure check_conditions->solution_conditions solution_substrate Investigate Substrate/ Product Inhibition check_conditions->solution_substrate outcome Improved Conversion/ Yield solution_enzyme->outcome solution_catalyst->outcome solution_conditions->outcome solution_substrate->outcome

Caption: Troubleshooting logic for low conversion in 3-Quinuclidinol synthesis.

References

Overcoming enzyme inhibition in biocatalytic synthesis of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to enzyme inhibition in the biocatalytic synthesis of (R)-3-Quinuclidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for producing enantiomerically pure (R)-3-Quinuclidinol?

A1: There are two main enzymatic strategies for obtaining enantiopure 3-quinuclidinol:

  • Kinetic Resolution of Racemic 3-Quinuclidinol Esters: This method uses enzymes like lipases or proteases to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the (R) and (S) forms. A major drawback is the theoretical maximum yield of 50% for the desired enantiomer.[1]

  • Asymmetric Reduction of 3-Quinuclidinone: This is the preferred method, utilizing ketoreductases (KREDs) or specific 3-quinuclidinone reductases (QNRs) to directly convert the prochiral substrate, 3-quinuclidinone, into (R)-3-Quinuclidinol. This approach can theoretically achieve a 100% yield.[1]

Q2: Why is cofactor regeneration necessary for the asymmetric reduction of 3-quinuclidinone?

A2: Ketoreductases require a hydride source, typically from the expensive cofactors NADH or NADPH, to reduce the ketone substrate.[2] Cofactor regeneration is the in-situ recycling of the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. This is crucial for the economic viability of the process as it allows for the use of only a catalytic amount of the cofactor.[2][3] Common regeneration systems include using a second enzyme like glucose dehydrogenase (GDH) with a sacrificial substrate like glucose, or formate dehydrogenase with formate.[4][5]

Q3: My kinetic resolution yield is stalled at approximately 50%. Is this an indication of a problem?

A3: No, this is expected for a standard kinetic resolution. The enzyme selectively acts on one of the two enantiomers in the racemic starting material, leaving the other unreacted. Therefore, the maximum theoretical yield for one enantiomer is 50%.[1] To achieve higher yields, a dynamic kinetic resolution (DKR) approach would be necessary.

Q4: What are some common microorganisms used as sources for ketoreductases in (R)-3-Quinuclidinol synthesis?

A4: Several microorganisms are known to produce reductases effective for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[4] Enzymes such as 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a ketoreductase from Agrobacterium radiobacter (ArQR) have been shown to produce (R)-3-quinuclidinol with high enantioselectivity.[4]

Troubleshooting Guides

Problem 1: Low or No Conversion of 3-Quinuclidinone
Potential CauseTroubleshooting Steps
Inactive Enzyme - Verify the storage conditions (-20°C or -80°C) and age of the ketoreductase. - Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[2]
Inefficient Cofactor Regeneration - Ensure the cofactor (NADH or NADPH) is present in the reaction mixture.[2] - If using an enzyme-coupled system (e.g., GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose) in sufficient excess.[2] - Check the optimal pH and temperature for the regeneration enzyme.[1]
Sub-optimal Reaction Conditions - pH: Verify that the reaction buffer pH is within the optimal range for the specific ketoreductase (often pH 7.0-8.0).[2] - Temperature: Ensure the reaction temperature is optimal for enzyme activity and stability (e.g., 25-40°C). High temperatures can lead to denaturation.[2]
Substrate or Product Inhibition - High concentrations of 3-quinuclidinone or the (R)-3-quinuclidinol product can inhibit the enzyme.[2][3] - Start with a lower substrate concentration or implement a fed-batch approach where the substrate is added portion-wise over time.[1][2][5]
Presence of Inhibitors - Certain metal ions can inhibit enzyme activity.[2] Ensure the reaction medium is free from potential inhibitors. - Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[2]
Poor Cell Permeability (Whole-Cell Catalysis) - The cell membrane can be a barrier to the substrate and/or cofactor. - Consider permeabilizing the cells with a low concentration of a detergent (e.g., Triton X-100) or a solvent (e.g., toluene).[1]
Problem 2: Low Enantioselectivity (Poor %ee)
Potential CauseTroubleshooting Steps
Incorrect Enzyme Choice - The inherent stereoselectivity of the chosen ketoreductase may be insufficient. - Screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.[2]
Presence of Contaminating Enzymes - If using a whole-cell system or a crude cell lysate, other endogenous reductases with opposite or low stereoselectivity may be present.[2] - Use a purified enzyme preparation if possible.[2]
Sub-optimal Reaction Conditions - Temperature: In some cases, lowering the reaction temperature can improve enantioselectivity.[2][6] - pH: The pH of the reaction medium can sometimes influence the enantiomeric excess. Optimize the pH for the specific enzyme.[2]
Racemization of Product - Ensure that the reaction or work-up conditions are not causing racemization of the (R)-3-quinuclidinol product.[2]
Problem 3: Enzyme Instability
Potential CauseTroubleshooting Steps
Harsh Reaction Conditions - Temperature: Operating at the upper end of the enzyme's optimal temperature range can lead to rapid deactivation. Consider running the reaction at a slightly lower temperature to improve stability.[2] - pH: Deviations from the optimal pH can cause irreversible enzyme denaturation. Maintain a stable pH throughout the reaction.[2]
Organic Solvents - High concentrations of organic co-solvents can denature the enzyme. If a co-solvent is necessary for substrate solubility, screen for enzyme-compatible solvents or use the minimum amount required.[2]
Proteolysis - If using cell lysates, proteases can degrade the ketoreductase. Add protease inhibitors to the reaction mixture.[2]
Mechanical Stress - Vigorous stirring or agitation can sometimes lead to enzyme denaturation. Optimize the mixing conditions.[2]
Lack of Immobilization - Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier recovery and reuse.[2][4]

Quantitative Data Summary

Table 1: Comparison of Different Biocatalytic Systems for (R)-3-Quinuclidinol Synthesis

Biocatalyst SystemEnzyme(s)SubstrateConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)Reference
Whole-Cell BiocatalysisE. coli co-expressing 3-quinuclidinone reductase and glucose dehydrogenase3-Quinuclidinone~100>99.921[7][8]
Purified Enzyme3-quinuclidinone reductase from Kaistia algarum3-Quinuclidinone>99>99.95.5[7][9]
Immobilized Bi-functional EnzymeMLG (fusion of MlQR and GDH) on magnetic nanoparticles3-Quinuclidinone (70 g/L)100>99.96[10]
Whole-Cell Biocatalysis with fed-batchE. coli with QNR and LSADH3-Quinuclidinone (15% w/v)100>99.948[5]

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Conversion start Low Conversion Observed q1 Is the enzyme active? start->q1 s1 Check storage conditions. Perform activity assay. q1->s1 No q2 Is cofactor regeneration efficient? q1->q2 Yes s1->q2 s2 Verify regeneration enzyme activity. Ensure sufficient co-substrate. q2->s2 No q3 Are reaction conditions optimal? q2->q3 Yes s2->q3 s3 Optimize pH and temperature. q3->s3 No q4 Is there substrate/product inhibition? q3->q4 Yes s3->q4 s4 Implement fed-batch strategy. Lower initial substrate concentration. q4->s4 Yes end Conversion Improved q4->end No s4->end

Caption: Troubleshooting logic for low conversion in biocatalytic synthesis.

G cluster_pathway Biocatalytic Reduction Pathway cluster_regen Cofactor Regeneration Cycle Substrate 3-Quinuclidinone KRED Ketoreductase (KRED/QNR) Substrate->KRED Product (R)-3-Quinuclidinol KRED->Product NAD NAD+ / NADP+ (Oxidized Cofactor) KRED->NAD out NADH NADH / NADPH (Reduced Cofactor) NADH->KRED in NADH->KRED GDH Glucose Dehydrogenase (GDH) NAD->GDH in NAD->GDH GDH->NADH out Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Asymmetric reduction of 3-quinuclidinone with cofactor regeneration.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 3-Quinuclidinone

This protocol describes a whole-cell bioreduction of 3-quinuclidinone using a recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[1][4][7][8]

Materials:

  • Recombinant E. coli cells expressing the desired ketoreductase and glucose dehydrogenase.

  • 3-quinuclidinone hydrochloride.

  • D-glucose.

  • Phosphate buffer (e.g., 100 mM, pH 7.0-8.0).

  • Sodium hydroxide solution for pH adjustment.

  • Ethyl acetate or dichloromethane for extraction.

  • Anhydrous sodium sulfate.

  • Temperature-controlled shaker incubator.

  • Centrifuge.

  • pH meter.

  • Analytical instrument (HPLC or GC) for monitoring reaction progress.

Procedure:

  • Cell Suspension: Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of phosphate buffer (pH 8.0) in a reaction vessel.[4]

  • Reagent Addition: Add 3-quinuclidinone hydrochloride (e.g., 1.6 g) and D-glucose (e.g., 2.7 g, typically 1.1-1.5 equivalents relative to the substrate) to the cell suspension.[2][4] For potentially inhibitory substrates, consider a fed-batch approach where the substrate is added portion-wise.[1]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C) with shaking (e.g., 200 rpm).[2][4]

  • Monitoring and pH Control: Monitor the reaction progress by HPLC or GC. The oxidation of glucose to gluconic acid will lower the pH, so monitor and adjust the pH as necessary with a base solution (e.g., NaOH) to maintain it within the optimal range.[2]

  • Reaction Work-up:

    • Once the reaction is complete, centrifuge the mixture to pellet the cells.[1][4]

    • Adjust the pH of the supernatant to >10 with a sodium hydroxide solution.[1]

    • Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or dichloromethane.[1][4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Quinuclidinol.[1]

Protocol 2: Enzyme Activity Assay (General)

This protocol provides a general method for determining the activity of a ketoreductase by monitoring the consumption of the NADPH or NADH cofactor.

Materials:

  • Purified ketoreductase or cell-free extract.

  • 3-quinuclidinone.

  • NADPH or NADH.

  • Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, a specific concentration of 3-quinuclidinone, and a specific concentration of NADH or NADPH.

  • Initiate Reaction: Initiate the reaction by adding a known amount of the enzyme solution to the cuvette and mix quickly.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH/NADH to NADP⁺/NAD⁺.

  • Calculate Activity: The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot. One unit of enzyme activity (U) is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH or NADH per minute under the specified conditions. The molar extinction coefficient for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹.

References

Technical Support Center: Cofactor Regeneration in Enzymatic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cofactor regeneration in enzymatic reduction reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
CR-T01 Low or no product formation in my enzymatic reduction. 1. Inefficient Cofactor Regeneration: The rate of NAD(P)H regeneration is slower than the rate of its consumption by the primary production enzyme. 2. Cofactor Degradation: NAD(P)H is unstable and can degrade over time, especially at non-optimal pH or temperature.[1][2] 3. Enzyme Inactivation: Either the production enzyme or the regeneration enzyme has lost activity. This can be due to pH, temperature, presence of organic co-solvents, or proteolysis.[3] 4. Substrate/Product Inhibition: High concentrations of the substrate or the product are inhibiting the production or regeneration enzyme.[4][5][6]1. Optimize Enzyme Ratios: Increase the concentration or specific activity of the regeneration enzyme (e.g., glucose dehydrogenase, formate dehydrogenase).[7] Consider using a more efficient regeneration enzyme system. 2. Control Reaction Conditions: Maintain optimal pH (typically around 7.0-8.0) and temperature for both enzymes and cofactor stability.[8] 3. Confirm Enzyme Activity: Run separate activity assays for both the production and regeneration enzymes under the reaction conditions. Consider enzyme immobilization to improve stability.[3] 4. Investigate Inhibition: Perform kinetic analysis by varying substrate concentrations to check for substrate inhibition.[4] If inhibition is observed, consider a fed-batch strategy for the substrate or in-situ product removal.
CR-T02 The cofactor regeneration reaction stops prematurely. 1. Depletion of Sacrificial Substrate: The substrate for the regeneration enzyme (e.g., glucose, formate) has been completely consumed. 2. Byproduct Inhibition: Accumulation of the byproduct from the regeneration reaction (e.g., gluconic acid, carbonate) may inhibit one of the enzymes.[3][9] 3. pH Shift: The regeneration reaction may cause a shift in the pH of the reaction medium, moving it away from the optimal range for the enzymes. For example, the oxidation of glucose to gluconic acid will lower the pH.1. Ensure Substrate Excess: Use a sufficient excess of the sacrificial substrate to ensure it is not the limiting reagent. 2. Buffer Optimization: Use a buffer with sufficient capacity to handle potential pH changes. Monitor and adjust the pH during the reaction if necessary. 3. Byproduct Removal: If byproduct inhibition is suspected, consider methods for its removal, although this can add complexity to the process.
CR-T03 My NADPH-dependent reaction is inefficient, but the same system works for NADH. 1. Incorrect Cofactor Specificity: The regeneration enzyme being used is specific for NAD⁺ and has low or no activity with NADP⁺.[10][11] Most native formate dehydrogenases (FDHs), for example, are NAD⁺-dependent.[10][11][12] 2. Lower Stability of NADPH: NADPH is generally less stable than NADH.[1]1. Use an NADP⁺-Specific Enzyme: Employ a regeneration enzyme known to be specific for NADP⁺, such as glucose-6-phosphate dehydrogenase (G6PDH) or an engineered formate dehydrogenase with switched cofactor preference.[11][13] 2. Optimize Conditions for NADPH: Ensure reaction conditions are optimized for NADPH stability.
CR-T04 I observe a high initial reaction rate that quickly drops off. 1. Substrate Inhibition: This is a classic sign of substrate inhibition, where at high concentrations, the substrate binds to the enzyme in a non-productive way, reducing its activity.[4][5][6] 2. Rapid Cofactor Degradation: The initial burst of activity consumes the available cofactor, and if regeneration is not fast enough or the cofactor is degrading rapidly, the rate will plummet.1. Optimize Substrate Concentration: Determine the optimal substrate concentration through kinetic studies. Employ a fed-batch approach to maintain the substrate concentration below the inhibitory level.[4] 2. Improve Regeneration Rate: Increase the amount of the regeneration enzyme or use a more efficient one. Ensure the conditions are optimal for cofactor stability.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is cofactor regeneration necessary for enzymatic reductions? A1: Cofactors like NADH and NADPH are essential for the catalytic activity of oxidoreductases.[14] However, they are expensive to use in stoichiometric amounts in large-scale reactions.[14][15][16] In-situ regeneration allows for the use of catalytic amounts of the cofactor, which are continuously recycled, making the process economically viable.[14][15] Regeneration also helps to drive the reaction to completion and can prevent the accumulation of inhibitory oxidized cofactor.[14][17]

Q2: What are the most common enzymatic systems for NAD(P)H regeneration? A2: The most widely used systems involve a second enzyme (a dehydrogenase) and an inexpensive sacrificial substrate.[14]

  • For NADH regeneration: Formate dehydrogenase (FDH) with formate as the substrate is very common. The only byproduct is carbon dioxide, which is easy to remove.[10][14] Glucose dehydrogenase (GDH) with glucose is also frequently used.[14]

  • For NADPH regeneration: Glucose dehydrogenase (GDH) from species like Bacillus can use both NADP⁺ and NAD⁺.[9] Glucose-6-phosphate dehydrogenase (G6PDH) is highly specific for NADP⁺ but requires the more expensive glucose-6-phosphate substrate.[7][14] Engineered formate dehydrogenases with a preference for NADP⁺ are also becoming more common.[11][12][13]

Q3: What is the Total Turnover Number (TTN) and why is it important? A3: The Total Turnover Number (TTN) is the total number of moles of product formed per mole of cofactor used during the entire reaction.[14] A high TTN (often in the range of 10³ to 10⁵) indicates an efficient regeneration system and is crucial for making a biocatalytic process economically feasible.[14]

Experimental Design & Optimization

Q4: How do I choose the right cofactor regeneration system for my reaction? A4: The choice depends on several factors:

  • Cofactor Specificity: Does your primary enzyme require NADH or NADPH? Your regeneration enzyme must match this specificity.[10][11]

  • Reaction Conditions: The optimal pH and temperature of the regeneration enzyme should be compatible with your primary enzyme.[18][19]

  • Substrate and Byproduct Compatibility: The substrate and byproduct of the regeneration system should not interfere with your primary reaction or downstream processing.[14] For example, the formate/FDH system is advantageous because the CO₂ byproduct is easily removed.[10]

  • Cost: The cost of the regeneration enzyme and its substrate are important considerations for large-scale applications.[14]

Q5: How can I measure the concentration of NAD⁺ and NADH in my reaction? A5: Several methods are available for quantifying NAD⁺ and NADH levels. A common and accessible method is the enzymatic cycling assay, which can be performed using a microplate reader.[20][21][22] This assay uses an enzyme like lactate dehydrogenase to cycle between NAD⁺ and NADH, producing a colored or fluorescent product that is proportional to the initial amount of the cofactor.[21] For more precise and absolute quantification, techniques like HPLC-MS/MS can be used.[20][23]

Q6: My regeneration enzyme (e.g., FDH) has low catalytic efficiency. What can I do? A6: Low catalytic efficiency (kcat/Km) can be a significant drawback.[13] You can address this by:

  • Increasing Enzyme Concentration: Simply adding more of the regeneration enzyme can compensate for low efficiency.

  • Protein Engineering: If resources permit, you can engineer the enzyme to improve its affinity for the substrate and/or cofactor. Studies have shown that mutations can significantly enhance the catalytic efficiency of enzymes like FDH.[11][12][13]

  • Screening for Better Enzymes: Explore different sources for the same type of enzyme, as their kinetic properties can vary significantly between organisms.

Data Summary Tables

Table 1: Comparison of Common Enzymatic Cofactor Regeneration Systems

Regeneration SystemCofactorSacrificial SubstrateKey ByproductAdvantagesDisadvantages
Formate Dehydrogenase (FDH)NADH (native), NADPH (engineered)FormateCO₂Benign, easily removed byproduct; favorable thermodynamics.[10][24]Native enzymes are often NAD⁺ specific and can have low activity.[10][12]
Glucose Dehydrogenase (GDH)NADH, NADPHD-GlucoseGluconic AcidHigh activity; enzyme is robust and relatively inexpensive.[9]Byproduct is acidic and can lower pH; potential for product inhibition.[9]
Glucose-6-Phosphate Dehydrogenase (G6PDH)NADPHGlucose-6-Phosphate6-phosphogluconolactoneHigh specific activity and specificity for NADP⁺.[14]High cost of the substrate (glucose-6-phosphate).[7][14]
Alcohol Dehydrogenase (ADH)NADH, NADPHIsopropanolAcetoneInexpensive substrate; organic solvent can help with substrate solubility.[7][14]Reaction is under thermodynamic control, requiring a large excess of alcohol; potential for enzyme inactivation by organic solvents.[7]

Key Experimental Protocols

Protocol 1: Enzymatic Cycling Assay for NAD+/NADH Quantification

This protocol provides a general method for determining NAD⁺ and NADH concentrations in a sample using a colorimetric plate-based assay.[21]

Principle: In the presence of a suitable dehydrogenase (e.g., lactate dehydrogenase), NADH reduces a tetrazolium salt (like MTT) to a colored formazan product. The rate of formazan production, measured by absorbance, is proportional to the NADH concentration. To measure total NAD⁺ + NADH, NAD⁺ is first converted to NADH. NAD⁺ concentration is then calculated by subtracting the NADH concentration from the total.[21]

Materials:

  • NAD⁺/NADH Extraction Buffers

  • NADH Standard Solution

  • Reaction Mix (containing a dehydrogenase, substrate, and a chromogenic probe like MTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For Total NAD⁺/NADH: Lyse cells or prepare your reaction sample in an appropriate extraction buffer.

    • For NADH only: Use a specific extraction method that degrades NAD⁺, often involving heating the sample at 60°C for 30 minutes in an alkaline extraction buffer.[21]

  • Standard Curve: Prepare a dilution series of the NADH standard in the extraction buffer.

  • Reaction Setup:

    • Add samples (for total NAD⁺/NADH and NADH alone) and standards to separate wells of the 96-well plate.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at room temperature for 15-60 minutes, protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength for the formazan product (e.g., ~565 nm for MTT).[21]

  • Calculation:

    • Calculate the concentration of NADH in your samples by comparing their absorbance to the standard curve.

    • Calculate the total NAD⁺/NADH concentration similarly.

    • Determine the NAD⁺ concentration by subtracting the NADH concentration from the total NAD⁺/NADH concentration.

Visualizations

Cofactor_Regeneration_Workflow cluster_main Primary Reaction cluster_regen Regeneration Cycle Substrate Primary Substrate Prod_Enzyme Production Enzyme (Oxidoreductase) Substrate->Prod_Enzyme 1 Product Desired Product Prod_Enzyme->Product NADP NAD(P)⁺ Prod_Enzyme->NADP Consumes Regen_Enzyme Regeneration Enzyme (e.g., GDH) NADP->Regen_Enzyme 2. Regenerates NADP->Regen_Enzyme NADPH NAD(P)H NADPH->Prod_Enzyme NADPH->Prod_Enzyme Regen_Sub Sacrificial Substrate (e.g., Glucose) Regen_Sub->Regen_Enzyme 3 Regen_Prod Byproduct (e.g., Gluconic Acid) Regen_Enzyme->NADPH Regen_Enzyme->Regen_Prod

Caption: General workflow of an enzyme-coupled cofactor regeneration system.

Troubleshooting_Logic Start Low or No Product Formation Check_Regen Is Cofactor Regeneration Occurring? (Measure NAD(P)H/NAD(P)⁺ ratio) Start->Check_Regen Check_Enzyme_Activity Are Both Enzymes Active? Check_Regen->Check_Enzyme_Activity No Sol_Regen Increase Regen. Enzyme or Use a More Efficient System Check_Regen->Sol_Regen Yes, but slow Check_Inhibition Is there Substrate or Product Inhibition? Check_Enzyme_Activity->Check_Inhibition Yes Sol_Enzyme Replace/Add More Enzyme. Check pH, Temp, Stability. Check_Enzyme_Activity->Sol_Enzyme No Sol_Inhibition Optimize Substrate Conc. Use Fed-Batch Strategy. Check_Inhibition->Sol_Inhibition Yes Sol_Cofactor_Deg Optimize Reaction Conditions (pH, Temp) for Cofactor Stability. Check_Inhibition->Sol_Cofactor_Deg No

References

Minimizing byproduct formation in the Dieckmann condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann condensation and what are its primary applications?

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2] It is the intramolecular equivalent of the Claisen condensation.[2][3] This reaction is particularly effective for synthesizing stable 5- and 6-membered rings and is widely used in the synthesis of carbocyclic and heterocyclic compounds, which are important scaffolds in natural products and medicinal chemistry.[1][4]

Q2: What are the most common side reactions and byproducts in a Dieckmann condensation?

The most common side reactions and byproducts include:

  • Intermolecular Condensation (Dimerization): Especially problematic when attempting to form rings larger than seven members, this competing reaction leads to the formation of dimeric or polymeric products instead of the desired cyclic molecule.[4]

  • Reverse Dieckmann Condensation: The reaction is reversible, and the equilibrium may shift back to the starting diester, particularly if the β-keto ester product lacks an enolizable proton between the carbonyls.[5]

  • Hydrolysis: The presence of water can lead to the saponification (hydrolysis) of either the starting diester or the β-keto ester product, especially under basic conditions.[6]

  • Transesterification: If the alkoxide base used (e.g., sodium ethoxide) does not match the alkyl group of the ester (e.g., a dimethyl ester), an exchange of the alkyl group can occur, leading to a mixture of ester products.[7]

  • Formation of Regioisomers: With unsymmetrical diesters, enolate formation can occur at two different α-carbons, potentially leading to a mixture of two different cyclic β-keto ester products.[7]

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation, consider the following strategies:

  • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS).[4] These bases can improve yields and reduce side reactions.

  • Solvent Selection: Employ anhydrous aprotic solvents like tetrahydrofuran (THF), toluene, or diethyl ether.[4] Aprotic solvents can enhance enolate stability, while non-polar solvents like toluene may reduce certain side reactions.[4]

  • Reaction Temperature: Performing the reaction at lower temperatures can help to minimize side reactions.[4]

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis of the esters.[6]

  • Matching Alkoxide Base: To avoid transesterification, the alkyl group of the alkoxide base should match the alkyl group of the diester (e.g., use sodium ethoxide with a diethyl ester).[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired cyclic β-keto ester 1. The reaction is reversible (Reverse Dieckmann).2. The base is not strong enough.3. The reaction conditions are not anhydrous.4. The desired ring size is too large (>7 members) or too small (<5 members).1. Ensure the product has an enolizable proton; if not, the reaction equilibrium may favor the starting material.[5]2. Switch to a stronger base like sodium hydride or potassium tert-butoxide.[8]3. Thoroughly dry all solvents and glassware. Use freshly prepared or properly stored anhydrous reagents.[6]4. The Dieckmann condensation is most effective for 5- and 6-membered rings.[1][2] For larger rings, intermolecular condensation is a likely side reaction.[4]
Presence of a significant amount of a higher molecular weight byproduct Intermolecular Claisen condensation is occurring, leading to dimerization or polymerization.This is common for the formation of rings larger than seven members.[4] If possible, modify the substrate to favor intramolecular cyclization. Alternatively, other synthetic routes may be more suitable for larger ring systems.
The starting diester is consumed, but the main product is a carboxylic acid Hydrolysis of the β-keto ester product occurred during workup or the reaction itself.Ensure strictly anhydrous reaction conditions.[6] During the acidic workup, maintain a low temperature and avoid prolonged exposure to strong acid.
A mixture of cyclic products is obtained 1. If using an unsymmetrical diester, regioisomers are forming.2. Transesterification has occurred.1. Use a sterically hindered base to favor the formation of the less sterically hindered enolate.[7] Alternatively, modify the substrate to block one of the α-positions.2. Ensure the alkoxide base matches the ester's alkyl group.[7] For mixed esters, consider using a non-alkoxide base like sodium hydride.

Quantitative Data on Reaction Conditions

The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. Below is a comparison of different catalytic systems for the cyclization of diethyl adipate.

BaseSolventTemperatureReaction TimeYield (%)Reference
Sodium Ethoxide (NaOEt)TolueneRefluxNot Specified82[8]
Sodium Hydride (NaH)TolueneRefluxNot Specified72[8]
Sodium Amide (NaNH₂)XyleneRefluxNot Specified75[8]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene [8]

This protocol describes the synthesis of a cyclic β-keto ester from a diester using sodium hydride as the catalyst.

  • Materials:

    • Diester (1.0 eq, 22 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

    • Dry Toluene (22 mL)

    • Dry Methanol (27 mL)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.

    • Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux for 20 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM.

    • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the residue can be purified by flash column chromatography.

Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene [8]

This protocol details the use of sodium ethoxide for the cyclization of diethyl adipate.

  • Materials:

    • Diethyl adipate (300g)

    • Sodium ethoxide (98% concentrated, 132g)

    • Toluene (950g)

    • 30% Hydrochloric acid (HCl)

  • Procedure:

    • In a flask, combine toluene, sodium ethoxide, and diethyl adipate.

    • Heat the mixture to reflux.

    • After the reaction is complete, remove the generated ethanol by distillation.

    • Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.

    • Separate the organic phase from the aqueous phase.

Visualizations

Dieckmann_Condensation_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_protonation Step 4: Protonation start Diester enolate Enolate Intermediate start->enolate Deprotonation base Base (B-) base->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product_enol Cyclic β-Keto Ester (Enol form) tetrahedral->product_enol Elimination alkoxide Alkoxide (RO-) tetrahedral->alkoxide final_product Cyclic β-Keto Ester product_enol->final_product Protonation acid H₃O⁺ acid->final_product

Caption: Mechanism of the Dieckmann Condensation.

Byproduct_Formation Diester Diester Starting Material DesiredProduct Intramolecular Cyclization (Dieckmann Product) Diester->DesiredProduct Favorable Conditions (e.g., High Dilution) Dimer Intermolecular Condensation (Dimer/Polymer) Diester->Dimer Unfavorable Conditions (e.g., High Concentration, Large Ring) HydrolysisProduct Hydrolysis (Carboxylic Acid) Diester->HydrolysisProduct Presence of Water

Caption: Competing reactions in the Dieckmann condensation.

Troubleshooting_Workflow Start Low Yield in Dieckmann Condensation CheckConditions Check Reaction Conditions Start->CheckConditions Anhydrous Ensure Anhydrous Conditions CheckConditions->Anhydrous Moisture Suspected StrongerBase Use Stronger/Sterically Hindered Base CheckConditions->StrongerBase Inefficient Conversion CheckByproducts Analyze Byproducts OptimizeConcentration Optimize Concentration (High Dilution) CheckByproducts->OptimizeConcentration Dimerization Observed Success Improved Yield CheckByproducts->Success No Dimerization Anhydrous->CheckByproducts StrongerBase->CheckByproducts OptimizeConcentration->Success

Caption: A troubleshooting workflow for low yield.

References

Addressing catalyst poisoning in the hydrogenation of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 3-quinuclidinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for the asymmetric hydrogenation of 3-quinuclidinone?

A1: Both homogeneous and heterogeneous catalysts are highly effective for this transformation. For homogeneous catalysis, Ruthenium(II) complexes with chiral phosphine ligands, such as XylSkewphos/PICA-Ruthenium(II) and RuXY-Diphosphine-bimaH, have shown excellent enantioselectivity and high yields.[1] In the realm of heterogeneous catalysis, biocatalytic methods employing 3-quinuclidinone reductases, like AtQR, provide a green and highly selective alternative.[1][2]

Q2: What level of enantiomeric excess (ee) can be expected for the (R)-3-quinuclidinol product?

A2: With the XylSkewphos/PICA-Ruthenium(II) catalyst system, an initial enantiomeric excess of 88-90% is achievable, which can be further enhanced to over 99% through recrystallization.[1] The RuXY-Diphosphine-bimaH catalyst has been reported to achieve an ee of over 99% directly.[1] Biocatalytic approaches using AtQR have also demonstrated the capability to produce the product with an ee greater than 99%.[1]

Q3: Can 3-quinuclidinone hydrochloride be used directly in the hydrogenation reaction?

A3: Yes, particularly in biocatalytic hydrogenations, 3-quinuclidinone hydrochloride has been successfully used directly in the reaction mixture.[1][2] For hydrogenations involving metal catalysts, it is more common to use the free base form, which can be generated from the hydrochloride salt before the reaction.[1]

Q4: What are the typical reaction conditions for the asymmetric hydrogenation of 3-quinuclidinone?

A4: Reaction conditions are highly dependent on the chosen catalytic system. For the XylSkewphos/PICA-Ruthenium(II) catalyzed reaction, typical conditions involve a hydrogen pressure of 15 atm and a temperature range of 30-45°C in an ethanol solvent. The RuXY-Diphosphine-bimaH catalyst operates under a broader pressure range of 0.1-80 MPa and at temperatures between 20-60°C.[1] Biocatalytic hydrogenations are generally conducted under milder conditions, such as 1 bar of H₂ at 25-35°C in a buffer solution.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the hydrogenation of 3-quinuclidinone, providing potential causes and suggested solutions.

Issue 1: Low Conversion or Slow Reaction Rate
Possible CauseSuggested Solution
Insufficient Catalyst Loading The substrate-to-catalyst ratio may be too high. Decrease the substrate-to-catalyst molar ratio. For Ru-based systems, ratios up to 100,000:1 have been used effectively on a large scale. For biocatalysis, consider increasing the enzyme and biocatalyst concentration.[2]
Low Hydrogen Pressure The concentration of dissolved hydrogen may be the limiting factor. Increase the H₂ pressure, staying within the safety limits of your reactor. Pressures ranging from 1 to 80 MPa have been reported for metal-catalyzed reactions.[1]
Inadequate Temperature The reaction may be too slow at the current temperature. Gradually increase the reaction temperature. A common range for Ru-catalyzed systems is 20-60°C.[1]
Catalyst Deactivation The catalyst may have been exposed to air or impurities, leading to deactivation. Ensure proper handling of air-sensitive catalysts using inert atmosphere techniques (e.g., a glovebox).[1] Purify the 3-quinuclidinone substrate and solvents before use to remove potential poisons.[3]
Substrate Inhibition (Biocatalysis) High concentrations of 3-quinuclidinone can inhibit some ketoreductases. Start with a lower substrate concentration or use a fed-batch approach where the substrate is added incrementally.[4][5]
Inefficient Cofactor Regeneration (Biocatalysis) The system for regenerating the NADH or NADPH cofactor may not be optimal. Ensure the cofactor regeneration enzyme (e.g., glucose dehydrogenase) is active and its substrate (e.g., glucose) is in sufficient excess.[5]
Issue 2: Low Enantioselectivity (ee)
Possible CauseSuggested Solution
Suboptimal Catalyst or Ligand The chosen catalyst or chiral ligand may not be ideal for this specific substrate. Screen alternative catalysts or ligands. For Ru-based systems, consider ligands like XylSkewphos or TolBINAP.[1] For biocatalysis, ensure you are using a reductase with the desired stereoselectivity.[3]
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly affect stereoselectivity. For Ru-catalyzed reactions, ethanol is often a good choice, while methanol or 2-propanol can sometimes reduce catalyst efficiency.[1] For biocatalysis, aqueous buffers like Tris-HCl are typically used.[1]
Presence of Impurities Impurities in the substrate or solvent can poison the catalyst or interfere with the chiral induction. Purify the 3-quinuclidinone and solvents before the reaction.[1][3]
Suboptimal Reaction Temperature Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Consider running the reaction at the lower end of the recommended temperature range.[4]
Issue 3: Catalyst Poisoning
Possible CauseSuggested Solution
Sulfur-Containing Impurities Sulfur compounds are known poisons for platinum group metal catalysts.[6][7][8] Ensure all reagents, solvents, and the substrate are free from sulfur-containing impurities. Pre-treat reagents if necessary.
Amine-Containing Impurities or Products Amines can act as catalyst poisons by strongly binding to the metal surface.[9] While 3-quinuclidinone itself is an amine, other amine impurities could be present. Ensure high purity of the starting material.
Product Inhibition In some cases, the product ((R)- or (S)-3-quinuclidinol) may inhibit the catalyst at high concentrations. If suspected, monitor the reaction progress and consider stopping the reaction at an optimal conversion before significant inhibition occurs.

Data Presentation: Comparison of Catalytic Systems

The following tables provide a summary of quantitative data for different catalytic systems used in the asymmetric hydrogenation of 3-quinuclidinone to facilitate comparison.

Table 1: Homogeneous Ruthenium-Based Catalysts

Catalyst SystemSubstrate/Catalyst RatioPressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
RuBr₂-(S,S)-XylSkewphos100,000:11530-454>9988-90
RuXY-Diphosphine-bimaHNot specified302516>95>99[10]
(R,R)-C3 Ru Complex100:1N/A (Transfer)5072>99>99[11]

Table 2: Heterogeneous Biocatalytic Systems

Biocatalyst SystemSubstrate Conc. (mM)Pressure (bar H₂)Temp (°C)Time (h)Conversion (%)ee (%)Reference
AtQR with H₂-driven NADH regeneration51350.590>99[2][12]
"H2BioCat" with AtQR5013018100>99[13]
E. coli with Reductase & GDHNot specifiedN/A30-3721-48>99>99[14][15]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Homogeneous Ruthenium Catalyst

This protocol is a representative example for the asymmetric hydrogenation of 3-quinuclidinone using a Ru-based catalyst.

Materials:

  • 3-Quinuclidinone

  • RuBr₂-[(S,S)-XylSkewphos] or similar chiral Ru-catalyst

  • Potassium tert-butoxide

  • Anhydrous ethanol

  • High-pressure autoclave reactor

  • Hydrogen gas (high pressure)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and thoroughly purged with an inert gas.

  • Charging the Reactor: In a glovebox, charge the autoclave with the Ru-catalyst (e.g., at a substrate-to-catalyst molar ratio of 100,000:1), 3-quinuclidinone, and anhydrous ethanol.[14]

  • Base Addition: Add potassium tert-butoxide to the reaction mixture.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor to 15 atm with H₂. Heat the reaction mixture to 30-45°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by a suitable technique (e.g., GC or HPLC) until the starting material is consumed (typically around 4 hours).[14]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The catalyst can be removed by filtration through a pad of celite, and the product can be isolated and purified from the filtrate.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol describes a typical whole-cell biocatalytic process for the production of (R)-3-quinuclidinol.

Materials:

  • Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., AtQR) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

  • 3-Quinuclidinone hydrochloride

  • D-Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)

  • Incubator shaker

  • Organic solvent for extraction (e.g., chloroform or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a sterile reaction vessel (e.g., a baffled flask), prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Substrate Addition: Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.[14]

  • Reaction Conditions: Place the reaction vessel in an incubator shaker set to 30-37°C and agitate at a suitable speed (e.g., 200 rpm) for 21-48 hours.[14]

  • Monitoring: Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it multiple times with an organic solvent like chloroform.[14]

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-quinuclidinol, which can be further purified.

Protocol 3: Regeneration of a Sulfur-Poisoned Platinum Group Metal Catalyst

This protocol provides a general procedure for the regeneration of a sulfur-poisoned catalyst, which may be adapted for catalysts used in 3-quinuclidinone hydrogenation.

Materials:

  • Poisoned catalyst (e.g., Pt/C or Pd/C)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen)

  • Tube furnace or a reactor capable of high-temperature treatment

Procedure:

  • Catalyst Recovery: After the reaction, recover the poisoned catalyst by filtration. Wash the catalyst with a suitable solvent to remove any residual reactants and products, and then dry it carefully.

  • Hydrogen Treatment: Place the dried, poisoned catalyst in a tube furnace or a suitable reactor.

  • Purging: Purge the system with an inert gas, such as nitrogen, to remove any air.

  • Regeneration: Introduce a flow of hydrogen gas and heat the catalyst to an elevated temperature (e.g., 350-400°C).[7] Maintain this temperature for a period of time (e.g., 1-2 hours) to facilitate the removal of sulfur species.

  • Cooling: After the treatment, cool the catalyst down to room temperature under a flow of inert gas.

  • Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere to prevent re-oxidation or contamination before its next use.

Note: The optimal regeneration temperature and time may vary depending on the specific catalyst, the nature of the support, and the severity of the poisoning. It is advisable to perform small-scale optimization experiments.

Visualizations

Troubleshooting_Workflow Start Low Conversion or Low Enantioselectivity Check_Purity Check Purity of Substrate & Solvents Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify Purify Starting Materials Purity_OK->Purify No Check_Conditions Review Reaction Conditions (T, P, Time) Purity_OK->Check_Conditions Yes Purify->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize T, P, Time Conditions_OK->Optimize_Conditions No Check_Catalyst Evaluate Catalyst (Loading, Activity) Conditions_OK->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Increase_Loading Increase Catalyst Loading Catalyst_OK->Increase_Loading No (Low Loading) Screen_Catalysts Screen Different Catalysts/Ligands Catalyst_OK->Screen_Catalysts No (Inactive) Check_Poisoning Suspect Catalyst Poisoning? Catalyst_OK->Check_Poisoning Yes End Problem Resolved Increase_Loading->End Screen_Catalysts->End Regenerate Regenerate or Replace Catalyst Check_Poisoning->Regenerate Yes Check_Poisoning->End No Regenerate->End

Caption: Troubleshooting workflow for hydrogenation issues.

Catalyst_Poisoning_Mitigation Purify_Substrate Purify 3-Quinuclidinone (e.g., Recrystallization) Catalyst_Poisoning Catalyst Poisoning Observed Purify_Solvents Use High-Purity, Anhydrous Solvents Inert_Atmosphere Handle Catalyst Under Inert Atmosphere Identify_Poison Identify Poison Source (e.g., Sulfur, Amines) Regeneration Catalyst Regeneration (e.g., Thermal Treatment with H₂) Identify_Poison->Regeneration Replace_Catalyst Replace with Fresh Catalyst Identify_Poison->Replace_Catalyst Catalyst_Poisoning->Identify_Poison

Caption: Strategies for addressing catalyst poisoning.

References

Technical Support Center: Enhancing the Enantioselectivity of 3-Quinuclidinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselectivity of 3-Quinuclidinol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of (R)-3-Quinuclidinol?

A1: The two main approaches for the highly enantioselective synthesis of (R)-3-Quinuclidinol are the asymmetric reduction of 3-quinuclidinone and the kinetic resolution of racemic 3-quinuclidinol.[1]

  • Asymmetric Biocatalytic Reduction: This is a highly efficient and environmentally friendly method that utilizes ketoreductase (KRED) enzymes to stereoselectively reduce the carbonyl group of 3-quinuclidinone.[1][2] Several reductases, such as ArQR, AtQR, and KaKR, have demonstrated excellent enantioselectivity (>99% ee) and high space-time yields.[1]

  • Asymmetric Chemical Catalysis: This strategy employs chiral metal catalysts, most notably Ruthenium-based complexes, for the asymmetric hydrogenation of 3-quinuclidinone.[1][3] While capable of achieving high yields and enantioselectivity, these methods can require high pressures and expensive catalysts.[3][4]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of 3-quinuclidinol, leaving the desired (R)-enantiomer unreacted.[1][5] This can be accomplished using enzymes (e.g., proteases, lipases) or chiral chemical reagents.[5] However, the maximum theoretical yield for the desired enantiomer is 50%.

Q2: What is "space-time yield" and why is it a critical parameter?

A2: Space-time yield (STY) measures the efficiency of a chemical process and is defined as the amount of product formed per unit volume of the reactor per unit of time, typically expressed in grams per liter per day (g L⁻¹ d⁻¹).[1] A high STY is crucial in pharmaceutical manufacturing as it signifies a more productive and economically viable process, enabling the production of larger quantities of the target molecule in a shorter timeframe and with smaller reactor volumes.[1]

Q3: What is cofactor regeneration and why is it essential for biocatalytic reductions?

A3: Cofactor regeneration is a critical component of biocatalytic reduction reactions. Most reductase enzymes require a hydride source, usually from nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate. These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis.[2][6] Cofactor regeneration systems, such as using glucose dehydrogenase (GDH) with glucose or formate dehydrogenase with formate, are employed to continuously regenerate the active NADH or NADPH from its oxidized form (NAD⁺ or NADP⁺).[2][7] This allows for the use of only catalytic amounts of the costly cofactor, making the process economically feasible.[2]

Q4: Which microorganisms are common sources of reductases for (R)-3-Quinuclidinol synthesis?

A4: Several microorganisms have been identified as effective sources of reductases for the asymmetric reduction of 3-quinuclidinone. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, and Microbacterium.[2][6] Enzymes from these organisms, such as 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a keto reductase from Agrobacterium radiobacter (ArQR), have been shown to produce (R)-3-quinuclidinol with high enantioselectivity.[2][6][8]

Troubleshooting Guides

Biocatalytic Asymmetric Reduction
Issue Potential Cause Troubleshooting Steps
Low Conversion Poor Enzyme Activity - Verify optimal pH and temperature for the specific ketoreductase; for many, this is around pH 7.0-8.0 and 30-35°C.[1][9] - Ensure the enzyme preparation is active and has been stored correctly.
Inefficient Cofactor Regeneration - Confirm the activity of the cofactor regeneration enzyme (e.g., GDH). - Ensure the co-substrate (e.g., glucose) is in sufficient excess (typically 1.1-1.5 equivalents).[1]
Substrate/Product Inhibition - High concentrations of 3-quinuclidinone or (R)-3-quinuclidinol can inhibit the enzyme.[1] - Implement a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration.[10]
Poor Substrate Availability (Whole-Cell Systems) - The cell membrane may limit substrate uptake. - Consider cell permeabilization using agents like toluene or Triton X-100.[2]
Low Enantioselectivity Incorrect Enzyme Choice - The inherent stereoselectivity of the chosen ketoreductase may be insufficient. - Screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.[1]
Presence of Contaminating Enzymes - In whole-cell systems or crude lysates, other endogenous reductases with opposite or low stereoselectivity may be present.[1] - Use a purified enzyme or an engineered strain with the contaminating reductase genes knocked out.
Sub-optimal Reaction Conditions - Temperature and pH can influence enantiomeric excess.[1] - Optimize these parameters for your specific enzyme; sometimes, lowering the temperature can improve enantioselectivity.[1]
Racemization of Product - Ensure that the reaction or work-up conditions (e.g., harsh pH) are not causing racemization of the (R)-3-quinuclidinol product.[1]
Enzyme Instability Harsh Reaction Conditions - Extreme pH or high temperatures can denature the enzyme.[2] - Operate within the known stable pH and temperature range for the enzyme.
Presence of Organic Solvents - Some enzymes are not stable in the presence of organic co-solvents.[2] - If a co-solvent is necessary, screen for enzyme-compatible options or use the minimum required amount.
Protease Activity - In cell lysates, endogenous proteases can degrade the reductase. - Add protease inhibitors to the reaction mixture.[2]
Lack of Immobilization - Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier recovery and reuse.[2][11]
Asymmetric Chemical Hydrogenation
Issue Potential Cause Troubleshooting Steps
Low Conversion Catalyst Inactivity - Ensure the catalyst is not poisoned by impurities in the substrate or solvent. - Use freshly prepared catalyst or ensure proper storage and handling.
Sub-optimal Reaction Conditions - Hydrogen pressure, temperature, and reaction time can significantly impact conversion. - Systematically vary these parameters to find the optimal conditions. The reaction is typically carried out at pressures of 15-50 bar H₂.[4][12]
Low Enantioselectivity Inappropriate Catalyst - The chosen chiral ligand may not be optimal for inducing high enantioselectivity.[2] - Screen a variety of chiral phosphine ligands in combination with the ruthenium precursor.
Non-optimal Reaction Temperature - Temperature can influence the enantioselectivity of the catalytic reaction.[2] - Investigate the effect of temperature on the enantiomeric excess; lowering the temperature often leads to higher enantioselectivity.[2]

Quantitative Data Summary

Table 1: Performance of Various Reductase Enzymes in (R)-3-Quinuclidinol Synthesis

EnzymeSource OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQRRhodotorula rubra JCM3782Escherichia coli618~100>99.9Not Reported[6][13]
ArQRAgrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent916[6][8]
KaKRKaistia algarumEscherichia coli5000~100>99.91027[6]
QNRMicrobacterium luteolumEscherichia coli939100>99.9Not Reported[7]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-3-Quinuclidinol

This protocol describes a whole-cell biocatalytic reaction for the asymmetric reduction of 3-quinuclidinone, which simplifies the process by eliminating the need for enzyme purification.[6][14]

1. Biocatalyst Preparation:

  • Cultivate E. coli cells co-expressing the desired 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) under appropriate induction conditions.[9][14]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).[6]

  • The resulting cell pellet can be used immediately or stored at -80°C.[6]

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, resuspend the harvested E. coli cell pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0).[2][6]

  • Add the cofactor (e.g., NADP⁺ or NAD⁺) to a catalytic concentration.[1]

  • Add the co-substrate for cofactor regeneration (e.g., D-glucose, 1.1-1.5 equivalents relative to the substrate).[1]

  • Add 3-quinuclidinone hydrochloride to the desired final concentration.[2]

3. Reaction Conditions:

  • Maintain the reaction at the optimal temperature for the enzymes (e.g., 30°C) with gentle agitation.[1][2]

  • Monitor the pH of the reaction and adjust as necessary, as the oxidation of glucose can lower the pH.[1]

4. Monitoring and Work-up:

  • Monitor the progress of the reaction using a suitable analytical method such as GC or HPLC.[2][9]

  • Once the reaction is complete, stop the reaction by adjusting the pH to >10 with NaOH or K₂CO₃.[2][6]

  • Remove the cells and precipitated proteins by centrifugation.[6]

  • Extract the (R)-3-quinuclidinol from the aqueous supernatant using an organic solvent like chloroform or ethyl acetate. Repeat the extraction to maximize recovery.[6]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • The enantiomeric excess of the product should be determined by chiral HPLC or chiral GC analysis.[6]

Protocol 2: Asymmetric Chemical Hydrogenation using a Ru-Based Catalyst

This protocol is a general guide for the asymmetric hydrogenation of 3-quinuclidinone based on reported procedures.[2][3]

1. Catalyst Preparation (in an inert atmosphere, e.g., a glovebox):

  • In a suitable pressure reactor, add the chiral ruthenium precursor and the appropriate chiral phosphine ligand.

  • Add a degassed solvent such as methanol, ethanol, or isopropanol.[3]

  • Stir the mixture to form the active catalyst.

2. Hydrogenation Reaction:

  • Add 3-quinuclidinone and a base (e.g., potassium tert-butoxide) to the reactor.[3]

  • Seal the reactor and purge it several times with hydrogen gas.[2]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-50 atm).[2][4]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-45°C) for the required duration.[2][3]

3. Monitoring and Work-up:

  • Monitor the reaction for completion by GC or HPLC.[3]

  • Once the reaction is complete, carefully vent the hydrogen gas.[2]

  • Remove the solvent under reduced pressure.[2]

  • The crude product may require an aqueous workup and recrystallization to isolate and purify the (R)-3-quinuclidinol.[3]

Visualizations

experimental_workflow_biocatalysis cluster_prep Biocatalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cultivate Cultivate E. coli harvest Harvest Cells cultivate->harvest setup Reaction Setup (Buffer, Cofactor, Co-substrate) harvest->setup add_cells Add Biocatalyst setup->add_cells add_substrate Add 3-Quinuclidinone add_cells->add_substrate react Incubate (Controlled T & pH) add_substrate->react quench Quench Reaction (pH > 10) react->quench separate Separate Cells quench->separate extract Extract Product separate->extract analyze Analyze ee% (Chiral GC/HPLC) extract->analyze

Caption: Workflow for whole-cell biocatalytic synthesis of (R)-3-quinuclidinol.

cofactor_regeneration sub 3-Quinuclidinone prod (R)-3-Quinuclidinol sub->prod Reduction kred Ketoreductase (KRED) nadph NADPH nadp NADP+ nadph->nadp Oxidation nadp->nadph Regeneration cosub Glucose coprod Gluconolactone cosub->coprod Oxidation gdh Glucose Dehydrogenase (GDH)

Caption: Enzyme-coupled cofactor regeneration system for biocatalytic reduction.

troubleshooting_enantioselectivity cluster_bio Biocatalysis Issues cluster_chem Chemical Catalysis Issues start Low Enantioselectivity Observed q1 Using Biocatalysis or Chemical Catalysis? start->q1 bio_q1 Purified Enzyme or Whole-Cell System? q1->bio_q1 Biocatalysis chem_a1 Screen different chiral ligands q1->chem_a1 Chemical bio_a1 Screen different ketoreductases bio_q1->bio_a1 Purified bio_a2 Use purified enzyme or an engineered strain bio_q1->bio_a2 Whole-Cell bio_a3 Optimize T & pH bio_q1->bio_a3 Both chem_a2 Vary reaction temperature (Lower T often improves ee%) chem_a1->chem_a2

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Chiral Separation of 3-Quinuclidinol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-Quinuclidinol enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-Quinuclidinol important?

A1: 3-Quinuclidinol is a key chiral intermediate in the synthesis of various pharmaceuticals, such as solifenacin, revatropate, and talsaclidine.[1][2] The pharmacological and toxicological profiles of these drugs are often enantiomer-specific, meaning one enantiomer is therapeutically active while the other may be inactive or cause unwanted side effects.[3] Regulatory agencies frequently require the marketing of the single, active enantiomer. Therefore, robust chiral separation methods are crucial for quality control and the preparative purification of the desired enantiomer.[3]

Q2: What are the primary challenges in the HPLC separation of 3-Quinuclidinol enantiomers?

A2: The main challenges include:

  • Lack of a strong UV chromophore: 3-Quinuclidinol itself does not absorb UV light significantly, making detection by standard UV-Vis detectors difficult.[4]

  • Achieving baseline separation: Obtaining complete separation of the two enantiomers (a resolution greater than 1.5) can be challenging and requires careful optimization of the chromatographic conditions.[5]

  • Peak tailing: As a basic compound, 3-Quinuclidinol can interact with residual silanol groups on silica-based stationary phases, leading to asymmetric peak shapes.[3]

Q3: How can I detect 3-Quinuclidinol in HPLC if it lacks a UV chromophore?

A3: Pre-column derivatization is a common and effective strategy.[3] This involves reacting the 3-Quinuclidinol enantiomers with a UV-active agent, such as benzoyl chloride or p-methoxybenzoyl chloride, to introduce a chromophore.[1][4] This allows for sensitive detection using a standard UV detector.[5]

Q4: What type of chiral stationary phases (CSPs) are most effective for this separation?

A4: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent enantioselectivity for derivatized 3-Quinuclidinol enantiomers.[3] Columns such as Chiralpak® IA and Chiralpak® IC are commonly used and have been shown to provide high resolution.[1][4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chiral separation of 3-Quinuclidinol enantiomers by HPLC.

Issue 1: Poor or No Resolution Between Enantiomers

If you are observing co-elution or poor separation of the (R)- and (S)-3-Quinuclidinol enantiomer peaks, consider the following solutions.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The composition of the mobile phase, including the organic modifiers and additives, significantly impacts enantioseparation.[1][6]

    • Adjust the ratio of n-hexane, ethanol, and 2-propanol.

    • Ensure the presence of a basic additive like diethylamine (DEA) or ethanolamine, which can improve peak shape and resolution.[5]

  • Select an Appropriate Chiral Stationary Phase (CSP): Enantioselectivity is highly dependent on the CSP.[3]

    • If using a Chiralpak IA column with p-methoxybenzoyl chloride derivatization, you might achieve faster analysis times.[4]

    • For high resolution, a Chiralpak IC column with benzoyl chloride derivatization has been shown to be effective, achieving a resolution of over 11.[1]

  • Adjust Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the interaction between the analytes and the CSP.[1][4] A temperature of 15°C has been used successfully.[1][4]

  • Reduce Flow Rate: A lower flow rate increases the residence time of the analytes on the column, potentially improving separation.[3] Flow rates between 0.8 mL/min and 1.0 mL/min are typically employed.[4]

Issue 2: Peak Tailing or Broad Peaks

Asymmetric peaks can compromise the accuracy of quantification. This is a common issue for basic compounds like 3-Quinuclidinol.

Troubleshooting Steps:

  • Incorporate a Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine (typically around 0.4% v/v), to the mobile phase is crucial.[4][5] This additive competes with the basic analyte for active sites on the stationary phase, reducing secondary interactions and improving peak symmetry.[5]

  • Check Mobile Phase pH (for reversed-phase): While normal-phase is more common for this separation, if using a reversed-phase method, adjusting the mobile phase pH to below 3 can help protonate residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[3]

  • Ensure Proper Derivatization: Incomplete derivatization can lead to the presence of underivatized 3-Quinuclidinol, which will behave differently chromatographically and may result in distorted peaks. Ensure the derivatization reaction goes to completion.

Data Presentation

The following tables summarize the key parameters for two effective chiral HPLC methods for the analysis of 3-Quinuclidinol enantiomers after derivatization.

Table 1: HPLC Method Parameters for Chiral Separation of 3-Quinuclidinol Derivatives

ParameterMethod 1Method 2
Derivatizing Agent Benzoyl chloridep-Methoxybenzoyl chloride
Chiral Stationary Phase Chiralpak® IC (250 x 4.6 mm, 5 µm)[1][4]Chiralpak® IA (250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][4]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[4][5]
Flow Rate 0.8 mL/min[1][4]1.0 mL/min[4][5]
Column Temperature 15 °C[1][4]25 °C[4][5]
Detection Wavelength 230 nm[1][4]255 nm[4][5]

Table 2: Comparative Performance of the Two HPLC Methods

Performance MetricMethod 1Method 2
Retention Time (S)-enantiomer ~12.8 min[4][7]~6.2 min[4][5]
Retention Time (R)-enantiomer ~19.3 min[4][7]~8.9 min[4][5]
Resolution (Rs) > 11.4[1][4]9.09[4][5]
Analysis Time < 30 min[1][8]< 15 min[4]

Experimental Protocols

Method 1: Benzoylation with Chiralpak® IC

This method is well-documented and provides high resolution.[1][4]

1. Derivatization Procedure:

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-Quinuclidinol sample in 5.0 mL of dichloromethane.[7]

  • Sonicate to dissolve, then slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.[7]

  • Shake the flask for 5 minutes.[7]

  • Adjust the volume to 50.0 mL with methanol.[7]

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[4][7]

2. HPLC Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)[1][4]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[1][4]

  • Flow Rate: 0.8 mL/min[1][4]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 15 °C[1][4]

  • Detection: UV at 230 nm[1][4]

Method 2: p-Methoxybenzoylation with Chiralpak® IA

This method offers a faster analysis time.[4]

1. Derivatization Procedure:

  • The general principle involves the esterification of 3-Quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[4]

2. HPLC Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 5 µL[5]

  • Column Temperature: 25 °C[4][5]

  • Detection: UV at 255 nm[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G start Start: 3-Quinuclidinol Sample derivatization Step 1: Pre-column Derivatization (e.g., with Benzoyl Chloride) start->derivatization hplc_injection Step 2: HPLC Injection derivatization->hplc_injection separation Step 3: Chiral Separation (Chiralpak IC/IA Column) hplc_injection->separation detection Step 4: UV Detection (e.g., at 230 nm) separation->detection analysis Step 5: Data Analysis (Quantification & Resolution) detection->analysis end_node End: Enantiomeric Purity Results analysis->end_node

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

G problem problem solution solution check check good_result good_result start Poor Resolution (Rs < 1.5) q1 Is basic additive (e.g., DEA) in mobile phase? start->q1 a1_yes Adjust modifier ratios (Hexane/EtOH/IPA) q1->a1_yes Yes a1_no Add 0.4% DEA or Ethanolamine to mobile phase q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q2 a2_no Lower Column Temperature (e.g., to 15°C) q2->a2_no No end_ok Resolution OK q2->end_ok Yes q3 Resolution Improved? a2_no->q3 a3_no Consider different CSP (e.g., Chiralpak IA vs IC) q3->a3_no No q3->end_ok Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution.

References

Solving peak tailing issues in GC analysis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of 3-Quinuclidinol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with my 3-Quinuclidinol standard?

A1: Peak tailing for 3-Quinuclidinol is a common issue primarily due to its high polarity and the presence of a tertiary amine and a hydroxyl group.[1][2][3][4] These functional groups can interact strongly with active sites, such as acidic silanol groups, present on the surfaces of the GC inlet liner and the column.[5][6] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a distorted, tailing peak shape.[7][8] Direct analysis of underivatized 3-Quinuclidinol is challenging and often yields poor chromatographic results.[3][9]

Q2: What is the most effective way to eliminate peak tailing for 3-Quinuclidinol?

A2: The most effective strategy to mitigate peak tailing for 3-Quinuclidinol is chemical derivatization.[1][3] Derivatization masks the polar hydroxyl group, reducing its ability to interact with active sites in the GC system.[1] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[1][2] Common derivatization techniques include silylation, acylation, and carbonate formation.[1][4]

Q3: Can I solve peak tailing without derivatization?

A3: While derivatization is highly recommended, you can take several steps to minimize peak tailing for the underivatized compound. These include using a highly inert GC system, which involves base-deactivated liners and columns specifically designed for amine analysis.[5] Regular inlet maintenance, such as replacing the liner and septum, is also crucial.[7][10] However, achieving a perfectly symmetrical peak for underivatized 3-Quinuclidinol remains challenging.

Q4: What are the advantages of different derivatization methods for 3-Quinuclidinol?

A4: Different derivatization methods offer various advantages. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method that significantly increases volatility.[1] Acylation with agents such as benzoyl chloride or acetic anhydride is a robust method that produces stable derivatives with good chromatographic properties.[1][4] Carbonate formation using reagents like 2,2,2-trichloroethyl chloroformate (Troc-Cl) also yields derivatives with sharp peaks and unique mass spectra suitable for unambiguous identification.[9]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues in the GC analysis of 3-Quinuclidinol.

Step 1: Initial Assessment & Easy Fixes
  • Symptom: All peaks in the chromatogram, including the solvent peak, are tailing.

  • Potential Cause: This often points to a physical issue in the GC system rather than a chemical interaction.[11][12] Common causes include improper column installation (too high or too low in the inlet), a poor column cut, or the use of the wrong ferrule size, creating dead volume.[8][10][11][13]

  • Troubleshooting Actions:

    • Verify Column Installation: Check that the column is installed at the correct height in the inlet as per the manufacturer's instructions.[8][11]

    • Inspect Column Cut: Trim 5-10 cm from the front of the column, ensuring a clean, square cut. A poor cut can cause turbulence in the flow path.[8][11][13]

    • Check Ferrules: Ensure you are using the correct size and type of ferrule for your column and that it is properly tightened.

Step 2: Addressing Active Sites (Chemical Interactions)
  • Symptom: Only the 3-Quinuclidinol peak (or other polar, active compounds) is tailing.

  • Potential Cause: This strongly suggests interaction with active sites within the GC system.[5][7] These active sites are typically exposed silanol groups on the glass inlet liner or the column itself.[5]

  • Troubleshooting Actions:

    • Inlet Maintenance: The inlet is a common source of activity.[10][14] Replace the inlet liner with a new, deactivated one.[7][13] Also, replace the septum, as septum particles can be a source of activity.[15]

    • Use a Base-Deactivated Liner: For amine compounds like 3-Quinuclidinol, using a base-deactivated liner is highly recommended to minimize acidic interactions.[5]

    • Column Conditioning: If the column has been in use for some time, contamination may have created active sites.[7] Trimming the first 10-20 cm of the column can remove the most contaminated section.[14]

    • Consider a Guard Column: A deactivated guard column can "trap" non-volatile residues and protect the analytical column.[5][16]

Step 3: Method Optimization and Derivatization
  • Symptom: Peak tailing persists despite an inert flow path and regular maintenance.

  • Potential Cause: The inherent properties of 3-Quinuclidinol make it prone to tailing, and the analytical method may not be suitable for the underivatized form.[3][4]

  • Troubleshooting Actions:

    • Use a Base-Deactivated Column: If not already in use, switch to a column specifically designed for the analysis of amines (e.g., Rtx-5 Amine, Rtx-Volatile Amine).[5] These columns have a surface treatment that shields silanol groups.

    • Optimize Temperatures: Ensure the inlet temperature is sufficient to ensure rapid vaporization of the sample. However, avoid excessively high temperatures that could cause degradation. Cold spots in the system, such as the transfer line to the detector, can also cause peak broadening and tailing.[7][17]

    • Implement Derivatization: This is the most robust solution.[1][2][3] By derivatizing the hydroxyl group of 3-Quinuclidinol, you significantly reduce its polarity and eliminate the primary cause of the tailing. See the detailed experimental protocols below.

Experimental Protocols

Protocol 1: Silylation of 3-Quinuclidinol with BSTFA

This protocol describes the derivatization of 3-Quinuclidinol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) derivative.

Materials:

  • 3-Quinuclidinol standard or sample extract

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Dichloromethane

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous acetonitrile.[1]

    • Add 50 µL of BSTFA + 1% TMCS.[1]

    • Vortex the mixture for 30 seconds.

    • Heat the sealed vial at 80°C for 75-120 minutes to ensure optimal signal.[1][2]

  • GC-MS Analysis:

    • Cool the reaction vial to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

    • Adjust the GC temperature program based on the volatility of the TMS-derivative.

Protocol 2: Acylation of 3-Quinuclidinol with Benzoyl Chloride

This protocol details the derivatization of 3-Quinuclidinol via acylation to form a benzoyl ester.

Materials:

  • 3-Quinuclidinol standard or sample extract

  • Benzoyl Chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of 3-Quinuclidinol in a suitable solvent and evaporate to dryness if necessary.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of anhydrous DCM and 20 µL of anhydrous pyridine.[1]

    • Add 10 µL of benzoyl chloride.[1]

    • Vortex the mixture for 30 seconds.

    • Let the reaction proceed at room temperature for at least 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the reaction mixture directly into the GC-MS.

Quantitative Data

The choice of derivatization agent affects the retention time of the 3-Quinuclidinol derivative. The following table summarizes retention times for different derivatives under specific chromatographic conditions as reported in the literature.

Derivative NameDerivatizing AgentRetention Time (min)Reference
Acetyl-3-QuinuclidinolAcetic Anhydride15.9[4]
Benzoyl-3-QuinuclidinolBenzoyl Chloride24.9[4]
Pentafluorobenzoyl-3-QuinuclidinolPentafluorobenzoyl Chloride22.8[4]
3,5-bis(trifluoromethyl)benzoyl-3Q3,5-bis(trifluoromethyl)benzoyl Chloride22.1[4]
3Q-TrocTrichloroethyl Chloroformate23.8[9]

Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used in the analysis.

Visualizations

PeakTailingWorkflow Troubleshooting Workflow for Peak Tailing cluster_physical Physical Issues cluster_chemical Chemical / Active Site Issues start Peak Tailing Observed for 3-Quinuclidinol q1 Are ALL peaks tailing, including the solvent? start->q1 p1 Check Column Installation (Height, Ferrules) q1->p1 Yes c1 Inlet Maintenance: Replace Liner & Septum q1->c1 No, only active compounds p2 Re-cut Column Inlet (Ensure clean, square cut) p1->p2 p2->c1 c2 Use Base-Deactivated Liner & Column c1->c2 c3 Trim Front of Analytical Column c2->c3 derivatize Implement Derivatization (Silylation, Acylation) c3->derivatize If tailing persists end Symmetrical Peak Achieved derivatize->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

AnalyteInteraction Mechanism of Peak Tailing due to Active Sites cluster_surface GC Column/Liner Surface surface Si-O-Si-O-Si |    |    | O    O    O |    |    | H    H    H analyte_flow Ideal Flow Path interaction_path Delayed Elution interaction_path->surface H-Bonding (HO--H-O-Si) (N:--H-O-Si)

Caption: Interaction of polar 3-Quinuclidinol with active silanol sites.

References

Storage and stability issues of 3-Quinuclidinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, stability, and troubleshooting of 3-Quinuclidinol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1]

Q2: What is the typical shelf life of this compound?

A2: A specific shelf life for this compound is often not provided by manufacturers on the Certificate of Analysis (COA) unless determined through extensive stability studies. It is recommended to handle the product according to the defined conditions on the product literature and to routinely inspect it to ensure it performs as expected. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment may be applicable.[2]

Q3: Is this compound sensitive to light or air?

A3: While this compound is generally stable under normal storage conditions, some sources indicate that it may be air-sensitive.[3] Photostability studies are recommended as part of forced degradation testing to determine its sensitivity to light.[3] It is good practice to store it in a tightly sealed container, protected from light.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[4][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: What should I do in case of a spill?

A5: In case of a spill, you should first ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator. For small spills, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable container for disposal. The spill area can then be cleaned with soap and water.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored in a cool, dry place, away from light and incompatible materials. 2. Check the age of the compound and consider re-analyzing a freshly opened sample if available. 3. Perform a forced degradation study on a reference sample to identify potential degradation products and their retention times.
Poor solubility or changes in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.1. Store the compound in a desiccator to minimize moisture absorption. 2. If clumping is observed, gently break up the material before weighing, ensuring to use appropriate PPE. 3. A change in color may indicate degradation. It is advisable to re-test the purity of the material before use.
Inconsistent experimental results Impurities or degradation products interfering with the reaction.1. Confirm the purity of the this compound using a suitable analytical method like HPLC or GC. 2. Consider purifying the material if significant impurities are detected. 3. Ensure that all solvents and reagents used in the experiment are of high purity and compatible with this compound.

Stability Profile

This compound is a stable compound under recommended storage conditions.[5] However, it is susceptible to degradation under stress conditions. Forced degradation studies are crucial to understand its intrinsic stability and to identify potential degradation products.[3]

Summary of Forced Degradation Studies
Stress Condition Recommended Parameters Potential for Degradation
Acid Hydrolysis 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[3]Susceptible to degradation.
Base Hydrolysis 0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[3]Susceptible to degradation.
Oxidation 3% H₂O₂ at room temperature[3]Susceptible to degradation.
Thermal Degradation High temperature (e.g., 80 °C) for the solid compound[3]Susceptible to degradation.
Photostability Exposure to a calibrated light source as per ICH Q1B guidelines[3]Potential for degradation; should be evaluated.

Note: The extent of degradation is dependent on the specific conditions (temperature, duration of exposure). A target degradation of 5-20% is generally considered optimal for these studies to generate a sufficient amount of degradation products for analysis.[3][6]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. The solution can be kept at room temperature or heated (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize them with a suitable base, and dilute with the mobile phase for analysis.[3]

  • Base Hydrolysis: Repeat the procedure for acid hydrolysis using 0.1 N NaOH and neutralize with a suitable acid.[3]

  • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period, taking samples at intervals.[3]

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C). At different time points, withdraw samples, dissolve them in a suitable solvent, and dilute with the mobile phase.[3]

  • Photostability: Expose the solid compound or its solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[3]

2. HPLC Analysis:

  • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).

  • Use a mobile phase that provides good separation between the parent compound and its degradation products. A gradient elution may be necessary.

  • Detect the components using a UV detector at an appropriate wavelength.

3. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.[3]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start 3-Quinuclidinol HCl acid Acid Hydrolysis (0.1N HCl) start->acid base Base Hydrolysis (0.1N NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

Forced Degradation Experimental Workflow

Signaling Pathways and Logical Relationships

The stability of this compound is influenced by several factors. The following diagram illustrates the logical relationship between storage conditions and potential degradation pathways.

Stability_Factors cluster_factors Influencing Factors storage Storage Conditions stability Compound Stability storage->stability Proper degradation Degradation storage->degradation Improper degradation->stability Decreases temp Temperature temp->storage humidity Humidity humidity->storage light Light Exposure light->storage incompatibles Incompatible Materials incompatibles->storage

Factors Influencing Stability

References

Impact of substrate purity on 3-Quinuclidinol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Quinuclidinol hydrochloride. The purity of the starting material, 3-quinuclidinone hydrochloride, is critical for a successful synthesis, influencing reaction yield, product purity, and catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-Quinuclidinol from 3-quinuclidinone?

A1: The most prevalent methods involve the reduction of the ketone group in 3-quinuclidinone. These include:

  • Sodium Borohydride Reduction: A common, relatively simple method using sodium borohydride as the reducing agent.[1]

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Palladium on carbon) and hydrogen gas.

  • Enzymatic Reduction: A stereoselective method using enzymes like 3-quinuclidinone reductase to produce specific enantiomers, such as (R)-3-Quinuclidinol.[2]

Q2: How critical is the purity of the starting 3-quinuclidinone hydrochloride?

A2: The purity of the starting material is paramount. Impurities can lead to a variety of issues, including reduced yield, formation of side products, and catalyst deactivation in the case of catalytic hydrogenation. Sourcing high-purity starting materials is essential for reproducible and efficient synthesis.[3]

Q3: What are some potential impurities in 3-quinuclidinone hydrochloride?

A3: Potential impurities can include:

  • Unreacted starting materials from the synthesis of 3-quinuclidinone, such as 1-(carbethoxymethyl)-4-carbethoxypiperidine.[4][5]

  • Side products from the synthesis of 3-quinuclidinone, like dimers from self-condensation.[6]

  • Residual solvents from purification steps (e.g., toluene, isopropyl alcohol, acetone).[1][4]

  • Traces of heavy metals if certain catalysts were used in its preparation.

  • Water content.

Q4: Can residual solvents in the starting material affect the synthesis?

A4: Yes, residual solvents can have a significant impact. For instance, protic solvents like alcohols can react with reducing agents such as sodium borohydride. Non-polar solvents might affect the solubility of the substrate and reagents, influencing reaction rates. It is crucial to use starting material with minimal residual solvents, as specified by quality control standards.[7][8][9][10]

Q5: How can I purify my 3-quinuclidinone hydrochloride before use?

A5: Recrystallization is a common and effective method for purifying 3-quinuclidinone hydrochloride. A typical procedure involves dissolving the crude material in a minimal amount of hot water and then adding a larger volume of a less polar solvent, such as boiling isopropyl alcohol, to induce crystallization. The purified solid can then be collected by filtration, washed with a non-polar solvent like acetone, and dried.[4]

Troubleshooting Guides

Issue 1: Low Yield in Sodium Borohydride Reduction
Potential Cause Troubleshooting Step Explanation
Impure Starting Material Purify the 3-quinuclidinone hydrochloride by recrystallization before use.Impurities can consume the reducing agent or interfere with the reaction.
Decomposition of Sodium Borohydride Use fresh, high-quality sodium borohydride. Ensure the reaction solvent is dry if a non-aqueous solvent is used.Sodium borohydride can decompose in the presence of moisture or acidic impurities.
Incomplete Reaction Increase the reaction time or the molar equivalent of sodium borohydride. Monitor the reaction progress using an appropriate analytical method like GC or TLC.[1]The reaction may require more time or a higher concentration of the reducing agent to go to completion.
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.3-Quinuclidinol has some water solubility, and improper workup can lead to significant product loss.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Explanation
Self-Condensation of 3-Quinuclidinone Ensure the reaction is not unnecessarily heated and that the base concentration (if any) is controlled. Purify the starting material to remove any basic impurities.[6]3-Quinuclidinone can undergo a base-catalyzed self-condensation (aldol-type reaction) to form dimeric byproducts.[6]
Over-reduction This is generally not an issue with sodium borohydride reduction of ketones. However, with more potent reducing agents, careful control of stoichiometry and temperature is necessary.
Side reactions of impurities Characterize the side products to identify the problematic impurity in the starting material. Implement a purification step for the starting material.Impurities can undergo their own reactions under the reducing conditions, leading to a complex product mixture.
Issue 3: Catalyst Deactivation in Catalytic Hydrogenation
Potential Cause Troubleshooting Step Explanation
Catalyst Poisoning Ensure the 3-quinuclidinone hydrochloride and solvent are free from catalyst poisons like sulfur or nitrogen-containing compounds. Pre-treating the starting material with activated carbon can sometimes remove these impurities.Even trace amounts of catalyst poisons can irreversibly deactivate the metal catalyst.[11][12]
Impurity Adsorption on Catalyst Surface Purify the starting material to remove impurities that might adsorb to the catalyst surface and block active sites.Certain impurities can compete with the substrate for binding to the catalyst surface, reducing its efficiency.
Incorrect Catalyst Handling Handle the catalyst under an inert atmosphere to prevent oxidation. Use the recommended catalyst loading and ensure proper mixing.Improper handling can lead to a loss of catalyst activity.

Experimental Protocols

Protocol 1: Purification of 3-Quinuclidinone Hydrochloride by Recrystallization

Objective: To purify commercial or synthesized 3-quinuclidinone hydrochloride to remove impurities prior to reduction.

Materials:

  • Crude 3-quinuclidinone hydrochloride

  • Deionized water

  • Isopropyl alcohol

  • Acetone

  • Heating mantle with stirrer

  • Flasks and condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 3-quinuclidinone hydrochloride in a minimum amount of hot water (e.g., approximately 70 mL for a significant amount of residue).[4]

  • To the hot solution, add boiling isopropyl alcohol (e.g., around 1.5 L) until the solution becomes slightly turbid and crystallization begins.[4]

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to 0–5 °C to maximize crystal formation.[4]

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold acetone to remove residual soluble impurities.[4]

  • Dry the purified 3-quinuclidinone hydrochloride under vacuum.

Protocol 2: Synthesis of Racemic 3-Quinuclidinol via Sodium Borohydride Reduction

Objective: To synthesize racemic 3-Quinuclidinol by the reduction of 3-quinuclidinone.

Materials:

  • Purified 3-quinuclidinone (can be generated from the hydrochloride salt) (10.0 g, 0.08 mol)[1]

  • Sodium borohydride (1.5 g, 0.04 mol)[1]

  • Water (30 mL)[1]

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone for purification

  • Magnetic stirrer and glassware

Procedure:

  • Dissolve the 3-quinuclidinone in water in a flask at 30–35 °C.[1]

  • Slowly add the sodium borohydride in portions over a period of 1 hour, maintaining the temperature between 30–35 °C.[1]

  • Stir the reaction mixture for 4 hours at the same temperature.[1]

  • Monitor the completion of the reaction by Gas Chromatography (GC).[1]

  • Once the reaction is complete, extract the aqueous mixture with chloroform (3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain crude 3-Quinuclidinol.[1]

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.[1]

Data Summary

Table 1: Impact of Substrate Purity on 3-Quinuclidinol Synthesis

Purity of 3-Quinuclidinone HClCommon ImpuritiesReduction MethodObserved IssuesRecommended Action
< 95% Unreacted precursors, dimers, residual solventsSodium BorohydrideLow yield, multiple spots on TLC, difficult purificationRecrystallize starting material before use.
< 98% Trace sulfur/nitrogen compoundsCatalytic HydrogenationRapid catalyst deactivation, incomplete reactionPurify starting material, consider pre-treatment with activated carbon.
High Water Content WaterSodium BorohydrideIncreased consumption of NaBH4, potential for side reactionsDry the starting material under vacuum before use.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_synthesis Synthesis cluster_purification Product Purification start Crude 3-Quinuclidinone HCl purify Recrystallization start->purify pure_sm Pure 3-Quinuclidinone HCl purify->pure_sm reduction Reduction (e.g., NaBH4) pure_sm->reduction workup Reaction Workup (Extraction) reduction->workup crude_product Crude 3-Quinuclidinol workup->crude_product recrystallize_product Recrystallization crude_product->recrystallize_product final_product Pure 3-Quinuclidinol HCl recrystallize_product->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Impure Product impure_sm Impure Starting Material start->impure_sm reagent_issue Reagent Decomposition start->reagent_issue reaction_conditions Suboptimal Conditions start->reaction_conditions workup_loss Workup Issues start->workup_loss purify_sm Purify Starting Material impure_sm->purify_sm fresh_reagent Use Fresh Reagents reagent_issue->fresh_reagent optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) reaction_conditions->optimize_conditions optimize_workup Optimize Workup Protocol workup_loss->optimize_workup

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (R)-3-Quinuclidinol is a critical step in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two established chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of (R)-3-Quinuclidinol.

Since 3-Quinuclidinol lacks a strong UV chromophore, both methods detailed below necessitate a pre-column derivatization step to facilitate UV detection.[1] The primary method, extensively documented in scientific literature, employs benzoyl chloride for derivatization, followed by separation on a Chiralpak IC stationary phase.[2][3][4] A second method, found in patent literature, utilizes an alternative derivatizing agent, p-methoxybenzoyl chloride, in conjunction with a Chiralpak IA column.[1][5]

Quantitative Data Summary

The following table provides a clear comparison of the key quantitative parameters for the two chiral HPLC methods used in the analysis of (R)-3-Quinuclidinol's enantiomeric purity.

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[1][2][4]Chiralpak IA (250 x 4.6 mm, 5 µm)[1][5]
Derivatizing Agent Benzoyl chloride[1][4]p-Methoxybenzoyl chloride[1]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][2][3]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[1]
Flow Rate 0.8 mL/min[1]1.0 mL/min[1]
Column Temperature 15 °C[1]25 °C[1]
Detection Wavelength 230 nm[1][2][3]255 nm[1]
Retention Time (S)-enantiomer ~12.8 min[1]~6.2 min[1]
Retention Time (R)-enantiomer ~19.3 min[1]~8.9 min[1]
Resolution (Rs) > 11.4[1][2][3]9.09[1]
Analysis Time < 30 min[2][3]< 15 min[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

Method 1: Benzoylation with Chiralpak IC

This method has been validated according to International Conference on Harmonisation (ICH) guidelines and is suitable for quantifying the (S)-enantiomer in (R)-3-Quinuclidinol samples.[2][3][4]

  • Derivatization Procedure:

    • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-(R)-quinuclidinol sample in 5.0 mL of dichloromethane.[4]

    • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.[4]

    • Shake the flask for 5 minutes.[4]

    • Adjust the volume to 50.0 mL with methanol.[1]

    • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[1][4]

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1][2][4]

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[1][2][3]

    • Flow Rate: 0.8 mL/min[1]

    • Injection Volume: 10 µL[1]

    • Column Temperature: 15 °C[1]

    • Detection: UV at 230 nm[1][2][3]

Method 2: p-Methoxybenzoylation with Chiralpak IA

This method offers a faster analysis time by employing a different derivatizing agent and chiral stationary phase.[1]

  • Derivatization Procedure (with p-Methoxybenzoyl chloride): The general principle involves the esterification of 3-quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative, which can then be analyzed by HPLC.[1]

  • HPLC Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 5 µL[5]

    • Column Temperature: 25 °C[1]

    • Detection: UV at 255 nm[1]

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is a widely used and robust technique, other methods can also be employed for determining the enantiomeric purity of chiral amines. These can serve as orthogonal methods for cross-validation.[6]

  • Gas Chromatography (GC): Chiral GC can be a highly sensitive technique for volatile and thermally stable compounds.[7] However, for polar compounds like 3-quinuclidinol, derivatization is often necessary to improve volatility and chromatographic performance.[4][6] Non-validated chiral GC and GC-MS methods have been reported for monitoring the chiral resolution of 3-quinuclidinol enantiomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a powerful alternative, often requiring minimal sample preparation.[7] The enantiomers are converted into diastereomers in situ by using a chiral derivatizing agent or a chiral solvating agent, which allows for their differentiation and quantification by NMR.[7][8][9]

  • Capillary Electrophoresis (CE): CE is another technique that can be used for the analysis of chiral compounds like (R)-3-quinuclidinol.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the chiral HPLC analysis of 3-Quinuclidinol and the logical relationship between the key components of the analytical method.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample 3-Quinuclidinol Sample Derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization Derivatized_Sample Derivatized Sample (UV Active) Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Separation Chiral Separation (Chiral Stationary Phase) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Enantiomeric Purity (%ee) Quantification->Purity

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

G Analyte (R/S)-3-Quinuclidinol CSP Chiral Stationary Phase (e.g., Chiralpak IC/IA) Analyte->CSP Interacts with Deriv Derivatizing Agent (e.g., Benzoyl Chloride) Analyte->Deriv Reacts with MP Mobile Phase (e.g., n-hexane/ethanol mixture) CSP->MP Influences Separation Detector UV Detector CSP->Detector Separated Enantiomers MP->Detector Elutes to Deriv->CSP Enables Interaction

Caption: Key components and their relationships in the chiral HPLC method.

Conclusion

Both presented chiral HPLC methods are effective for the separation and quantification of the (R)- and (S)-enantiomers of 3-quinuclidinol after derivatization. Method 1 is well-established and validated in a peer-reviewed publication, offering very high resolution.[1][2][3][4] Method 2 provides a significantly faster analysis time, which could be advantageous for high-throughput screening.[1] The choice between these methods will depend on the specific needs of the laboratory, including available instrumentation, desired analysis speed, and the stringency of the analytical requirements. For comprehensive quality control, cross-validation with an orthogonal method such as chiral GC or NMR spectroscopy is recommended to ensure the accuracy and reliability of the enantiomeric purity results.[6]

References

A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (R)-3-quinuclidinol is of paramount importance. This chiral building block is a critical intermediate in the manufacturing of various pharmaceuticals, including solifenacin for overactive bladder and revatropate.[1][2] The therapeutic efficacy of these drugs is often dependent on the specific (R)-enantiomer, making its synthesis a crucial step.[1] This guide provides an objective comparison of the two primary synthetic strategies: traditional chemical synthesis and modern enzymatic methods. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research and development needs.

At a Glance: Performance Comparison

The choice between chemical and enzymatic synthesis of (R)-3-quinuclidinol hinges on a trade-off between factors like yield, enantiomeric excess (ee), reaction conditions, and scalability.[1] Below is a summary of quantitative data from various reported methods.

Table 1: Comparison of Chemical Synthesis Methods for (R)-3-Quinuclidinol

MethodCatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Reference
Asymmetric HydrogenationRuBr₂-[(R)-Binap]-[(S)-Bn-bimaH]3-Quinuclidinone88-90>99 (after recrystallization)4[1][3]
Asymmetric HydrogenationRuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916[1][4]
Chemical ResolutionD-(+)-dibenzoyltartaric acidRacemic 3-quinuclidinol~20.498-[1][3]

Table 2: Comparison of Enzymatic Synthesis Methods for (R)-3-Quinuclidinol

Enzyme SourceExpression HostSubstrate Conc.Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
Rhodotorula rubra JCM3782 (RrQR)Escherichia coli618 mM~100>99.9Not Reported[5]
Agrobacterium radiobacter ECU2556 (ArQR)Escherichia coliNot ReportedHighExcellent916[5][6]
Kaistia algarum (KaKR)Escherichia coli5000 mM~100>99.91027[5]
Microbacterium luteolum JCM 9174 (QNR)Escherichia coli939 mM100>99.9Not Reported[5][7]
Agrobacterium tumefaciens (AtQR)Escherichia coli50 mM~100>99Not Reported[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chemical Synthesis: Asymmetric Hydrogenation

This protocol is a representative example of asymmetric hydrogenation for the synthesis of (R)-3-quinuclidinol.[1]

Materials:

  • 3-quinuclidinone

  • Isopropanol

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-Binap]-[(S)-Bn-bimaH])

  • Hydrogen gas (high pressure)

  • Autoclave

  • Gas chromatograph (GC) for monitoring

Procedure:

  • In a glove box, add 1g of 3-quinuclidinone and 3mL of isopropanol to a 10mL reaction flask.

  • Add the chiral Ruthenium catalyst and potassium tert-butoxide.

  • Seal the flask and transfer it to an autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15-50 bar).[6]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified duration (e.g., 4 hours).[3][8]

  • Monitor the reaction progress by GC.

  • Upon completion, carefully vent the hydrogen gas.

  • The catalyst is removed by filtration, and the solvent is removed under reduced pressure.[9]

  • The crude product is purified, which may involve an aqueous workup and recrystallization to enhance the enantiomeric excess.[8]

Enzymatic Synthesis: Whole-Cell Biocatalysis

This protocol outlines a typical whole-cell biocatalytic process for producing (R)-3-quinuclidinol.[2]

Materials:

  • E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Kaistia granuli) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[2]

  • 3-quinuclidinone

  • Glucose (or other suitable co-substrate)

  • Potassium phosphate buffer

  • Temperature-controlled reactor

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Cultivate the recombinant E. coli cells in a suitable medium to express the desired enzymes.[9]

  • Harvest the cells by centrifugation. The cell pellet can be used immediately or stored.[5]

  • In a temperature-controlled reactor, prepare a suspension of the E. coli cells in a potassium phosphate buffer (e.g., 100 mM, pH 7.0-8.0).[9][10]

  • Add 3-quinuclidinone and the co-substrate (e.g., glucose) to the cell suspension.[10]

  • Maintain the reaction at a controlled temperature (e.g., 30-37°C) and pH with agitation.[2][10]

  • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC.[2]

  • Once the reaction is complete, separate the cells by centrifugation.[9]

  • The supernatant is basified and extracted with an organic solvent.[9]

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.[9]

Visualizing the Synthesis Pathways

To better illustrate the processes, the following diagrams outline the workflows for both chemical and enzymatic synthesis.

G cluster_chemical Chemical Synthesis Workflow Start_Chem 3-Quinuclidinone Reaction Asymmetric Hydrogenation Catalyst: Chiral Ru-complex High Pressure H₂ Start_Chem->Reaction Workup Catalyst Removal Solvent Evaporation Reaction->Workup Purification Recrystallization Workup->Purification End_Chem (R)-3-Quinuclidinol Purification->End_Chem

Workflow for the chemical synthesis of (R)-3-quinuclidinol via asymmetric hydrogenation.

G cluster_enzymatic Enzymatic Synthesis Workflow Start_Enz 3-Quinuclidinone Biocatalysis Whole-Cell Biocatalysis Enzyme: 3-Quinuclidinone Reductase Cofactor Regeneration Start_Enz->Biocatalysis Separation Cell Removal (Centrifugation) Biocatalysis->Separation Extraction Product Extraction Separation->Extraction End_Enz (R)-3-Quinuclidinol Extraction->End_Enz

Workflow for the enzymatic synthesis of (R)-3-quinuclidinol using a whole-cell biocatalyst.

Comparative Analysis

Both chemical and enzymatic routes offer viable pathways to (R)-3-quinuclidinol, each with a distinct set of advantages and disadvantages.[1]

Chemical Synthesis:

  • Pros: Chemical synthesis, particularly asymmetric hydrogenation, is a well-established and versatile technology.[1] A wide range of chiral catalysts and reaction conditions have been developed, offering flexibility in process optimization.[1] These reactions are often more predictable and controllable in terms of kinetics and thermodynamics compared to complex biological systems.[1]

  • Cons: A significant drawback is the reliance on heavy metal catalysts (e.g., Ruthenium), which can be costly and require removal from the final product.[7] The use of high pressure and organic solvents also raises safety and environmental concerns.[5] Chemical resolution, while a classic method, is inherently limited to a maximum theoretical yield of 50%.[3]

Enzymatic Synthesis:

  • Pros: Enzymatic synthesis, especially using whole-cell biocatalysts, is notable for its exceptional enantioselectivity, often exceeding 99.9% ee.[5][7] These reactions are conducted under mild conditions (ambient pressure and physiological temperatures), reducing energy consumption and improving safety.[5][6] This approach is also considered more environmentally benign.[5] The use of cofactor regeneration systems makes the process economically viable on a large scale.[8]

  • Cons: The development of a robust biocatalyst can require significant initial investment in genetic engineering and fermentation optimization.[11] Enzyme inhibition by high substrate or product concentrations can be a challenge, potentially limiting productivity.[8]

G Topic (R)-3-Quinuclidinol Synthesis Chemical Chemical Synthesis Topic->Chemical Enzymatic Enzymatic Synthesis Topic->Enzymatic Chem_Pros Pros: - Well-established - Versatile - Predictable Chemical->Chem_Pros Chem_Cons Cons: - Heavy metal catalysts - Harsh conditions - Lower ee (resolution) Chemical->Chem_Cons Enz_Pros Pros: - High enantioselectivity - Mild conditions - Environmentally benign Enzymatic->Enz_Pros Enz_Cons Cons: - Initial development cost - Potential enzyme inhibition Enzymatic->Enz_Cons

References

A Comparative Guide to the Efficacy of 3-Quinuclidinol-Derived Antagonists Versus QNB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-Quinuclidinol-derived antagonists and the classical antagonist, 3-Quinuclidinyl Benzilate (QNB). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and development of muscarinic acetylcholine receptor (mAChR) antagonists. This document summarizes key quantitative data on binding affinities and functional potencies, details relevant experimental protocols, and visualizes critical biological pathways and workflows.

Introduction

Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor subtypes (M1-M5), are crucial mediators of acetylcholine signaling in both the central and peripheral nervous systems. Antagonists of these receptors are of significant interest for treating a wide range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. 3-Quinuclidinyl benzilate (QNB) has long been a benchmark non-selective, high-affinity muscarinic antagonist. However, its clinical utility is limited by a significant side-effect profile stemming from its lack of subtype selectivity. This has driven the development of numerous antagonists derived from the 3-quinuclidinol scaffold, aiming for improved selectivity and therapeutic indices. This guide provides a comparative analysis of these next-generation compounds against the established standard, QNB.

Data Presentation: A Comparative Analysis

The following tables summarize the binding affinities (Ki values) and functional potencies (pA2 or IC50 values) of QNB and various 3-Quinuclidinol-derived antagonists across the five muscarinic receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists

CompoundM1M2M3M4M5Selectivity Profile
(R)-QNB High Affinity (Sub-nanomolar)High Affinity (Sub-nanomolar)High Affinity (Sub-nanomolar)High Affinity (Sub-nanomolar)High Affinity (Sub-nanomolar)Non-selective in vitro; potential for M2 selectivity in vivo[1]
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (3c) 2.0[2]13[2]2.6[2]2.21.8[2]High affinity across all subtypes with slight preference for M5, M1, and M4 over M2.
Revatropate High AffinityModerate AffinityHigh Affinity--~50-fold selectivity for M1 and M3 over M2[3]
Darifenacin Moderate AffinityLow AffinityHigh AffinityLow AffinityLow Affinity~100-fold selectivity for M3 over M2 and ~30-fold over M1 in functional assays[3]
(Sa,Rb)-QNA High AffinityLow Affinity---As potent and selective as pirenzepine for M1 receptors[4]

Table 2: Functional Potency of Muscarinic Antagonists

CompoundAssay TypeTissue/Cell LinePotency (pA2 / IC50)Receptor Subtype(s)
QNB Inhibition of urecholine-induced amylase secretionRat Pancreas~10-fold more potent than atropine[5][6]Muscarinic (subtype not specified)
Atropine (for reference) Inhibition of carbachol-induced contractionHuman ColonpA2: 8.60 - 8.72M3
Darifenacin Functional AssaysVarious tissues100-fold selectivity for M3 (ileum) over M2 (atria)[3]M3 vs M2
Revatropate Functional AssaysGuinea pig trachea, rabbit vas deferens~50-fold selectivity for M1/M3 over M2[3]M1/M3 vs M2

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize muscarinic antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the muscarinic receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-QNB or [³H]-N-methylscopolamine) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (the compound to be tested) are added to compete for binding with the radioligand.

    • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist.

1. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)

This assay is used for Gq-coupled muscarinic receptors.

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in appropriate media.

  • Labeling: The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the Gq pathway, leading to the production of inositol phosphates (IPs).

  • Extraction and Quantification: The reaction is stopped, and the accumulated [³H]-IPs are extracted and quantified using an appropriate method, such as ion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is measured, and an IC50 value is determined.

2. Adenylyl Cyclase Inhibition Assay (for M2, M4 Receptors)

This assay is used for Gi-coupled muscarinic receptors.

  • Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured.

  • Forskolin Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase basal levels of cyclic AMP (cAMP).

  • Agonist and Antagonist Incubation: The cells are incubated with a muscarinic agonist (which will inhibit adenylyl cyclase) in the presence of varying concentrations of the antagonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the action of 3-Quinuclidinol-derived antagonists.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Antagonist 3-Quinuclidinol Derivative/QNB Antagonist->M1_M3_M5

Gq-Protein Coupled Muscarinic Receptor Signaling Pathway

G cluster_M2_M4 M2, M4 Receptor Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA_activation Reduced PKA Activation cAMP->PKA_activation Antagonist 3-Quinuclidinol Derivative/QNB Antagonist->M2_M4

Gi-Protein Coupled Muscarinic Receptor Signaling Pathway

G start Start prep_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prep_membranes incubate Incubate Membranes with Radioligand and Competitor prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay

Conclusion

The development of 3-quinuclidinol-derived antagonists has marked a significant advancement in the field of muscarinic receptor pharmacology. While QNB remains a valuable research tool due to its high and non-selective affinity, its therapeutic potential is hampered by a broad side-effect profile. In contrast, many 3-quinuclidinol derivatives have demonstrated considerable improvements in subtype selectivity.

For instance, compounds like revatropate and darifenacin show clear preferences for M1/M3 and M3 receptors, respectively.[3] This enhanced selectivity is crucial for targeting specific tissues and minimizing off-target effects. For example, M3 selectivity is highly desirable for treating overactive bladder and COPD, as it can reduce smooth muscle contraction and secretions with a lower propensity for cardiac side effects associated with M2 blockade.[2]

The provided data indicates that while it is challenging to achieve absolute subtype selectivity, significant gains in preferential binding and functional antagonism have been made. The esterification of the (R)-3-quinuclidinol core is a key determinant of high affinity, with further modifications to the acid portion of the molecule modulating selectivity.[4]

Future research will likely continue to focus on fine-tuning the structure of 3-quinuclidinol derivatives to achieve even greater subtype selectivity and to explore the therapeutic potential of targeting M4 and M5 receptors for central nervous system disorders. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these novel antagonists.

References

A Comparative Analysis of 3-Quinuclidinol and Tiotropium at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative study of 3-Quinuclidinol and tiotropium, focusing on their interactions with the five muscarinic acetylcholine receptor subtypes (M1-M5). This document provides an objective analysis of their binding affinities and functional activities, supported by experimental data and detailed methodologies, to aid in research and drug development.

Introduction to the Compounds

3-Quinuclidinol is a chiral tertiary alcohol that serves as a fundamental structural scaffold for a wide range of potent muscarinic receptor antagonists.[1] While the parent molecule itself demonstrates only modest affinity for muscarinic receptors, its ester and carbamate derivatives are among the most potent and well-studied antagonists, such as the classical non-selective antagonist (R)-Quinuclidinyl benzilate (QNB).[1] The (R)-enantiomer of 3-Quinuclidinol is established as being crucial for high-affinity binding to these receptors.[1]

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) utilized clinically as a first-line bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[2][3] It is a quaternary ammonium compound that exhibits high potency and a prolonged duration of action.[3][4] This long-lasting effect is attributed to its very slow dissociation kinetics, particularly from the M1 and M3 receptor subtypes.[2][3][5] While it has a similar affinity for all five muscarinic receptor subtypes, its rapid dissociation from M2 receptors contributes to a profile of kinetic selectivity.[3][4]

Comparative Binding Affinity

Quantitative binding data for the parent compound 3-Quinuclidinol is not extensively reported in the scientific literature, as research has primarily concentrated on its higher-affinity derivatives.[1] In contrast, tiotropium has been well-characterized. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) of tiotropium at the human M1-M5 muscarinic receptors. Higher pKi values indicate stronger binding affinity.

Receptor SubtypeTiotropium (pKi)3-Quinuclidinol (pKi)
M1 9.9Data not available
M2 10.1Data not available
M3 10.3Data not available
M4 9.8Data not available
M5 9.8Data not available
Source: Data for Tiotropium is derived from radioligand binding assays using cloned human muscarinic receptors.

As indicated, direct comparative data for 3-Quinuclidinol is unavailable. However, studies on its derivatives show that modifications to the 3-hydroxyl group can lead to compounds with very high affinity, often in the low nanomolar to picomolar range, but typically with low subtype selectivity. For instance, a carbamate derivative of 3-quinuclidinol, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, exhibited high affinity with Ki values of 2.0 nM (M1), 13 nM (M2), 2.6 nM (M3), 2.2 nM (M4), and 1.8 nM (M5).[6][7]

Signaling Pathways

Both 3-Quinuclidinol-based antagonists and tiotropium act by competitively blocking the binding of the endogenous agonist, acetylcholine (ACh), to muscarinic receptors, thereby inhibiting downstream signaling. The five muscarinic receptor subtypes couple to different G-protein pathways to exert their effects.

  • M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins. Agonist binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Antagonists like tiotropium and 3-Quinuclidinol derivatives block this cascade.

  • M2 and M4 Receptors: These receptors couple through Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Antagonists prevent this inhibitory signaling.

Below are diagrams illustrating these signaling pathways.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Antagonist Tiotropium / 3-Quinuclidinol Deriv. M1_M3_M5 M1 / M3 / M5 Receptor Antagonist->M1_M3_M5 Blocks ACh Acetylcholine ACh->M1_M3_M5 Activates Gq Gαq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response PKC->Cell_Response

Gq-coupled (M1, M3, M5) signaling pathway blocked by antagonists.

Gi_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Antagonist Tiotropium / 3-Quinuclidinol Deriv. M2_M4 M2 / M4 Receptor Antagonist->M2_M4 Blocks ACh Acetylcholine ACh->M2_M4 Activates Gi Gαi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cell_Response Inhibition of Cellular Activity cAMP->Cell_Response

Gi-coupled (M2, M4) signaling pathway blocked by antagonists.

Experimental Protocols

The binding affinities of compounds like tiotropium are determined using radioligand competition binding assays.

Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO) stably expressing a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the prepared cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled competitor compound (the "cold" ligand, e.g., tiotropium).

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare membranes from cells expressing a single muscarinic receptor subtype Incubation Incubate membranes, radioligand, and competitor to reach equilibrium Membranes->Incubation Radioligand Prepare radioligand solution (e.g., [³H]-NMS) Radioligand->Incubation Competitor Prepare serial dilutions of competitor (Tiotropium or 3-Quinuclidinol derivative) Competitor->Incubation Filtration Rapidly filter mixture to separate bound from unbound radioligand Incubation->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Counting Measure radioactivity on filters via scintillation counting Wash->Counting Analysis Calculate IC₅₀ and Ki values using non-linear regression (Cheng-Prusoff equation) Counting->Analysis

Workflow for a radioligand competition binding assay.

Conclusion

Tiotropium is a high-affinity, long-acting muscarinic antagonist with a well-documented binding profile across all five receptor subtypes, exhibiting kinetic selectivity for M1 and M3 over M2 receptors. This pharmacological profile underpins its clinical efficacy as a once-daily therapy for COPD. 3-Quinuclidinol, while having modest affinity itself, is a critically important chemical scaffold. Its structure has been the foundation for the development of numerous potent muscarinic antagonists. The direct comparison of the parent 3-Quinuclidinol with a highly optimized drug like tiotropium is challenging due to the lack of published data for the former. However, understanding the properties of both the foundational scaffold and the clinically approved drug provides valuable insight for the rational design of new muscarinic receptor modulators.

References

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Quinuclidinol is critical. This compound is a key starting material and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The choice of analytical methodology is paramount for ensuring quality control and regulatory compliance. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 3-Quinuclidinol, supported by experimental data.

Executive Summary

Both GC-MS and HPLC are powerful techniques for the quantification of 3-Quinuclidinol, each with distinct advantages and disadvantages. Due to its polar nature and low volatility, direct analysis of 3-Quinuclidinol by GC-MS is challenging, necessitating a derivatization step to improve its chromatographic properties.[1] In contrast, HPLC can often analyze 3-Quinuclidinol directly, simplifying sample preparation.[1]

GC-MS, particularly with an appropriate derivatization strategy, offers high sensitivity and specificity, with the mass spectral data providing unequivocal identification of the analyte.[1] HPLC, especially when coupled with a chiral stationary phase, is well-suited for enantiomeric purity determinations, a critical aspect for many pharmaceutical applications. The selection between these two methods will ultimately depend on the specific analytical requirements, such as the need for high sensitivity, chiral separation, or high-throughput analysis.

Quantitative Data Summary

The following tables summarize the key performance parameters for both GC-MS and HPLC methods for the analysis of 3-Quinuclidinol. It is important to note that the data presented is a compilation from various validated methods and may not represent a direct head-to-head comparison under identical conditions.

Table 1: GC-MS Method Performance (with Derivatization)

ParameterTypical Performance
Limit of Detection (LOD) 30 - 72 ng/mL (in soil matrix)
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range
Linearity (R²) >0.99
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 15%

Table 2: HPLC Method Performance

ParameterTypical Performance
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity (R²) ≥0.998
Accuracy (% Recovery) 98.6 - 101.4%
Precision (%RSD) < 2.5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of 3-Quinuclidinol by GC-MS and HPLC.

GC-MS with Derivatization Protocol

Due to the polar nature of 3-Quinuclidinol, a derivatization step is required to increase its volatility for GC-MS analysis.[1] Acylation is a common and robust derivatization strategy.[2]

1. Sample Preparation and Derivatization (Acylation):

  • Accurately weigh the sample containing 3-Quinuclidinol and dissolve it in an appropriate solvent (e.g., dichloromethane).

  • To an aliquot of the sample solution, add an acylating agent (e.g., benzoyl chloride) and a catalyst (e.g., pyridine).

  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling, the reaction may be quenched (e.g., with water), and the derivative is extracted into an organic solvent.

  • The organic layer is then dried and concentrated for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 6890 or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped at 8°C/min to 300°C, and held for 3 minutes.[1]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Scan Range: m/z 29-600.[1]

HPLC Protocol

HPLC analysis of 3-Quinuclidinol can often be performed directly, though derivatization may be necessary for sensitive UV detection, especially for chiral separations.[3]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent.

  • Filter the sample solution through a 0.45 µm filter before injection.[1]

2. HPLC Conditions (Chiral Separation):

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: Chiralpak IC (or a suitable C18 column for achiral analysis).[1]

  • Mobile Phase: For chiral separation, an isocratic mobile phase of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v/v/v) can be used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV at 230 nm (if derivatized) or Mass Spectrometry.[1][4]

  • Injection Volume: 10 µL.[1]

Method Comparison and Workflow Visualization

The choice between GC-MS and HPLC for 3-Quinuclidinol analysis involves a trade-off between sample preparation complexity, sensitivity, and the need for chiral separation.

Key Comparison Points:

  • Sample Preparation: GC-MS requires a mandatory derivatization step, adding time and potential for error to the workflow. HPLC often allows for direct injection after simple dissolution and filtration.

  • Specificity: GC-MS provides a higher degree of specificity due to the mass fragmentation patterns, which act as a chemical fingerprint for the analyte.[1]

  • Sensitivity: Both techniques offer good sensitivity, with detection limits typically in the ng/mL to µg/mL range.[1]

  • Chiral Analysis: HPLC with chiral stationary phases is the more established and straightforward method for enantiomeric separation of 3-Quinuclidinol.

  • Instrumentation: GC-MS is generally preferred for volatile and thermally stable compounds, while HPLC is more suitable for non-volatile and thermally labile compounds.

The following diagrams illustrate the typical experimental workflows for the analysis of 3-Quinuclidinol by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Extraction Extraction & Concentration Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of 3-Quinuclidinol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Processing & Quantification HPLC->Data

Caption: Experimental workflow for HPLC analysis of 3-Quinuclidinol.

References

Navigating the Analytical Landscape for 3-Quinuclidinol: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Quinuclidinol, a pivotal chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), is of utmost importance. The stereospecific nature of its biological activity demands robust and reliable analytical methods to ensure enantiomeric purity and overall quality. This guide provides an objective comparison of the primary analytical techniques for 3-Quinuclidinol quantification — High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) — supported by experimental data and detailed methodologies to inform method selection and validation.

The choice of an analytical method is contingent on various factors, including the sample matrix, requisite sensitivity, equipment availability, and the specific analytical objective, such as routine quality control versus trace impurity analysis. Cross-validation using orthogonal methods, which are based on different chemical or physical principles, is critical for confirming the accuracy and reliability of analytical results.[1]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands as a widely adopted and dependable technique for chiral separations and is often considered more straightforward for quantitative analysis than Gas Chromatography (GC) due to the precision of sample injection volumes.[1] However, as 3-Quinuclidinol lacks a strong chromophore, pre-column derivatization is typically necessary to facilitate UV detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. The direct analysis of 3-Quinuclidinol by GC is challenging due to its high polarity and low volatility, thus necessitating derivatization to enhance its chromatographic performance.[1][2]

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an effective method for monitoring 3-Quinuclidinol and its derivatives, offering high separation efficiency.[1][3]

The following table summarizes the quantitative performance of various validated methods for the analysis of 3-Quinuclidinol.

ParameterChiral HPLC with Pre-column DerivatizationGC with DerivatizationCapillary Electrophoresis-Mass Spectrometry (CE-MS)
Limit of Detection (LOD) 0.5 µg/mL[1]Predicted via S/N ratio[1]0.1 ppm (µg/mL)[1][3]
Limit of Quantification (LOQ) 1.5 µg/mL[1]Predicted via S/N ratio[1]Not Reported
Linearity Range 1.5 - 7.5 µg/mL[1]LOQ - 120% of LOQ[1]Not Reported
Accuracy (Recovery) 98.6% - 101.4%[1]98% - 104% (Average: 100.2%)[1]Not Reported
Precision (%RSD) Not Reported<15% (intra- and inter-day)[2]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of analytical methods.

Chiral HPLC with Pre-column Derivatization and UV Detection

This method is suitable for quantifying the (S)-enantiomer in (R)-3-Quinuclidinol samples.[1]

Derivatization:

  • Dissolve approximately 250 mg of the (R)-3-Quinuclidinol sample in 5.0 mL of dichloromethane.

  • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine and shake the volumetric flask for 5 minutes.[4]

  • Adjust the volume to 50.0 mL with methanol.

  • Dilute 5.0 mL of this solution to 50.0 mL with methanol.[4]

Chromatographic Conditions:

  • Column: Chiralpak IC[5]

  • Mobile Phase: n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v)[5]

  • Detection: UV at 230 nm[5]

  • Analysis Time: <30 minutes[5]

Gas Chromatography with Derivatization

This protocol enhances the detectability of 3-Quinuclidinol for GC-MS analysis.

Derivatization (Trichloroethoxycarbonylation):

  • Prepare a solution of 3-Quinuclidinol in a solvent such as acetone, acetonitrile, or dichloromethane.

  • Add 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) as the derivatizing agent.[2]

  • The reaction can be performed at ambient temperature.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 40°C held for 3 minutes, ramped at 8°C/min to 300°C, and held for 3 minutes.

  • Mass Spectrometer: Agilent 5975 or similar

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 29-600

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This method is effective for the monitoring of 3-Quinuclidinol and its derivatives.[1][3]

Electrophoretic Conditions:

  • Running Electrolyte: 10 mM ammonium acetate buffer (pH 4.0)[1][3]

  • Capillary: Uncoated fused silica[1]

  • Voltage: Application of reverse polarity at -30 kV (example from a related compound)[1]

Mass Spectrometry Conditions:

  • Sheath Liquid: 0.5% (v/v) solution of acetic acid in methanol[1][3]

  • Ionization: Electrospray Ionization (ESI), positive mode[1]

  • Detection: The quasi-molecular ion [M+H]+ of 3-quinuclidinol is monitored.[1][3]

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the general experimental workflows.

Analytical Workflow for 3-Quinuclidinol cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection cluster_data Data Analysis Sample Sample containing 3-Quinuclidinol Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization (for GC/HPLC) HPLC HPLC Derivatization->HPLC GC GC Derivatization->GC Extraction->Derivatization CE CE Extraction->CE UV UV Detector HPLC->UV MS Mass Spectrometer GC->MS CE->MS Quantification Quantification (Accuracy, Precision) UV->Quantification MS->Quantification

Caption: General analytical workflow for 3-Quinuclidinol analysis.

CrossValidationLogic PrimaryMethod Primary Analytical Method (e.g., HPLC) Results1 Results from Primary Method PrimaryMethod->Results1 OrthogonalMethod Orthogonal Method (e.g., GC-MS) Results2 Results from Orthogonal Method OrthogonalMethod->Results2 Comparison Statistical Comparison (t-test, F-test) Results1->Comparison Results2->Comparison Concordant Results are Concordant Comparison->Concordant Yes Discordant Results are Discordant (Investigate Discrepancy) Comparison->Discordant No

References

A Spectroscopic Duel: Unmasking the Enantiomers of 3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the world of chiral molecules, the spatial arrangement of atoms can mean the difference between a therapeutic breakthrough and an inactive or even harmful compound. 3-Quinuclidinol, a key building block in the synthesis of several pharmaceuticals, including muscarinic receptor antagonists, exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Quinuclidinol and (S)-3-Quinuclidinol. Distinguishing between these enantiomers is paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview of the spectroscopic methods used to differentiate and quantify the enantiomers of 3-Quinuclidinol hydrochloride, supported by experimental data and detailed protocols.

While direct spectroscopic comparison of enantiomers using techniques like Nuclear Magnetic Resonance (NMR) in a standard achiral solvent, or Infrared (IR) spectroscopy, does not reveal differences, their distinct interaction with chiral environments or polarized light forms the basis of their differentiation. The most prevalent method for the spectroscopic comparison and quantification of 3-Quinuclidinol enantiomers involves pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Quantitative Data Summary: HPLC-Based Enantiomeric Resolution

Due to the absence of a strong chromophore in the 3-Quinuclidinol molecule, derivatization is necessary to enable UV detection.[1] This process involves reacting the enantiomers with a chiral or achiral derivatizing agent to produce diastereomers or enantiomeric derivatives with significant UV absorbance. The resulting compounds can then be separated and quantified using a chiral stationary phase in HPLC.

Below is a summary of quantitative data from a validated chiral HPLC method for the analysis of 3-Quinuclidinol enantiomers after derivatization with benzoyl chloride.[2]

ParameterValue
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2]
Flow Rate 0.8 mL/min[3]
Column Temperature 15 °C[3]
Detection Wavelength 230 nm[2]
Retention Time (S)-enantiomer derivative ~12.8 min[3]
Retention Time (R)-enantiomer derivative ~19.3 min[3]
Resolution (Rs) > 11.4[2]

Experimental Protocols

Pre-column Derivatization with Benzoyl Chloride

This protocol outlines the derivatization of 3-Quinuclidinol to form UV-active benzoyl esters, enabling their detection and separation by HPLC.[2]

Materials:

  • This compound (racemic or enantiomerically enriched sample)

  • Dichloromethane

  • Benzoyl chloride

  • Triethylamine

  • Methanol

Procedure:

  • Accurately weigh approximately 250 mg of the this compound sample into a 50 mL volumetric flask.

  • Add 5.0 mL of dichloromethane and sonicate to dissolve.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask.

  • Shake the flask for 5 minutes to ensure complete reaction.

  • Adjust the volume to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol to obtain the final sample solution for HPLC analysis.[2]

Chiral HPLC Analysis

This protocol describes the chromatographic conditions for the separation of the derivatized 3-Quinuclidinol enantiomers.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiralpak IC (250 x 4.6 mm, 5 µm) column.

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[2]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 15 °C.[3]

  • Detection: UV at 230 nm.[2]

Other Spectroscopic Techniques

While HPLC with UV detection after derivatization is the most common method, other spectroscopic techniques are theoretically applicable for the analysis of chiral molecules like 3-Quinuclidinol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, the enantiomers can form diastereomeric complexes that exhibit distinct chemical shifts, allowing for their differentiation and quantification.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration.[4]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy in the UV-Vis region measures the differential absorption of circularly polarized light. While 3-Quinuclidinol itself lacks a strong chromophore in the accessible UV region, derivatization with a chromophoric group can induce a CD spectrum, allowing for the differentiation of enantiomers.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample 3-Quinuclidinol HCl Sample Derivatization Derivatization with Benzoyl Chloride Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Derivatized Product Separation Chiral HPLC Separation (Chiralpak IC) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: Workflow for the chiral HPLC analysis of 3-Quinuclidinol enantiomers.

Signaling Pathway of Muscarinic Receptor Antagonists

(R)-3-Quinuclidinol is a crucial precursor for the synthesis of muscarinic receptor antagonists.[5] These drugs act by blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors. The diagram below illustrates a simplified signaling pathway affected by these antagonists.

G Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (e.g., M3) Acetylcholine->Muscarinic_Receptor Activates G_Protein Gq/11 Protein Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 and DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Antagonist Muscarinic Antagonist (derived from 3-Quinuclidinol) Antagonist->Muscarinic_Receptor Blocks

Caption: Simplified signaling pathway of muscarinic receptor antagonists.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocatalytic and Chemocatalytic Routes to a Key Chiral Intermediate.

The enantioselective synthesis of 3-quinuclidinol is a critical step in the production of numerous pharmaceuticals, where the chirality of the molecule dictates its pharmacological activity. The reduction of the prochiral ketone, 3-quinuclidinone, is the most direct route to this essential chiral building block. This guide provides a comprehensive comparison of the two primary catalytic systems employed for this transformation: biocatalysts, specifically reductase enzymes and whole-cell systems, and ruthenium-based metal catalysts. The following sections present a detailed analysis of their performance, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst for the asymmetric reduction of 3-quinuclidinone significantly influences the reaction's efficiency, enantioselectivity, and overall yield. Below is a summary of the performance of various biocatalysts and ruthenium-based catalysts under different conditions.

Biocatalytic Reduction of 3-Quinuclidinone

Biocatalysts offer the significant advantage of high enantioselectivity under mild reaction conditions, often in aqueous media, positioning them as a cornerstone of green chemistry.[1]

Catalyst (Source)Substrate Conc.Yield (%)ee (%)Temp (°C)Time (h)Co-factor/Co-substrate
Whole-Cell Biocatalysts
E. coli expressing KgQR and mutant GDH242 g/L>99>99.9 (R)303Glucose
Nocardia sp. WY1202-93>99 (R)30--
Rhodococcus erythropolis WY1406-92>99 (S)37--
E. coli expressing ReQR-255 g/L93>99 (S)-14-
Isolated/Immobilized Enzymes
Immobilized QNR15% (w/v)100>99.9 (R)25482-propanol
KaKR from Kaistia algarum5.0 M~100>99.9 (R)30-Glucose
ArQR from Agrobacterium radiobacter-HighExcellent---
RrQR from Rhodotorula rubra618 mM~100>99.9 (R)3021Glucose
Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone

Ruthenium complexes featuring chiral ligands are highly effective for the asymmetric hydrogenation of ketones, offering high turnover numbers suitable for industrial-scale synthesis.[1]

CatalystS/C RatioH₂ Pressure (atm)Yield (%)ee (%)Temp (°C)Time (h)
RuBr₂--INVALID-LINK--100,00015-88-9030-454
Ru-BINAP/IPHAN-1.5 - 5.0-88-97--
RuXY-Diphosphine-bimaH10002.0>95>99-16
RuCl₂[(S)-binap][(R)-iphan] and t-BuOK---97-98--
{Ru--INVALID-LINK--}400Transfer Hydrogenation79-98>99.9--

Experimental Protocols

Detailed methodologies for representative catalytic reductions of 3-quinuclidinone are provided below.

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol describes a typical procedure using recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme like glucose dehydrogenase (GDH).

1. Biocatalyst Preparation:

  • The gene for the desired 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme (e.g., GDH) are cloned into a suitable expression vector.[2]

  • The recombinant vector is transformed into a competent E. coli host strain.

  • The transformed E. coli is cultured in an appropriate medium, and enzyme expression is induced.

  • The cells are harvested by centrifugation and can be used directly as a whole-cell biocatalyst.[2]

2. Asymmetric Reduction Reaction:

  • In a temperature-controlled reactor, the harvested E. coli cells are suspended in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0).[2]

  • 3-quinuclidinone is added to the reaction mixture. To mitigate potential substrate inhibition, it can be added portion-wise.[2]

  • A co-substrate for the cofactor regeneration system, such as glucose for GDH, is added.[2]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified duration (e.g., 21-48 hours).[2]

3. Product Isolation and Analysis:

  • Upon reaction completion, the cells are removed by centrifugation.

  • The supernatant is basified (e.g., with K₂CO₃ to pH 12) and the product, 3-quinuclidinol, is extracted with an organic solvent (e.g., chloroform or ethyl acetate).[2]

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of 3-quinuclidinone using a chiral ruthenium catalyst.

1. Catalyst Preparation (if in situ):

  • In a reaction vessel under an inert atmosphere (e.g., argon), the ruthenium precursor and the chiral ligand are dissolved in a degassed solvent.

2. Asymmetric Hydrogenation Reaction:

  • Under an inert atmosphere, a pressure-resistant reactor is charged with the chiral ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--).

  • 3-quinuclidinone and a suitable solvent (e.g., ethanol) are added to the reactor.

  • A base (e.g., potassium tert-butoxide) is added to the reaction mixture.

  • The reactor is sealed, purged, and then pressurized with hydrogen gas to the desired pressure (e.g., 15 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-45°C) until the reaction is complete.

3. Work-up and Analysis:

  • After the reaction, the reactor is carefully depressurized.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is isolated and can be further purified by recrystallization to enhance enantiomeric purity.[1]

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualization of Workflows and Logic

To further clarify the processes involved in benchmarking and selecting a catalyst, the following diagrams illustrate the general experimental workflow and the decision-making logic.

Experimental_Workflow General Experimental Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation (Biocatalyst or Ru-complex) Reaction_Setup Reaction Setup (Controlled Temp, Pressure, pH) Catalyst_Prep->Reaction_Setup Substrate_Sol Substrate Solution (3-Quinuclidinone) Substrate_Sol->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC, GC) Reaction_Setup->Monitoring Workup Work-up (Extraction, Filtration) Monitoring->Workup Upon Completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Analysis Final Analysis (Yield, ee%) Purification->Analysis

Caption: General experimental workflow for catalyst benchmarking.

Catalyst_Selection_Logic Logical Framework for Catalyst Selection rect_node rect_node Desired_Enantiomer Desired Enantiomer (R or S)? Biocatalyst Consider Biocatalysts (e.g., Reductases) Desired_Enantiomer->Biocatalyst Specific reductases for R or S Ru_Catalyst Consider Ru-based Catalysts Desired_Enantiomer->Ru_Catalyst Select appropriate chiral ligand Scale Scale of Synthesis? Scale->Biocatalyst Small to Medium Scale->Ru_Catalyst Medium to Large High_ee Highest Enantioselectivity Critical? High_ee->Biocatalyst Yes (>99.9% often achievable) High_ee->Ru_Catalyst No (High, but may require recrystallization) Green_Chemistry Green Chemistry Prioritized? Green_Chemistry->Biocatalyst Yes (Aqueous, mild conditions) Green_Chemistry->Ru_Catalyst No (Organic solvents, metal catalyst) Cost_Turnover Cost & High Turnover Primary Concern? Cost_Turnover->Biocatalyst No (Potentially higher initial setup cost) Cost_Turnover->Ru_Catalyst Yes (High TONs)

Caption: Logical framework for selecting a suitable catalyst system.

Conclusion

Both biocatalysts and ruthenium-based catalysts have demonstrated high efficacy in the asymmetric synthesis of 3-quinuclidinol. Biocatalysts generally provide exceptionally high enantiomeric excess under mild, environmentally friendly conditions, making them an attractive option for producing enantiopure compounds.[1] The use of whole-cell systems further simplifies the process by integrating cofactor regeneration.[1] On the other hand, ruthenium catalysts are well-suited for large-scale industrial synthesis due to their high turnover numbers and frequencies.[1] While the enantioselectivity may sometimes be slightly lower than the best biocatalytic methods, it is often very high and can be enhanced to over 99% ee through recrystallization.[1] The ultimate choice of catalyst will depend on the specific requirements of the project, including the desired enantiomer, production scale, cost considerations, and available infrastructure.

References

Literature review of synthetic routes to 3-Quinuclidinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and objective comparison of the primary synthetic routes to 3-Quinuclidinol hydrochloride, a key chiral intermediate in the synthesis of numerous pharmaceuticals. The performance of each method is evaluated based on experimental data, with a focus on yield, enantioselectivity, and reaction conditions. Detailed experimental protocols for key synthetic strategies are provided to facilitate practical application in a research and development setting.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for (R)-3-Quinuclidinol, a crucial building block for various pharmaceuticals, involves a trade-off between several factors, including yield, enantiomeric excess (e.e.), reaction time, temperature, and pressure. The following table summarizes quantitative data from various established methods for the synthesis of 3-Quinuclidinol, allowing for a direct comparison of their efficacy.

Synthetic Method Catalyst/Reagent Substrate Yield (%) Enantiomeric Excess (e.e.) (%) Reaction Time (h) Temperature (°C) Pressure (atm)
Asymmetric Hydrogenation RuBr₂--INVALID-LINK--3-Quinuclidinone>9588-90 (>99 after recrystallization)430-4515
Rhodium/chiral diphosphine complexes3-Quinuclidinone8358227550
Biocatalytic Reduction Rhodotorula rubra JCM3782 (RrQR) with GDH co-expression in E. coli3-QuinuclidinoneNearly 100>99.92130N/A
Microbacterium luteolum JCM 9174 (QNR) with LSADH in E. coli (immobilized)3-Quinuclidinone100>99.9Not Specified25N/A
Kaistia algarum (KaKR) with GDH3-Quinuclidinone>99>99.9Not Specified30N/A
Racemic Reduction & Resolution Sodium Borohydride3-Quinuclidinone89N/A (racemic)430-35N/A
D-(+)-dibenzoyltartaric acidRacemic 3-quinuclidinol~42 (theoretical max 50)>9624-N/A
Meerwein-Ponndorf-Verley Reduction Aluminum isopropoxide3-QuinuclidinoneNot specified for this substrateN/ANot specifiedNot specifiedN/A
Synthesis from 4-Vinylpyridine 1. KMnO₄ 2. PtO₂/H₂ 3. Al₂O₃4-Vinylpyridine~80 (cyclodehydration step)N/A (racemic)-300 (cyclodehydration)N/A
Oxidation of (S)-3-Quinuclidinol NCS, Dimethyl sulfide(S)-3-Quinuclidinol79N/A (product is ketone)120N/A

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic strategies for producing 3-Quinuclidinol, starting from different precursors.

Synthetic_Routes_to_3_Quinuclidinol cluster_start Starting Materials cluster_product Final Product Piperidine-4-carboxylic_acid Piperidine-4- carboxylic acid 4-Vinylpyridine 4-Vinylpyridine Racemic_3-Quinuclidinol Racemic 3-Quinuclidinol 4-Vinylpyridine->Racemic_3-Quinuclidinol Multi-step Synthesis 3-Quinuclidinone 3-Quinuclidinone 3-Quinuclidinone->Racemic_3-Quinuclidinol Racemic Reduction (e.g., NaBH4) 3-Quinuclidinone->Racemic_3-Quinuclidinol Meerwein-Ponndorf- Verley Reduction R-3-Quinuclidinol (R)-3-Quinuclidinol 3-Quinuclidinone->R-3-Quinuclidinol Asymmetric Hydrogenation 3-Quinuclidinone->R-3-Quinuclidinol Biocatalytic Reduction Racemic_3-Quinuclidinol->R-3-Quinuclidinol Chemical Resolution S-3-Quinuclidinol (S)-3-Quinuclidinol S-3-Quinuclidinol->3-Quinuclidinone Corey-Kim Oxidation (Recycling)

Caption: Synthetic routes to this compound.

Experimental Protocols

Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst.[1][2][3]

This method employs a chiral ruthenium catalyst for the enantioselective reduction of 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone

  • RuBr₂--INVALID-LINK-- catalyst

  • Anhydrous ethanol

  • Potassium tert-butoxide

  • High-purity hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), charge the high-pressure autoclave with 3-quinuclidinone and the RuBr₂--INVALID-LINK-- catalyst. A substrate-to-catalyst molar ratio of up to 100,000:1 can be used for large-scale synthesis.[1]

  • Add anhydrous ethanol as the solvent, followed by the addition of a base such as potassium tert-butoxide.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen source.

  • Pressurize the reactor with hydrogen to 15 atm.

  • Heat the reaction mixture to 30-45°C with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots using a suitable technique (e.g., GC or HPLC) until the starting material is consumed (approximately 4 hours).[2]

  • After the reaction is complete, carefully vent the hydrogen gas and cool the reactor to room temperature.

  • The reaction mixture is then worked up by removing the solvent under reduced pressure.

  • The crude (R)-3-quinuclidinol can be purified by recrystallization to enhance the enantiomeric excess to >99%.[2]

Biocatalytic Reduction of 3-Quinuclidinone using Recombinant E. coli[1][4][5]

This protocol utilizes whole recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (QNR) and a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH).

Materials:

  • Recombinant E. coli cells expressing QNR and GDH

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Potassium phosphate buffer (e.g., 200 mM, pH 7.0)

  • Organic solvent for extraction (e.g., chloroform)

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation: Culture the recombinant E. coli in a suitable medium with an inducer to express the enzymes. Harvest the cells by centrifugation. The cells can be used as whole cells (intact or immobilized).[3][4]

  • Asymmetric Reduction: In a temperature-controlled reactor, prepare a suspension of the E. coli biocatalyst in the potassium phosphate buffer.

  • Add 3-quinuclidinone hydrochloride and D-glucose (as the co-substrate for NADH regeneration) to the cell suspension.[5]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm) for 21-48 hours.[5]

  • Monitor the conversion of 3-quinuclidinone by taking samples periodically and analyzing them by GC or HPLC.

  • Product Isolation: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Decant the supernatant and extract it multiple times with an organic solvent like chloroform.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude (R)-3-quinuclidinol.

Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation[6][7]

This route involves the synthesis of the precursor, 3-quinuclidinone, from piperidine derivatives.

Materials:

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Ethyl chloroacetate

  • Sodium carbonate or triethylamine

  • Potassium tert-butoxide

  • Toluene and Tetrahydrofuran (THF)

  • Sulfuric acid

  • Sodium hydroxide

  • Chloroform

  • Hexane

Procedure:

  • Alkylation: To a solution of ethyl isonipecotate and a base (e.g., sodium carbonate or triethylamine) in a suitable solvent (e.g., water or neat), add ethyl chloroacetate dropwise. Heat the mixture (e.g., 60-85°C) for several hours. Monitor the reaction by GC. After completion, work up the reaction to isolate 1-carbethoxymethyl-4-carbethoxypiperidine.[6]

  • Dieckmann Condensation: Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene dropwise to a refluxing mixture of potassium tert-butoxide in toluene and THF over 3 hours. Continue refluxing for another 3 hours.[6]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add dilute sulfuric acid. Separate the aqueous layer and heat it to reflux for 6 hours.

  • Work-up: Adjust the pH of the mixture to ~10.5 with sodium hydroxide solution. Extract the product with chloroform. Dry the organic layer over sodium sulfate and evaporate the solvent to give crude 3-quinuclidinone base.[6]

  • Purification and Salt Formation: Purify the crude product by recrystallization from hexane. The hydrochloride salt can be prepared by treating a solution of the base with hydrochloric acid.

Synthesis of 3-Quinuclidinol from 4-Vinylpyridine[8]

This multi-step synthesis starts from the commercially available 4-vinylpyridine.

Materials:

  • 4-Vinylpyridine

  • Potassium permanganate

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas

  • Basic alumina

Procedure:

  • Hydroxylation: React 4-vinylpyridine with potassium permanganate in water to form the corresponding pyridyl glycol.

  • Hydrogenation: Hydrogenate the pyridyl glycol over a PtO₂ catalyst to yield the 4-piperidinyl glycol.

  • Cyclodehydration: Pass the 4-piperidinyl glycol over a bed of basic alumina heated to 300°C in the gas phase. This step results in the formation of 3-quinuclidinol with a reported yield of around 80%.[7]

Corey-Kim Oxidation of (S)-3-Quinuclidinol to 3-Quinuclidinone[9]

This procedure is useful for recycling the undesired (S)-enantiomer obtained from chemical resolution.

Materials:

  • (S)-3-Quinuclidinol

  • N-chlorosuccinimide (NCS)

  • Dimethyl sulfide (DMS)

  • Triethylamine

  • Toluene

Procedure:

  • To a stirred suspension of freshly recrystallized NCS in toluene at 0°C, add dry DMS. Cool the resulting solution to -20°C and stir for 40 minutes.

  • Add a solution of (S)-3-quinuclidinol in toluene dropwise to the reaction mixture over 15 minutes.

  • Stir the mixture at -20°C for 30 minutes and then at 0°C for 30 minutes.

  • Add triethylamine, and then warm the reaction mixture to room temperature and stir for 20 minutes.

  • Quench the reaction with water and diethyl ether and stir vigorously.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic phases, dry over sodium sulfate, filter, and evaporate the solvent to yield the crude 3-quinuclidinone.

References

A Comparative Guide to the Synthesis of 3-Quinuclidinol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-Quinuclidinol, a pivotal building block for numerous pharmaceuticals, presents a choice between several methodologies. The selection of an optimal synthetic route hinges on a careful consideration of factors including cost, yield, stereoselectivity, scalability, and environmental impact. This guide provides an objective comparison of the most common methods for synthesizing 3-Quinuclidinol, supported by experimental data and detailed protocols to inform your decision-making process.

At a Glance: Performance Comparison of Synthesis Methods

The primary routes to 3-Quinuclidinol can be broadly categorized into racemic synthesis followed by resolution, and asymmetric synthesis, which can be achieved through chemical or enzymatic means. The following table summarizes the key quantitative data for each approach.

MethodKey Reagents/CatalystStarting MaterialTypical Yield (%)Enantiomeric Excess (ee, %)Reaction Time (h)Key AdvantagesKey Disadvantages
Racemic Synthesis & Resolution Sodium Borohydride, Chiral Resolving Agent (e.g., D-(+)-dibenzoyltartaric acid)3-Quinuclidinone~89% (for racemic synthesis)[1][2], ~20.4% (after resolution)[3]>98% (after resolution)[3]4 (for reduction)[1][2]Simple, inexpensive reducing agent.[1]Low overall yield for the desired enantiomer (max 50% theoretical), requires additional resolution step.[3]
Chemical Asymmetric Hydrogenation Chiral Ruthenium Catalyst (e.g., Ru-BINAP)3-Quinuclidinone>95%[4]>99% (after recrystallization)[3][4]4-16[4]High yield and enantioselectivity, well-established technology.[4]Requires expensive heavy metal catalysts, high-pressure equipment, and potentially costly chiral ligands.[4]
Enzymatic (Biocatalytic) Reduction 3-Quinuclidinone Reductase (e.g., from Rhodotorula rubra, Microbacterium luteolum)3-QuinuclidinoneNearly 100%[5]>99.9%[5][6]21-48[5]Exceptional enantioselectivity, mild and environmentally friendly reaction conditions, reduced byproducts.[4]Initial biocatalyst development can be resource-intensive, potential for enzyme inhibition.[4]

Cost-Benefit Analysis

A direct cost comparison is challenging due to fluctuating reagent prices and proprietary catalyst costs. However, a qualitative and component-based analysis provides valuable insights.

Starting Material: 3-Quinuclidinone Hydrochloride The primary precursor for most methods is 3-quinuclidinone, often used as its hydrochloride salt. The price for this starting material can vary, with recent listings showing prices around

47.00for5gand47.00 for 5g** and **47.00for5g∗∗and∗∗ 
5,400 for 25g from some suppliers.[7] Bulk industrial pricing would be significantly lower.

Racemic Synthesis:

  • Cost: This method is often the most economical in terms of initial reagent cost. Sodium borohydride is a relatively inexpensive bulk chemical, with prices around $2,000/Kg (approximately $2/g).[8] The primary cost driver in obtaining a single enantiomer is the resolution step, which not only consumes a potentially expensive resolving agent but also discards at least half of the material.

  • Benefit: The simplicity of the reduction step and the low cost of the reducing agent make it an attractive option for producing the racemic mixture.

Chemical Asymmetric Hydrogenation:

  • Benefit: This method offers high yields and excellent enantioselectivity in a single step, potentially leading to lower downstream processing costs and higher throughput.[4]

Enzymatic (Biocatalytic) Reduction:

  • Cost: The initial investment in developing and optimizing a whole-cell biocatalyst or purified enzyme can be substantial.[4] However, the use of whole-cell systems can reduce costs associated with enzyme purification and cofactor regeneration.[6] For example, using glucose as a co-substrate for cofactor regeneration is a cost-effective strategy.[5]

  • Benefit: This method boasts exceptional enantioselectivity, often exceeding 99.9% ee without the need for further purification.[5][6] The reactions are typically run in aqueous media under mild conditions, reducing solvent costs and environmental impact.[4] The high selectivity also simplifies downstream processing, which can offset the initial biocatalyst development costs.[4]

Experimental Protocols

Method 1: Racemic Synthesis of 3-Quinuclidinol via Sodium Borohydride Reduction

This protocol describes a solvent-free, industrially viable method for the synthesis of racemic 3-quinuclidinol.[1][2]

Materials:

  • 3-Quinuclidinone

  • Sodium borohydride (NaBH₄)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[1][2]

  • Stir the reaction mixture for 4 hours at 30-35°C.[1][2]

  • Monitor the reaction completion using gas chromatography (GC).

  • Once the reaction is complete, extract the reaction mass with chloroform (3 x 50 ml).[1][2]

  • Dry the combined organic layer over anhydrous sodium sulfate and distill off the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.[1][2]

  • Purify the crude product by recrystallization from acetone to yield a white crystalline solid.[1] Expected Yield: 9.0 g (89.0%)[1]

Method 2: Chemical Asymmetric Hydrogenation

This protocol is a representative example of asymmetric hydrogenation for the synthesis of (R)-3-quinuclidinol.[4]

Materials:

  • 3-quinuclidinone

  • Isopropanol

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glove box, add 1g of 3-quinuclidinone and 3mL of isopropanol to a reaction flask.

  • Add the chiral ruthenium catalyst and a solution of potassium tert-butoxide in isopropanol.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 15 atm) and heat to the desired temperature (e.g., 30-45°C).[3]

  • Stir the reaction for the specified time (e.g., 4 hours).[3]

  • Upon completion, carefully vent the hydrogen gas.

  • The product, (R)-3-quinuclidinol, can be purified by standard procedures such as crystallization.

Method 3: Whole-Cell Biocatalytic Reduction

This protocol outlines a typical whole-cell biocatalytic process for producing (R)-3-quinuclidinol.[5]

Materials:

  • Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[5]

  • 3-quinuclidinone hydrochloride

  • D-glucose (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 200 mM, pH 7.0)[5]

  • NAD⁺ (catalytic amount)

  • Chloroform or dichloromethane

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Prepare a suspension of the recombinant E. coli biocatalyst in the potassium phosphate buffer in a temperature-controlled reactor.[5]

  • Add 3-quinuclidinone hydrochloride, D-glucose, and a catalytic amount of NAD⁺ to the reaction mixture.[5]

  • Incubate the reaction with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).[5]

  • Monitor the reaction progress by HPLC or GC.

  • After the reaction is complete, separate the cells by centrifugation.[5]

  • Basify the supernatant to pH 12 with K₂CO₃ and extract with an organic solvent like chloroform or dichloromethane.[5]

  • Combine the organic extracts, dry over an anhydrous sodium sulfate, and evaporate the solvent to yield crude (R)-(-)-3-Quinuclidinol.[5]

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthesis method, the following diagrams have been generated.

cluster_0 Racemic Synthesis & Resolution Workflow A 3-Quinuclidinone B Reduction (NaBH4, H2O) A->B C Racemic (±)-3-Quinuclidinol B->C D Resolution (Chiral Acid) C->D E (R)-3-Quinuclidinol D->E F (S)-3-Quinuclidinol (byproduct) D->F

Caption: Workflow for Racemic Synthesis and Resolution of 3-Quinuclidinol.

cluster_1 Asymmetric Chemical Hydrogenation Workflow G 3-Quinuclidinone H Asymmetric Hydrogenation (Chiral Ru-Catalyst, H2) G->H I Crude (R)-3-Quinuclidinol H->I J Purification (Crystallization) I->J K Pure (R)-3-Quinuclidinol J->K

Caption: Workflow for Asymmetric Chemical Hydrogenation of 3-Quinuclidinone.

cluster_2 Whole-Cell Biocatalytic Reduction Workflow cluster_3 Biocatalyst Preparation cluster_4 Biocatalytic Reaction cluster_5 Downstream Processing L Gene Cloning (Reductase & GDH) M Transformation into E. coli L->M N Protein Expression M->N O Cell Harvesting N->O Q Whole-Cell Biocatalysis (E. coli, Glucose, NAD+) O->Q Biocatalyst P 3-Quinuclidinone P->Q R Reaction Mixture Q->R S Cell Separation (Centrifugation) R->S T Extraction S->T U (R)-3-Quinuclidinol T->U

Caption: Workflow for Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone.

References

Safety Operating Guide

Navigating the Disposal of 3-Quinuclidinol Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 3-Quinuclidinol hydrochloride. Adherence to these procedures is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling. Although the toxicological properties of this material have not been fully investigated, it may cause eye, skin, respiratory, and digestive tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound for any purpose, including disposal.

Hazard ClassificationPrecautionary MeasuresFirst Aid
Eye Irritation Wear safety goggles with side shields.Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Irritation Wear chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]
Respiratory Irritation Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Ingestion Do not eat, drink, or smoke when using this product.Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed in compliance with all applicable local, state, and federal regulations.[2] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or sewer systems.[3][4]

1. Waste Identification and Segregation:

  • Waste Streams: Identify and segregate the waste streams containing this compound. These may include:

    • Unused or expired pure chemical.

    • Contaminated labware (e.g., empty containers, pipette tips, gloves, weighing paper).

    • Solutions containing this compound.

  • Incompatible Materials: this compound should be stored away from strong oxidizing agents.[5] Ensure that waste containers holding this chemical do not come into contact with incompatible substances.

2. Container Selection and Labeling:

  • Container Requirements: Use a designated, sealable, and chemically compatible container for solid waste. For liquid waste, use a leak-proof container with a secure closure.[4][6] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[3][7] The label must also include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][8]

    • The date of waste generation.[3]

    • The place of origin (e.g., department, room number).[3]

    • The Principal Investigator's name and contact information.[3]

    • For mixtures, list each chemical and its approximate percentage.[3][8]

3. Storage of Chemical Waste:

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA at or near the point of generation.[6][7]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] Keep waste containers tightly closed except when adding waste.[1][6]

4. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or a licensed professional waste disposal service must handle the final disposal.[2][3] Do not attempt to dispose of this chemical through regular trash or down the drain.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form.[8]

5. Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, evacuate the area.[2] Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[2] For solid spills, sweep up the material, place it in a suitable container for disposal, and ventilate the area.[1][2][5] Wash the spill site after material pickup is complete.[2]

  • Fire: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish a fire.[2]

Experimental Protocols

While this document focuses on disposal, the principles of safe handling outlined in the safety data sheets are paramount during any experimental use of this compound. Always consult the specific Safety Data Sheet (SDS) for detailed handling and storage protocols before beginning any experiment.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation (this compound) identify_waste Identify Waste Stream (Solid, Liquid, Contaminated Labware) start->identify_waste spill Spill Occurs start->spill select_container Select Appropriate Waste Container identify_waste->select_container label_container Label Container as 'Hazardous Waste' (with full details) select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal spill->identify_waste No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->identify_waste

References

Personal protective equipment for handling 3-Quinuclidinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Quinuclidinol hydrochloride in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological data is not available, it is known to cause skin, eye, and respiratory irritation.[1][2] In case of exposure, immediate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to create an effective barrier against exposure.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides fuller protection against splashes.
Hand Protection Chemical-resistant, impervious glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin exposure.
Respiratory Protection NIOSH-approved RespiratorA respirator is recommended when handling large quantities or when adequate ventilation is not available to minimize inhalation of the powder.

Quantitative Safety Data

Quantitative toxicological data for this compound is limited. The following table summarizes the available information.

ParameterValueReference
LD50 (Oral, Rat) No data available
LC50 (Inhalation, Rat) No data available
Occupational Exposure Limits (PEL, TLV) Not established[1]

Experimental Protocol: Preparation of a Standard Solution

This protocol details the steps for safely preparing a standard solution of this compound.

Objective: To prepare a 10 mM stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • Volumetric flask (appropriate size)

  • Beaker

  • Magnetic stirrer and stir bar

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound powder using a clean spatula.

  • Transfer: Gently transfer the weighed powder into a beaker.

  • Dissolving: Add a small amount of sterile, deionized water to the beaker and place it on a magnetic stirrer with a stir bar. Stir until the powder is completely dissolved.

  • Final Volume: Carefully transfer the dissolved solution into a volumetric flask. Rinse the beaker with a small amount of sterile, deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Dilution: Add sterile, deionized water to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Label the flask with the compound name, concentration, date of preparation, and your initials. Store the solution in a cool, dry place away from incompatible substances.[1]

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.[4] All chemical waste must be disposed of in accordance with federal, state, and local regulations. For nitrogenous heterocyclic compounds, incineration is often a preferred method of disposal.[5] Do not dispose of down the drain or in regular trash.

Visualized Workflows

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer and Dilute dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate Experiment Complete dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

G Emergency Response for this compound Exposure cluster_actions Immediate Actions exposure Exposure Occurs remove Remove from Exposure exposure->remove flush Flush Affected Area (15 mins) remove->flush remove_clothing Remove Contaminated Clothing remove->remove_clothing seek_medical Seek Immediate Medical Attention flush->seek_medical remove_clothing->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency response plan for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Quinuclidinol hydrochloride
Reactant of Route 2
3-Quinuclidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.